3-Methylbenzoyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKOLJYVHYILGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182391 | |
| Record name | 3-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-86-8 | |
| Record name | 3-Methylbenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylbenzoyl isothiocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methylbenzoyl Isothiocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Acyl Isothiocyanates
Acyl isothiocyanates represent a highly valuable class of organic intermediates. The presence of an electron-withdrawing acyl group adjacent to the isothiocyanate moiety (-N=C=S) significantly enhances the electrophilicity of the central carbon atom.[1] This heightened reactivity makes them powerful building blocks for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. Among these, this compound offers a unique combination of reactivity and structural features, making it a key precursor for developing novel therapeutic agents and complex organic molecules. Its derivatives, particularly N-benzoyl-N'-substituted thioureas, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antibacterial, antifungal, and anticancer properties.[2][3]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. This compound is identified by its unique set of characteristics that dictate its handling, purification, and analytical confirmation.
Chemical Structure and Identifiers
The structure of this compound features a benzoyl group substituted with a methyl group at the meta-position, linked to a highly reactive isothiocyanate functional group.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound, compiled from authoritative databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 28115-86-8 | [4][5] |
| Molecular Formula | C₉H₇NOS | [4][5] |
| Molecular Weight | 177.22 g/mol | [4][5] |
| Boiling Point | 92°C at 1 mmHg | [6] |
| Density | 1.16 g/cm³ | [6] |
| SMILES | CC1=CC(=CC=C1)C(=O)N=C=S | [4] |
| InChIKey | DXKOLJYVHYILGA-UHFFFAOYSA-N | [4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
| Spectroscopic Data | Description | Source(s) |
| ¹³C NMR | Spectra available in databases, typically run in CDCl₃. Key shifts would include the methyl carbon, aromatic carbons, the carbonyl carbon, and the highly characteristic isothiocyanate carbon (N=C =S). | [4][7] |
| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns. | [4][5] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong, broad absorption band for the asymmetric N=C=S stretch, typically around 2000-2100 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹. | [5] |
Synthesis and Reactivity
The utility of this compound stems from its straightforward synthesis and predictable, versatile reactivity.
Synthesis Protocol: Acyl Chloride Route
The most common and efficient laboratory synthesis involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt.[2][6] This is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride and the isothiocyanate product.
-
Reagents: To the flask, add potassium thiocyanate (1.1 equivalents) and dry acetone. Acetone is the preferred solvent as it effectively dissolves the reactants while allowing the inorganic salt byproduct (KCl) to precipitate, driving the reaction forward.[2]
-
Reaction: While stirring the suspension, add 3-methylbenzoyl chloride (1.0 equivalent) dropwise.
-
Reflux: Heat the mixture to reflux for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the precipitated potassium chloride is removed by filtration.
-
Result: The resulting filtrate contains the crude this compound. Due to its sensitivity, it is often used immediately in situ for subsequent reactions without isolation.[2]
Core Reactivity: Nucleophilic Addition
The primary application of this compound is its reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas.[1][3] This reaction is a robust and high-yielding nucleophilic addition.
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea derivative.
Caption: Reaction of this compound with a primary amine.
This reaction is foundational for creating libraries of thiourea compounds for biological screening. The choice of the primary amine (R'-NH₂) allows for systematic variation of the 'R'' group, enabling structure-activity relationship (SAR) studies in drug development.[8]
Applications in Drug Development and Organic Synthesis
The synthetic accessibility and versatile reactivity of this compound make it a valuable tool for medicinal chemists.
Synthesis of Bioactive Thiourea Derivatives
Thiourea derivatives are a well-established class of compounds with a wide range of pharmacological activities. The synthesis is a straightforward, often one-pot process where the isothiocyanate is generated in situ and immediately reacted with a chosen amine.[3][9] This efficiency is highly advantageous in a research and development setting.
Isothiocyanate-derived compounds are being investigated for various therapeutic applications:
-
Anti-inflammatory Agents: Some isothiocyanates and their derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
-
Anticancer Properties: Natural and synthetic isothiocyanates are extensively studied for their potential roles in cancer prevention and treatment.[12][13]
-
Antimicrobial Activity: The thiourea scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2]
Building Block for Heterocyclic Chemistry
Beyond simple thioureas, this compound serves as a precursor for more complex heterocyclic systems. The thiourea products can undergo further intramolecular cyclization reactions to form thiazoles, thiadiazoles, and other ring systems that are prevalent in pharmaceuticals.[1][14]
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the critical importance of safety. This compound and its precursors are hazardous chemicals that must be handled with appropriate precautions.
-
Toxicity: Acyl isothiocyanates are generally toxic if swallowed or inhaled.[15][16][17]
-
Irritation: The compound is a lachrymator (causes tearing) and can cause severe skin and eye irritation or damage.[16][17] It may also cause allergic skin reactions.[15][16]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound is sensitive to moisture and air.[16] It should be stored in a tightly sealed container in a cool, dry place, often under refrigeration, to maintain its quality.[16][17]
Conclusion
This compound is a potent and versatile chemical intermediate with significant value for professionals in organic synthesis and drug discovery. Its predictable synthesis from readily available starting materials and its robust reactivity with amines provide an efficient pathway to a vast array of substituted thioureas and complex heterocyclic compounds. A comprehensive understanding of its properties, reaction mechanisms, and safety protocols is essential for leveraging its full potential in the development of novel molecules and therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methylthiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ChemicalRegister. (n.d.). S (+) A -METHYLBENZYL ISOTHIOCYANATE (L),S (1000 GML) MEDIA Suppliers & Manufacturers. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Iraqi Journal of Science. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]
-
Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
Mansoura University. (n.d.). synthesis of isothiocyanates. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoyl isothiocyanate (CAS 16794-68-6). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
Phytochemistry. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Retrieved from [Link]
-
PMC. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN113181160A - Application of isothiocyanate compounds.
-
PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
-
PubMed. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl.... Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3-METHYLBENZYL ISOTHIOCYANATE CAS#: 28115-86-8 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CAS 628-03-5: 3-Methylbutyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 13. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
3-Methylbenzoyl isothiocyanate synthesis from 3-methylbenzoyl chloride
An In-depth Technical Guide to the Synthesis of 3-Methylbenzoyl Isothiocyanate from 3-Methylbenzoyl Chloride
Introduction
Isothiocyanates (R–N=C=S) are a pivotal class of organic compounds, recognized for their versatile reactivity and significant presence in bioactive molecules and natural products.[1][2] Their applications span from pharmaceutical development, where they serve as precursors to anti-inflammatory and anticancer agents, to agrochemicals and materials science.[1][3] this compound, in particular, is a valuable aroyl isothiocyanate intermediate. Its structure combines the reactive isothiocyanate moiety with a benzoyl group, enabling its use in the synthesis of complex heterocyclic systems and N-acylthiourea derivatives, which are of significant interest in drug discovery.[4][5][6]
This guide provides a comprehensive technical overview of a reliable and efficient method for synthesizing this compound from its corresponding acyl chloride, 3-methylbenzoyl chloride. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization, designed for researchers and professionals in organic synthesis and drug development.
Reaction Mechanism: A Case of Nucleophilic Acyl Substitution
The synthesis of this compound from 3-methylbenzoyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds by treating the acyl chloride with an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone.
The core of this transformation lies in the reactivity of the thiocyanate ion (SCN⁻), an ambident nucleophile. It possesses two potential sites for nucleophilic attack: the "soft" sulfur atom and the "hard" nitrogen atom. The carbonyl carbon of 3-methylbenzoyl chloride is a "hard" electrophilic center due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms.[7] According to the principles of Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles preferentially react with hard nucleophiles. Consequently, the harder nitrogen atom of the thiocyanate ion attacks the hard acyl carbon.
While an initial attack by sulfur can occur to form a transient acyl thiocyanate (R-CO-SCN), this species is generally unstable and rapidly rearranges to the more thermodynamically stable acyl isothiocyanate (R-CO-NCS).[8] The overall reaction overwhelmingly favors the formation of the isothiocyanate product.
The mechanism unfolds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the thiocyanate ion attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[7]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated. This restores the carbonyl group and yields the final product, this compound, along with a potassium chloride precipitate.
Experimental Protocol
This protocol is a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Category | Item |
| Reagents | 3-Methylbenzoyl chloride (m-Toluoyl chloride), ≥98% |
| Potassium thiocyanate (KSCN), anhydrous, ≥99% | |
| Acetone, anhydrous (dry) | |
| Equipment | Round-bottom flask (e.g., 250 mL) |
| Reflux condenser with drying tube (e.g., filled with CaCl₂) | |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Heating mantle or oil bath | |
| Buchner funnel and filter flask assembly | |
| Rotary evaporator |
Reaction Parameters
| Parameter | Value |
| 3-Methylbenzoyl Chloride | 1.0 eq |
| Potassium Thiocyanate | 1.1 - 1.2 eq |
| Solvent | Anhydrous Acetone |
| Temperature | Room Temperature to Reflux (approx. 56°C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | >90% (crude) |
Step-by-Step Procedure
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add anhydrous potassium thiocyanate (1.1 eq). Add a sufficient volume of anhydrous acetone to fully dissolve the salt with stirring.
-
Acyl Chloride Addition: Transfer 3-methylbenzoyl chloride (1.0 eq) to a dropping funnel and add it dropwise to the stirring solution of potassium thiocyanate in acetone over 15-20 minutes. The reaction is often exothermic; maintain a steady addition rate to control the temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature.[9] For a more complete reaction, the mixture can be gently heated to reflux for 2-3 hours.[10] A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.
-
Work-up: Once the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature.
-
Filtration: Separate the precipitated KCl by vacuum filtration through a Buchner funnel. Wash the salt cake with a small amount of dry acetone to recover any residual product.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator under reduced pressure. The resulting oil or solid is the crude this compound.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, purification can be achieved by vacuum distillation.
Product Characterization
Confirming the identity and purity of the synthesized product is crucial. The following analytical techniques are standard for the characterization of aroyl isothiocyanates.[11][12]
| Technique | Expected Result for this compound |
| IR Spectroscopy | A very strong, characteristic broad absorption band between 2000-2100 cm⁻¹ corresponding to the asymmetric stretch of the -N=C=S group. A strong absorption around 1680-1700 cm⁻¹ for the C=O (carbonyl) stretch. |
| ¹H NMR | Signals in the aromatic region (~7.2-7.8 ppm ) corresponding to the protons on the benzene ring. A singlet at ~2.4 ppm corresponding to the methyl (-CH₃) group protons. |
| ¹³C NMR | A signal in the range of ~130-145 ppm for the isothiocyanate carbon (-N=C=S). A signal around ~165-170 ppm for the carbonyl carbon (C=O). Signals in the aromatic region (~125-140 ppm ) and a signal for the methyl carbon (~21 ppm ). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₇NOS). |
Safety and Handling: A Self-Validating System
Ensuring safety is paramount. The protocol's integrity relies on strict adherence to handling guidelines for all reagents and products.
-
3-Methylbenzoyl Chloride (CAS: 1711-06-4): This substance is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[13][14] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [15] Keep away from moisture.
-
Potassium Thiocyanate (CAS: 333-20-0): Harmful if swallowed or inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Handle with gloves and avoid creating dust.
-
Acetone (CAS: 67-64-1): Highly flammable liquid and vapor. Keep away from ignition sources.
-
This compound (Product): As with most isothiocyanates, the product should be treated as an irritant and potential lachrymator. Avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation.[13]
Conclusion and Applications
The synthesis of this compound from 3-methylbenzoyl chloride via nucleophilic acyl substitution with potassium thiocyanate is a robust, high-yielding, and straightforward procedure. The causality behind the reaction's success lies in the hard-hard interaction between the acyl carbon and the thiocyanate's nitrogen atom, leading to the thermodynamically favored isothiocyanate product. By following the detailed protocol and adhering strictly to the safety guidelines, researchers can reliably produce this valuable intermediate.
The synthesized this compound serves as a versatile building block for creating a diverse range of chemical entities. Its primary utility is in reacting with nucleophiles, such as primary and secondary amines, to form N-(3-methylbenzoyl)thioureas, which are scaffolds frequently explored in medicinal chemistry for their potential biological activities.[10] This accessibility and reactivity make it a cornerstone reagent for professionals in the field of drug development and discovery.
References
-
N-(Diphenylcarbamothioyl)-3-methylbenzamide - PMC. National Institutes of Health. [Link]
-
Synthesis of Isothiocyanates: An Update - PMC. National Institutes of Health. [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. ACS Publications. [Link]
-
Recent Advances in the Synthesis and Applications of Isothiocyanates. ResearchGate. [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. [Link]
-
Aroyl-isothiocyanate/isoselenocyanate as precursors to afford novel cis-3-aroyl-thiourea/urea-ββ-lactams: Design, synthesis, docking and biological evaluation. ResearchGate. [Link]
-
Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. J. Chem. Soc. Pak. [Link]
-
Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. National Institutes of Health. [Link]
-
Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry (RSC Publishing). [Link]
-
Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. ResearchGate. [Link]
- A kind of synthetic method of o-methylbenzoyl nitrile.
-
Preparation, characterization, and in vitro cytotoxicity activity of allyl-isothiocyanate-embedded polymeric nanoparticles for potential breast cancer targeting. PubMed. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. [Link]
-
Benzoyl Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
-
Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]
-
Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. PubMed. [Link]
-
Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 10. N-(Diphenylcarbamothioyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.ie [fishersci.ie]
- 16. nj.gov [nj.gov]
A Comprehensive Technical Guide to 3-Methylbenzoyl Isothiocyanate (CAS: 28115-86-8): Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction: 3-Methylbenzoyl isothiocyanate, also known as m-toluoyl isothiocyanate, is a member of the aroyl isothiocyanate class of organic compounds. Characterized by the highly reactive isothiocyanate (-N=C=S) group attached to an acyl moiety, this molecule serves as a potent electrophile and a versatile building block in synthetic chemistry. Its true value lies not as an end-product, but as a critical intermediate for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for a wide array of nucleophiles. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, synthesis, core reactivity, and proven applications for researchers, and professionals in drug development.
Section 1: Core Properties and Safety Mandates
A thorough understanding of a reagent's physicochemical properties and safety profile is a prerequisite for its effective and safe implementation in any experimental setting.
1.1: Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 28115-86-8 | [1] |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Benzoyl isothiocyanate, 3-methyl- | [1] |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N=C=S | [1] |
1.2: Hazard Identification and Safe Handling
This compound is an irritant and requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Measures |
| Skin & Eye Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] | P280: Wear protective gloves, clothing, and eye/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritant | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
| Acute Toxicity (Potential) | GHS07 (Exclamation Mark) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | P264: Wash skin thoroughly after handling.[3] P312: Call a POISON CENTER or doctor if you feel unwell.[3] |
Section 2: Synthesis and Mechanistic Rationale
The most direct and widely adopted method for synthesizing aroyl isothiocyanates is the reaction of an aroyl chloride with a thiocyanate salt. This approach is favored due to the commercial availability of the precursors and the generally high yields.
The synthesis of this compound proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent departure of the chloride leaving group yields the final product. The choice of an aprotic solvent like acetone or acetonitrile is critical to prevent side reactions with the highly reactive isothiocyanate product.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a robust method for the preparation of this compound from 3-methylbenzoyl chloride.
Materials:
-
3-Methylbenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Anhydrous acetone
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dried potassium thiocyanate (1.1 equivalents) to anhydrous acetone.
-
Reaction Initiation: Stir the suspension vigorously. Slowly add 3-methylbenzoyl chloride (1.0 equivalent) dropwise to the suspension at room temperature. The causality here is to maintain control over the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the acid chloride and the appearance of the characteristic strong isothiocyanate stretch (~2100-2000 cm⁻¹).
-
Workup: Cool the reaction mixture to room temperature. A precipitate of potassium chloride (KCl) will have formed.
-
Isolation: Remove the KCl precipitate by vacuum filtration. Wash the solid with a small amount of anhydrous acetone.
-
Purification: The filtrate contains the product. The acetone can be removed under reduced pressure. The resulting crude oil is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the thermal sensitivity of the product.
Section 3: Core Reactivity Profile
The synthetic utility of this compound stems from the predictable and versatile reactivity of the isothiocyanate functional group, which acts as a powerful electrophile.
The central carbon of the -N=C=S group is electron-deficient and readily attacked by a wide range of nucleophiles, including primary and secondary amines, hydrazines, alcohols, and carbanions from active methylene compounds.[4][5] This reactivity forms the basis for the construction of thiourea, thioamide, and other related scaffolds, which are prevalent in medicinal chemistry.
The reaction with primary amines, for instance, leads to the formation of 1-aroyl-3-substituted thioureas. These compounds are not only stable products in their own right but also serve as intermediates for further cyclization reactions to generate diverse heterocyclic systems.[4]
Section 4: Key Applications in Research and Development
4.1: A Cornerstone for Heterocyclic Synthesis
The primary application of this compound is as a precursor for the synthesis of N-heterocycles. The aroylthiourea intermediates, formed from the reaction with amines, can be readily cyclized under various conditions to yield a plethora of pharmacologically relevant scaffolds.
For example, base-catalyzed condensation of N-aroylthioureas with α-halo ketones is a classic route to thiazole derivatives. Similarly, reactions with compounds containing multiple nucleophilic sites can lead to triazoles, imidazoles, and other important ring systems.[4] This versatility makes this compound an invaluable tool for generating compound libraries for high-throughput screening.
Protocol 2: Synthesis of a 1-(3-Methylbenzoyl)-3-arylthiourea
This protocol provides a general method for reacting this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Magnetic stirrer, round-bottom flask
Procedure:
-
Setup: Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Addition: To this stirred solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution as it forms.
-
Monitoring: The reaction can be monitored by TLC until the starting materials are consumed.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: The product is often pure after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.
4.2: Potential in Drug Discovery
While specific drug candidates containing the this compound moiety are not extensively documented, the broader class of isothiocyanates (ITCs) is of significant interest in medicinal chemistry. Natural ITCs, such as sulforaphane, are known for their anti-cancer and anti-inflammatory properties.[6][7][8]
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an active area of research, with some strategies involving the incorporation of an ITC group to leverage its biological activities.[7][8] Therefore, this compound represents a valuable starting point for synthesizing novel chemical entities (NCEs) for screening in various therapeutic areas, including oncology and inflammation.[6][9] Its utility lies in its ability to readily introduce the aroylthiourea pharmacophore, a scaffold known for diverse biological activities.
Conclusion
This compound (CAS 28115-86-8) is a highly valuable and reactive chemical intermediate. Its straightforward synthesis and the pronounced electrophilicity of its isothiocyanate carbon make it an essential reagent for accessing a wide range of thiourea derivatives and, subsequently, complex heterocyclic systems. For researchers in synthetic organic chemistry and drug discovery, this compound offers a reliable and efficient pathway to generate molecular diversity, enabling the exploration of new chemical space for potential therapeutic agents. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.
References
- Google Patents. (n.d.). Method of producing methyl isothiocyanate.
- Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF.
- Linus Pauling Institute, Oregon State University. (n.d.). Isothiocyanates.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis.
- Google Patents. (n.d.). Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.
-
PubChem, National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Application of isothiocyanate compounds.
-
PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
- M. G. Assy and H. Y. Moustafa. (n.d.). REACTION OF AROYL ISOTHIOCYANATE WITH ACTIVE METHYLENE COMPOUNDS.
-
New Journal of Chemistry. (n.d.). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. RSC Publishing. Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. aksci.com [aksci.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis - Google Patents [patents.google.com]
- 7. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]
3-Methylbenzoyl isothiocyanate molecular weight and formula
An In-Depth Technical Guide to 3-Methylbenzoyl Isothiocyanate
Introduction
This compound is an aromatic acyl isothiocyanate, a class of compounds characterized by the presence of a carbonyl group attached to the nitrogen atom of the isothiocyanate moiety (-N=C=S). This structural feature imparts a high degree of reactivity, making it a valuable and versatile intermediate in synthetic organic chemistry. Its electrophilic nature allows for facile reactions with a wide range of nucleophiles, enabling the construction of more complex molecular architectures, particularly heterocyclic systems and thiourea derivatives. For researchers in medicinal chemistry and drug development, this compound serves as a key building block for synthesizing novel compounds with potential therapeutic applications, leveraging the well-documented biological activities of the broader isothiocyanate and thiourea families, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling protocols.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NOS | [4][5] |
| Molecular Weight | 177.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Registry Number | 28115-86-8 | [4][5] |
| Canonical SMILES | CC1=CC=CC(=C1)C(=O)N=C=S | [5] |
| InChI Key | DXKOLJYVHYILGA-UHFFFAOYSA-N | [4][5] |
Synthesis and Mechanism
The most direct and common laboratory-scale synthesis of this compound involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt. This method is efficient and proceeds through a well-established nucleophilic acyl substitution mechanism.
Causality of Experimental Design
The choice of an aprotic solvent like acetone or acetonitrile is crucial. These solvents effectively dissolve the organic starting material (3-methylbenzoyl chloride) and the inorganic salt (potassium or sodium thiocyanate) while being unreactive towards the highly electrophilic acyl chloride and the isothiocyanate product. The reaction is typically performed at room temperature, as the reactants are sufficiently reactive without the need for heating, which could promote side reactions or decomposition of the product.
Experimental Protocol: Synthesis from 3-Methylbenzoyl Chloride
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
3-Methylbenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Acetone (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (optional, for moisture protection)
-
Calcium chloride drying tube
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagents: In the flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in anhydrous acetone.
-
Addition: To the stirring solution, add finely ground and dried potassium thiocyanate (1.0-1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a potassium chloride precipitate. The reaction is typically complete within 2-4 hours.[6][7]
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
-
Isolation: The filtrate, containing the this compound product in acetone, can be used directly for subsequent reactions. Alternatively, the acetone can be removed under reduced pressure to yield the crude product. Caution: The product is moisture-sensitive and should be handled accordingly.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation, though it is often used in its crude form for subsequent synthetic steps.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by nucleophiles.
Core Reactivity: Nucleophilic Addition
The primary reaction pathway involves the addition of nucleophiles across the C=N bond. This reactivity is the foundation for its use as a building block in drug discovery and organic synthesis.
-
Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate to form N,N'-disubstituted thiourea derivatives. This is one of the most common and reliable reactions of isothiocyanates.
-
Reaction with Thiols: Thiols react to form dithiocarbamate esters.
-
Reaction with Alcohols: Alcohols react, often under basic catalysis, to yield thiocarbamates.
The formation of thiourea linkage is particularly significant in medicinal chemistry, as this moiety is a well-known pharmacophore present in numerous biologically active compounds.
General Reactivity Diagram
Caption: General reactivity of the isothiocyanate group with nucleophiles.
Applications in Research
-
Medicinal Chemistry Scaffold: Its primary application is as an intermediate for the synthesis of novel compounds for biological screening. The resulting thiourea derivatives are investigated for a range of activities, including inhibition of cyclooxygenase (COX) enzymes, which is relevant to anti-inflammatory drug design.[2]
-
Antimicrobial Drug Development: The isothiocyanate functional group is found in natural products with potent antimicrobial properties.[1][8] Synthetic analogs like this compound are used to create derivatives that mimic these natural products to combat antibiotic resistance.
-
Chemical Probes: Due to its specific reactivity with nucleophilic amino acid residues like cysteine and lysine, isothiocyanates can be used as covalent probes to identify and characterize binding sites in proteins.
Safety, Handling, and Storage
Acyl isothiocyanates are reactive and potentially hazardous compounds. Adherence to strict safety protocols is mandatory. The following guidelines are based on data for structurally similar compounds like benzoyl isothiocyanate.[9][10]
Hazard Profile:
-
Skin Contact: May cause skin irritation or an allergic skin reaction.[9][10]
-
Eye Contact: Causes serious eye damage; it is a lachrymator (a substance that causes tearing).[9][10]
-
Inhalation: Harmful if inhaled; vapor can be irritating to the respiratory tract.
-
Reactivity: Reacts with water and acids, potentially liberating toxic gas.[9]
Handling Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
To maintain product quality and prevent decomposition, it is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[9]
-
Keep away from incompatible materials such as water, acids, strong bases, and oxidizing agents.[10]
References
-
This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
This compound. PubChem Compound Summary for CID 141397. National Center for Biotechnology Information. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. MDPI. [Link]
-
Safety data sheet - Methyl isothiocyanate. CPAchem. [Link]
-
Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. ResearchGate. [Link]
-
Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. PubMed. [Link]
-
Antimicrobial Efficacy of Benzyl Isothiocyanate. ResearchGate. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
Sources
- 1. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 628-03-5: 3-Methylbutyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. bg.cpachem.com [bg.cpachem.com]
3-Methylbenzoyl isothiocyanate reactivity with primary amines
An In-depth Technical Guide to the Reactivity of 3-Methylbenzoyl Isothiocyanate with Primary Amines
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity between this compound and primary amines. This reaction is a cornerstone of modern synthetic chemistry, offering a robust and highly efficient pathway to N-aroyl-N'-substituted thioureas. These products serve as critical intermediates in the synthesis of diverse heterocyclic scaffolds and as standalone molecules with significant biological activity. This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the core reaction mechanism, kinetic considerations, a detailed experimental protocol, and the applications of the resulting thiourea derivatives.
Introduction: The Significance of Acyl Isothiocyanates
Isothiocyanates (R-N=C=S) are a class of highly versatile reagents in organic synthesis, prized for their ability to react with a wide range of nucleophiles.[1] Their utility is further enhanced when an acyl group is attached to the nitrogen atom, forming an acyl isothiocyanate. The presence of the electron-withdrawing acyl group dramatically increases the electrophilicity of the central carbon atom in the isothiocyanate moiety, making it exceptionally susceptible to nucleophilic attack.[2]
This compound, the subject of this guide, is a prime example of such an activated system. Its reaction with primary amines provides a direct and high-yielding route to N-(3-methylbenzoyl)-N'-substituted thioureas. These thiourea derivatives are not merely stable final products but are also pivotal precursors for a multitude of biologically relevant heterocyclic compounds.[2][3] The inherent bioactivity of the thiourea core itself, with applications ranging from anticancer to antimicrobial agents, underscores the importance of this transformation in medicinal chemistry and drug discovery.[4][5][6]
The Core Reaction Mechanism: A Nucleophilic Addition Pathway
The reaction between this compound and a primary amine (R'-NH₂) proceeds through a well-established nucleophilic addition mechanism. The process is efficient and typically occurs under mild conditions.
2.1. Electrophilic Activation: The this compound molecule features a highly electrophilic carbon atom within the isothiocyanate group (-N=C=S). The adjacent benzoyl group acts as a potent electron-withdrawing group, which significantly enhances the positive partial charge on this carbon, making it the primary site for nucleophilic attack.[2]
2.2. Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.[2] This step is the rate-determining step of the reaction.
2.3. Intermediate Formation and Proton Transfer: This nucleophilic addition results in the formation of a transient, zwitterionic intermediate. This intermediate is unstable and rapidly undergoes a proton transfer from the newly bonded nitrogen to the nitrogen of the original isothiocyanate. This transfer neutralizes the charges and yields the stable N,N'-disubstituted thiourea product.
The overall mechanism can be visualized as follows:
Caption: Nucleophilic addition mechanism for the reaction of this compound with a primary amine.
Reaction Kinetics and Influential Factors
The efficiency and selectivity of the reaction are governed by several key parameters. A thorough understanding of these factors is crucial for experimental design and optimization.
-
Amine Nucleophilicity: The reactivity of the primary amine is directly proportional to its nucleophilicity. Aliphatic amines, being more basic, are generally more reactive than aromatic amines.[7] Electron-donating groups on an aromatic amine will increase its reactivity, while electron-withdrawing groups will decrease it.
-
pH: The reaction with primary amines is significantly pH-dependent and is favored under alkaline conditions, typically in the pH range of 8.5 to 9.5.[8][9] In this range, the amine is in its deprotonated, more nucleophilic free base form. At lower pH, the amine becomes protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.
-
Solvent: Anhydrous aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are commonly employed.[10][11] These solvents effectively dissolve the reactants without competing in the reaction. Protic solvents like water or alcohols can react with the highly electrophilic isothiocyanate, leading to byproducts and reduced yields.
-
Temperature: While many reactions proceed efficiently at room temperature, gentle heating may be necessary for less reactive amines, such as anilines with strong electron-withdrawing substituents.[7]
-
Stoichiometry: A 1:1 molar ratio of the isothiocyanate to the amine is typically used. Using an excess of the amine can sometimes lead to the formation of symmetrical thiourea byproducts if the initial isothiocyanate formation is not complete.[12]
Field-Proven Experimental Protocol
A common and highly effective method for this synthesis involves the in situ generation of the this compound from its corresponding acyl chloride, followed by the immediate addition of the primary amine. This approach avoids the need to isolate the often moisture-sensitive acyl isothiocyanate.
Workflow for Synthesis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Hexylbenzoyl)-3-methylthiourea [mdpi.com]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Solubility of 3-Methylbenzoyl Isothiocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 3-methylbenzoyl isothiocyanate, a compound of significant interest in synthetic chemistry and drug discovery. Understanding the solubility of this acyl isothiocyanate is paramount for its effective use in reaction chemistry, purification, and formulation. This document moves beyond a simple tabulation of data to explain the underlying chemical principles governing its solubility, offering predictive insights and robust experimental protocols for quantitative assessment.
Introduction to this compound
This compound (C₉H₇NOS) is an aromatic acyl isothiocyanate featuring a methyl-substituted benzene ring attached to a benzoyl isothiocyanate core.[1][2] The presence of both a reactive isothiocyanate group (-N=C=S) and a carbonyl group makes it a versatile building block in organic synthesis, particularly for the creation of various heterocyclic compounds and thioureas.[3] The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, and purification strategies.
Key Physicochemical Properties: [1][2]
| Property | Value |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28115-86-8 |
Theoretical Framework for Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The molecule's structure contains both polar and non-polar regions, leading to a nuanced solubility profile.
-
Polar Moieties: The carbonyl group (C=O) and the isothiocyanate group (-N=C=S) are polar, capable of dipole-dipole interactions and potentially weak hydrogen bonding with suitable solvents.
-
Non-polar Moiety: The tolyl (methylbenzoyl) group is aromatic and largely non-polar, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.
The interplay of these groups dictates the compound's affinity for different classes of organic solvents. For instance, solvents that can effectively solvate both the polar functional groups and the non-polar aromatic ring will likely exhibit the highest dissolving capacity.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbonyl and isothiocyanate groups through dipole-dipole interactions without the risk of reacting with the isothiocyanate moiety. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity to dissolve the compound and are commonly used in the synthesis and purification of isothiocyanates.[4] |
| Ethers | Diethyl ether | Moderate | Lower polarity compared to THF, may result in slightly lower solubility. |
| Esters | Ethyl acetate | Moderate to High | A solvent of intermediate polarity, often used in chromatography for the purification of isothiocyanates.[5] |
| Alcohols | Methanol, Ethanol | Moderate (with caution) | While likely to dissolve the compound due to their polarity, protic solvents like alcohols can react with the isothiocyanate group to form thiocarbamates, especially in the presence of a base or at elevated temperatures. Use should be carefully considered based on the intended application. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents will favorably interact with the tolyl group of the molecule. |
| Aliphatic | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar functional groups of this compound and are often used as anti-solvents for recrystallization.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. UV detection is suitable for this aromatic compound.[5]
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility increases with temperature, although there can be exceptions.
-
Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Presence of Water: Traces of water in organic solvents can lead to the hydrolysis of the isothiocyanate group, altering the chemical nature of the solute.
Conclusion
This compound exhibits a nuanced solubility profile due to its combination of polar and non-polar structural features. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in ethers, esters, and aromatic solvents, and poorly soluble in aliphatic hydrocarbons. Caution is advised when using protic solvents like alcohols due to potential reactivity. For precise applications in research and drug development, the experimental protocol provided in this guide offers a robust framework for the quantitative determination of its solubility in various organic media.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 141397, this compound. [Link]
-
NIST. This compound in NIST Chemistry WebBook. [Link]
-
ResearchGate. Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC) conjugate in a selection of organic solvents. [Link]
-
MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]
Sources
- 1. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzoyl Isothiocyanate
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methylbenzoyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction
This compound (C₉H₇NOS) is an aromatic acyl isothiocyanate with significant utility in organic synthesis.[1] Its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive isothiocyanate moiety, makes it a versatile building block for the construction of a wide range of heterocyclic compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide delves into the causality behind the observed spectroscopic data, providing a framework for the rational interpretation of its NMR, IR, and MS spectra.
The synthesis of acyl isothiocyanates like this compound is typically achieved through the reaction of the corresponding acyl chloride (3-methylbenzoyl chloride) with a thiocyanate salt, or via the treatment of a primary amide with thiophosgene. The choice of synthetic route can influence the impurity profile, making robust spectroscopic characterization essential.
Molecular Structure and Isomerism
The molecular structure of this compound is presented below. The presence of the methyl group on the benzene ring at the meta-position gives rise to a specific substitution pattern that is clearly discernible in its NMR spectra.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and aliphatic regions, consistent with its structure. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl isothiocyanate group and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic H (ortho to C=O) |
| ~7.4-7.6 | m | 2H | Aromatic H (meta and para to C=O) |
| ~2.4 | s | 3H | -CH₃ |
Interpretation and Rationale:
-
The aromatic protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and appear furthest downfield.
-
The other aromatic protons will resonate at slightly higher fields. The splitting patterns will be complex due to meta and para couplings.
-
The methyl protons will appear as a singlet in the aliphatic region, with a chemical shift typical for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom. A ¹³C NMR spectrum for this compound has been reported in CDCl₃.[2]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~145 | N=C=S |
| ~139 | Ar-C (ipso to -CH₃) |
| ~135 | Ar-CH (para to -CH₃) |
| ~133 | Ar-C (ipso to C=O) |
| ~130 | Ar-CH (ortho to -CH₃) |
| ~129 | Ar-CH (ortho to C=O) |
| ~126 | Ar-CH (meta to -CH₃) |
| ~21 | -CH₃ |
Interpretation and Rationale:
-
The carbonyl carbon (C=O) is highly deshielded and appears at a low field.
-
The carbon of the isothiocyanate group (N=C=S) also resonates at a low field, though typically at a slightly higher field than the carbonyl carbon.
-
The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The ipso-carbons (carbons directly attached to substituents) can be identified by their lower intensity in the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and isothiocyanate groups. The NIST WebBook provides an IR spectrum for this compound.[3]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2100-2000 | Very Strong, Broad | N=C=S asymmetric stretch |
| ~1700 | Strong | C=O stretch |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-N stretch |
| ~950 | Medium | N=C=S symmetric stretch |
| ~800-700 | Strong | C-H bend (aromatic out-of-plane) |
Interpretation and Rationale:
-
The most characteristic peak in the IR spectrum is the very strong and broad absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), which is a defining feature of this class of compounds.[4]
-
The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.
-
The presence of aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations, confirms the presence of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.[5]
The molecular ion peak [M]⁺• is expected at m/z 177, corresponding to the molecular weight of C₉H₇NOS. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group and the isothiocyanate moiety.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 177 | [M]⁺• |
| 119 | [M - NCS]⁺ |
| 91 | [C₇H₇]⁺ |
| 58 | [NCS]⁺ |
Interpretation and Fragmentation Pathway:
The primary fragmentation involves the loss of the isothiocyanate radical to form the stable 3-methylbenzoyl cation (m/z 119). This cation can then lose a molecule of carbon monoxide to form the tolyl cation (m/z 91).
Figure 2: Proposed fragmentation pathway for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans may be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. The interpretation of the spectra, grounded in fundamental principles and supported by data from analogous compounds, offers valuable insights for researchers working with this important synthetic intermediate.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methylbenzyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). This compound. In SpectraBase. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyl isothiocyanate. In PubChem. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
N-Boc protection of amines. (n.d.). Retrieved January 18, 2026, from [Link]
- Glaser, R., Hillebrand, R., & Gates, K. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Journal of Organic Chemistry, 80(9), 4589-4598.
-
PubChemLite. (n.d.). This compound (C9H7NOS). Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, isothiocyanato-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Nitrobenzoyl isothiocyanate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved January 18, 2026, from [Link]
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- Glatt, H., Pabel, U., Tsuruta, Y., Schempp, H., & Frank, H. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Analytical and Bioanalytical Chemistry, 405(24), 7649-7658.
- Le, T. H., Van, T. N., & Nguyen, T. H. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.
Sources
The Rising Profile of 3-Methylbenzoyl Isothiocyanate Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) represent a class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, most notably their chemopreventive and therapeutic properties against cancer.[1] This technical guide delves into the burgeoning field of 3-Methylbenzoyl isothiocyanate derivatives, a specific subclass of aromatic isothiocyanates. While research on this particular substitution pattern is emerging, this document synthesizes the foundational knowledge of isothiocyanate bioactivity with specific findings on benzoyl isothiocyanate analogs to provide a comprehensive overview for researchers and drug development professionals. We will explore the core chemical properties, mechanisms of action, and key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to equip researchers with the practical knowledge to advance this area of study.
Introduction: The Isothiocyanate Scaffold - A Privileged Motif in Drug Discovery
Isothiocyanates (-N=C=S) are highly reactive electrophilic compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] The potent biological effects of naturally occurring ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), have spurred significant interest in the synthesis of novel derivatives with enhanced efficacy and target specificity.[3][4]
The general mechanism of action for ITCs involves their ability to react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.[5] This reactivity allows them to modulate the function of a wide array of cellular targets, leading to diverse biological outcomes. Key overarching mechanisms include:
-
Induction of Phase II Detoxification Enzymes: ITCs are potent inducers of enzymes like glutathione S-transferases (GSTs) and quinone reductase, which play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.[3][5]
-
Modulation of Cell Signaling Pathways: They influence critical signaling cascades involved in cell proliferation, survival, and apoptosis, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[3][5][6]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing the uncontrolled proliferation of cancerous cells.[1][7]
The benzoyl isothiocyanate backbone offers a rigid scaffold that can be readily functionalized to explore structure-activity relationships. The introduction of a methyl group at the 3-position of the benzoyl ring can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its biological activity and target selectivity.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatives, such as thioureas, is a well-established process in organic chemistry.
Synthesis of this compound
A common and efficient method for the synthesis of aroyl isothiocyanates involves the reaction of the corresponding aroyl chloride with a thiocyanate salt.[8][9]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-methylbenzoyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or dichloromethane), add potassium thiocyanate (1-1.2 equivalents).[8][9]
-
Catalysis (Optional): A phase-transfer catalyst such as PEG-400 can be added to facilitate the reaction.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salt (potassium chloride).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.
Caption: General reaction for the synthesis of thiourea derivatives from this compound.
Biological Activities of this compound Derivatives
While direct studies on this compound derivatives are limited, their biological activities can be inferred from research on structurally similar benzoyl isothiocyanates and other aromatic ITCs.
Anticancer Activity
Isothiocyanates are well-documented anticancer agents, and their benzoyl derivatives are no exception. [1][10]The proposed mechanisms of action for this compound derivatives against cancer cells are multifaceted.
3.1.1. Induction of Apoptosis
ITCs are known to induce apoptosis in various cancer cell lines. [3][6]This is often mediated through the activation of caspases and disruption of the mitochondrial membrane potential. [11]Benzyl isothiocyanate (BITC), a structurally related compound, has been shown to modulate multiple cellular targets to initiate apoptosis. [11]It is plausible that this compound derivatives would also exhibit pro-apoptotic effects.
3.1.2. Cell Cycle Arrest
The inhibition of cancer cell proliferation by ITCs is often associated with their ability to induce cell cycle arrest. [1][7]For instance, BITC can arrest cells at both the G1 and G2/M phases of the cell cycle. [1]This effect is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.
3.1.3. Inhibition of Tubulin Polymerization
Some isothiocyanates have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. [12]Benzyl isothiocyanate has been shown to be a potent inhibitor in this regard. [12]The structural features of this compound derivatives may also allow them to interact with tubulin and disrupt microtubule dynamics.
Diagram: Proposed Anticancer Mechanisms
Caption: Proposed mechanisms of anticancer activity for this compound derivatives.
Antimicrobial Activity
Isothiocyanates have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. [13][14]Aromatic ITCs are often more potent than their aliphatic counterparts, likely due to their ability to more effectively cross bacterial membranes. [14] Recent studies on aroyl isothiocyanate derivatives have highlighted their potential as antibacterial and antifungal agents. [15]For example, certain cis-3-aroyl-thiourea-β-lactams, synthesized from aroyl isothiocyanates, exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing superior efficacy to the standard antibiotic ampicillin against specific strains. [15] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains and Culture Conditions: Use standard bacterial strains (e.g., E. coli, S. aureus) and grow them in appropriate broth media (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent like DMSO.
-
Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [16][17] Table 1: Hypothetical Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
| This compound | E. coli | 64 |
| S. aureus | 32 | |
| Derivative A (Thiourea) | E. coli | 16 |
| S. aureus | 8 | |
| Ampicillin (Control) | E. coli | 4 |
| S. aureus | 0.5 |
This table presents hypothetical data for illustrative purposes.
Anti-inflammatory Activity
Isothiocyanates have also been investigated for their anti-inflammatory properties. Some derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2). [18][19]Phenyl isothiocyanate and its methoxy derivatives have been identified as active inhibitors of human COX-2. [20] The development of isothiocyanate derivatives as selective COX-2 inhibitors is a promising area of research, as this could lead to new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. [18][19]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be established, some general principles from the broader class of isothiocyanates can be applied:
-
The Isothiocyanate Moiety: This functional group is essential for the covalent modification of target proteins and is thus critical for biological activity.
-
The Aromatic Ring: The benzoyl group provides a rigid scaffold and influences the compound's lipophilicity and potential for π-π stacking interactions with biological targets.
-
Substituents on the Aromatic Ring: The position and nature of substituents, such as the 3-methyl group, can significantly impact activity. The methyl group may enhance lipophilicity, potentially improving membrane permeability. Its electron-donating nature could also modulate the reactivity of the isothiocyanate group.
-
Derivatization of the Isothiocyanate: Conversion to thioureas introduces new hydrogen bond donors and acceptors, which can lead to altered target interactions and biological profiles.
Future Directions and Conclusion
The field of this compound derivatives holds considerable promise for the development of new therapeutic agents. Future research should focus on:
-
Synthesis of diverse libraries: Creating a wider range of derivatives with different substituents on the benzoyl ring and various amines for the thiourea formation will be crucial for establishing robust SAR.
-
Broad biological screening: Evaluating these compounds against a wider panel of cancer cell lines, microbial strains, and inflammatory targets will help to identify lead candidates for further development.
-
Mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be essential for their rational optimization.
-
In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. (n.d.). Google Cloud.
- Zhang, Y. (2010). Isothiocyanates: mechanism of cancer chemopreventive action. PubMed.
- Abbaoui, B., Lucas, C. R., Riedl, K. M., Clinton, S. K., & Mortazavi, A. (2018). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Redalyc.
- Molina-Vargas, L. F. (2013). (PDF) Mechanism of action of isothiocyanates. A review. ResearchGate.
- ChemicalBook. (n.d.). Benzoyl isothiocyanate CAS#: 532-55-8.
- Wroblewska, J., & Gzella, A. K. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI.
- Ay, M., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central.
- Gorniak, A., et al. (2022). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI.
- Ay, M., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). Benzoyl isothiocyanate. PubChem.
- Araya-Cloutier, C., et al. (2021). QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. WUR eDepot.
- Ay, M., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release. RSC.
- Kumar, R., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science.
- Gonzalez-Pena, V., et al. (2016). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate.
- ChemicalBook. (n.d.). Benzoyl isothiocyanate synthesis.
- Al-Ammar, A. S., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology.
- National Center for Biotechnology Information. (n.d.). Benzyl Isothiocyanate. PubChem.
- Yang, T., et al. (2024). Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. PubMed.
- Petrou, S., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI.
- Tavanti, F., et al. (2021). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.
- Zhang, Y., et al. (2007). Are isothiocyanates potential anti-cancer drugs? PubMed Central.
- Yerragunta, V., et al. (2013). Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. ResearchGate.
- Bhattacharya, S., et al. (2019). Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. PubMed.
- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Taylor & Francis Online.
- Kumar, A., & Kumar, S. (2016). Scheme 3. 1,3-Shifts of Benzoyl Thiocyanate (R = Ph) and Acetyl... ResearchGate.
- Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.
- Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- Mahn, A., & Castillo, O. (2021). A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI.
- Sze, O. Y., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed.
Sources
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies | MDPI [mdpi.com]
- 13. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 3-Methylbenzoyl Isothiocyanate
Abstract: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, most notably as chemopreventive and therapeutic agents in oncology. While significant research has focused on dietary ITCs such as sulforaphane and benzyl isothiocyanate, the unique class of acyl isothiocyanates remains less explored. This technical guide provides a comprehensive analysis of the postulated mechanism of action of 3-methylbenzoyl isothiocyanate, a representative acyl isothiocyanate. By integrating fundamental principles of chemical reactivity with established biological pathways modulated by related ITC analogues, this document offers a robust, mechanistically-grounded framework for researchers, scientists, and drug development professionals. We will delve into the core reactivity of the acyl isothiocyanate moiety, its likely cellular targets, the resultant signaling pathway perturbations, and standardized protocols for empirical validation.
Introduction: The Chemical and Biological Landscape of Isothiocyanates
Isothiocyanates (ITCs) are organosulfur compounds defined by the -N=C=S functional group. In nature, they are predominantly found in cruciferous vegetables (family Brassicaceae), where they exist as stable precursors called glucosinolates.[1][2] Upon plant cell damage, such as during chewing, the enzyme myrosinase is released and hydrolyzes glucosinolates into bioactive ITCs.[1]
The biological activities of ITCs are extensive, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][3] These effects are underpinned by a common chemical feature: the electrophilic nature of the central carbon atom in the -N=C=S group. This high reactivity allows ITCs to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues within proteins, leading to altered protein function and the modulation of a multitude of signaling pathways.[4][5]
This compound belongs to the specific subclass of acyl isothiocyanates. The presence of a carbonyl group directly attached to the isothiocyanate nitrogen atom introduces unique electronic properties and additional reactive sites, distinguishing it from well-studied dietary ITCs like benzyl isothiocyanate (BITC) or phenethyl isothiocyanate (PEITC).[6] While direct biological studies on this compound are limited, its mechanism of action can be credibly postulated by examining the established activities of its structural and functional analogues.
Core Mechanism: The Electrophilic Reactivity of the Acyl Isothiocyanate Moiety
The cornerstone of this compound's biological activity is the electrophilicity of the isothiocyanate carbon. However, the adjacent benzoyl group modifies this reactivity. Acyl isothiocyanates possess three primary reactive centers: the highly electrophilic isothiocyanate carbon, the electrophilic carbonyl carbon, and the nucleophilic nitrogen atom.[6] This chemical versatility dictates its interactions with biological macromolecules.
The principal reaction is the covalent conjugation with nucleophilic side chains of amino acids.
-
Reaction with Thiols: The primary targets within a cell are sulfhydryl (thiol) groups, particularly those in cysteine residues of proteins and the abundant antioxidant tripeptide, glutathione (GSH). This reaction forms a dithiocarbamate adduct, which can be reversible under certain physiological conditions.
-
Reaction with Amines: ITCs also react with primary and secondary amines, such as the ε-amino group of lysine residues, to form stable thiourea derivatives.[4][7]
This covalent modification of proteins is not random; it can lead to direct enzyme inhibition, disruption of protein-protein interactions, or altered protein conformation and stability.
Postulated Cellular Targets and Signaling Pathways
By analogy with benzyl isothiocyanate (BITC) and other aryl ITCs, this compound is predicted to modulate several critical cellular pathways implicated in cancer and inflammation.
Induction of Oxidative Stress and Apoptosis
A primary anticancer mechanism of many ITCs, including BITC, is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[8]
-
GSH Depletion: The rapid reaction of this compound with intracellular glutathione depletes the cell's primary antioxidant buffer.
-
ROS Accumulation: This depletion disrupts cellular redox homeostasis, leading to an accumulation of ROS.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondrial membranes, leading to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[9]
-
Caspase Activation: Cytochrome c release initiates the caspase cascade, activating executioner caspases (e.g., caspase-3) that dismantle the cell, leading to apoptosis.[9][10]
This ROS-mediated mechanism can selectively target cancer cells, which often have a higher basal level of oxidative stress and are more vulnerable to further ROS induction compared to normal cells.
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(3-Methylbenzoyl)thioureas
Abstract
N-acylthioureas are a prominent class of compounds in medicinal chemistry and materials science, valued for their wide spectrum of biological activities and utility as versatile synthetic intermediates.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-(3-Methylbenzoyl)thioureas. The methodology is based on a robust and efficient one-pot, two-step reaction, commencing with the in situ generation of 3-Methylbenzoyl isothiocyanate from 3-Methylbenzoyl chloride. This reactive intermediate is subsequently coupled with a range of primary amines to yield the target thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Significance of N-Acylthioureas
Thiourea derivatives are a cornerstone in drug discovery, exhibiting a remarkable range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities.[2][3][4][5] The N-acylthiourea scaffold, in particular, serves as a powerful pharmacophore that enhances biological efficacy and allows for fine-tuning of physicochemical properties. The presence of the acyl group introduces a critical hydrogen bond donor and acceptor site, which facilitates strong interactions with biological targets. The synthesis strategy employing this compound offers a direct and versatile route to novel thiourea-based entities, making it a valuable tool for generating compound libraries for screening and lead optimization.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot sequence that avoids the isolation of the moisture-sensitive isothiocyanate intermediate, thereby maximizing efficiency and yield.[6][7]
Step 1: Formation of this compound The reaction is initiated by the nucleophilic substitution of the chloride in 3-Methylbenzoyl chloride by the thiocyanate anion (SCN⁻), typically from potassium or ammonium thiocyanate. This reaction is performed in an anhydrous solvent like acetone, which effectively dissolves the organic reactants while allowing the inorganic salt byproduct (e.g., KCl) to precipitate, driving the reaction forward.[2][6]
Step 2: Nucleophilic Addition of Amine The in situ generated this compound contains a highly electrophilic carbon atom. A primary amine, acting as a nucleophile, attacks this carbon.[2][8] A subsequent proton transfer results in the formation of the stable N,N'-disubstituted thiourea product. This addition reaction is generally clean and proceeds with high atom economy.
Caption: General reaction mechanism for thiourea synthesis.
Materials and Equipment
Reagents
-
3-Methylbenzoyl chloride (≥98%)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (≥99%)
-
Anhydrous Acetone (ACS grade, ≤0.005% water)
-
Primary Amine (e.g., Aniline, ≥99%)
-
Ethanol (95% or absolute, for recrystallization)
-
Deionized Water
-
Silica Gel for Thin Layer Chromatography (TLC) (e.g., Silica Gel 60 F₂₅₄)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tube
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Fume hood
Experimental Protocol: Synthesis of N-(3-Methylbenzoyl)-N'-phenylthiourea
This protocol details the synthesis using aniline as a representative primary amine. The molar ratios and volumes can be scaled as needed.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Preparation of this compound Solution:
-
To a 250 mL dry round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (KSCN, 5.83 g, 60 mmol).
-
Add 100 mL of anhydrous acetone and stir the suspension vigorously.
-
Cool the flask in an ice bath. Slowly add 3-Methylbenzoyl chloride (7.73 g, 50 mmol) dropwise over 15 minutes using a dropping funnel. Causality: Dropwise addition at low temperature controls the initial exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a white precipitate (KCl) will be observed. This solution of in situ generated this compound is used directly in the next step.
-
-
Reaction with Aniline:
-
In a separate beaker, dissolve aniline (4.66 g, 50 mmol) in 20 mL of anhydrous acetone.
-
Add the aniline solution dropwise to the stirred isothiocyanate solution at room temperature over 15 minutes.
-
Once the addition is complete, attach a reflux condenser (with a drying tube) to the flask and heat the mixture to reflux (approx. 56 °C) for 2-3 hours. Causality: Heating to reflux ensures the reaction goes to completion.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The appearance of a new spot corresponding to the product and the disappearance of the amine spot indicates completion.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate will form. Causality: The organic thiourea product is insoluble in water, causing it to precipitate out while unreacted starting materials and salts remain in the aqueous phase.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 100 mL) to remove any residual salts and acetone.
-
Air-dry the crude product on the filter paper.
-
Purify the crude solid by recrystallization from a suitable solvent, such as 95% ethanol, to yield a pure crystalline product.
-
-
Drying and Characterization:
-
Dry the purified crystals under vacuum at 40-50 °C for several hours.
-
Determine the yield, melting point, and characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and MS).
-
Characterization and Data
The structure of the synthesized N-acylthiourea must be confirmed through a combination of spectroscopic techniques.[1][9][10]
| Technique | Expected Observations for N-(3-Methylbenzoyl)-N'-phenylthiourea |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 80-95% |
| Melting Point | Sharp, characteristic melting point |
| FT-IR (cm⁻¹) | 3300-3100 (N-H stretching), 1670 (C=O, amide I band), 1540 (N-H bending), 1250 (C=S stretching)[10] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~11.8 (s, 1H, C(=O)NH), ~11.4 (s, 1H, C(=S)NH), 7.2-7.9 (m, 9H, Ar-H), 2.4 (s, 3H, Ar-CH₃)[3] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~181.0 (C=S), ~168.0 (C=O), 125-140 (Ar-C), 21.0 (Ar-CH₃)[6] |
| MS (ESI+) | Calculated m/z for C₁₅H₁₄N₂OS, found [M+H]⁺ at corresponding value |
Scope and Versatility
This protocol is highly versatile and can be applied to a wide range of primary amines to synthesize a library of N-(3-Methylbenzoyl)thiourea derivatives.
| Amine Substrate | Product Structure | Hypothetical Yield |
| 4-Chloroaniline | N-(3-Methylbenzoyl)-N'-(4-chlorophenyl)thiourea | 92% |
| Benzylamine | N-(3-Methylbenzoyl)-N'-(benzyl)thiourea | 88% |
| Cyclohexylamine | N-(3-Methylbenzoyl)-N'-(cyclohexyl)thiourea | 85% |
| 2-Aminopyridine | N-(3-Methylbenzoyl)-N'-(pyridin-2-yl)thiourea | 82% |
Safety Precautions
-
3-Methylbenzoyl chloride: Corrosive and a lachrymator. It reacts with moisture. Handle exclusively in a well-ventilated fume hood.
-
Isothiocyanates: The intermediate is toxic and can cause skin irritation.[7] All manipulations should be performed in a fume hood.
-
Solvents: Acetone is highly flammable. Ensure all heating is performed with a heating mantle and that no open flames are present.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents (especially acetone) were not anhydrous. | 1. Use freshly opened or properly dried anhydrous solvents. Ensure glassware is oven-dried. |
| 2. Incomplete formation of the isothiocyanate. | 2. Ensure the KSCN is finely powdered and stirred vigorously. Increase reaction time for Step 1. | |
| 3. Amine is of low purity or reactivity. | 3. Use a purified amine. For less reactive amines (e.g., electron-deficient anilines), increase reflux time. | |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. | 1. Wash the crude product thoroughly with water. Attempt purification via column chromatography instead of recrystallization. |
| 2. Incorrect recrystallization solvent. | 2. Perform a solvent screen with small amounts of product to find a suitable recrystallization solvent system. | |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. | 1. Increase reflux time and re-monitor. |
| 2. Product degradation. | 2. Avoid excessive heating during reflux and drying. | |
| 3. Presence of unreacted starting materials. | 3. Ensure proper work-up and washing. Purify via column chromatography if recrystallization is insufficient. |
Conclusion
The described one-pot synthesis protocol provides a highly efficient, reliable, and versatile method for preparing a diverse range of N-(3-Methylbenzoyl)thioureas. By carefully controlling reaction conditions, particularly moisture, and following the detailed steps for synthesis and purification, researchers can consistently obtain high yields of pure products. The adaptability of this method to various amine substrates makes it an invaluable tool for applications in drug discovery, chemical biology, and materials science.
References
-
Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. ResearchGate. Available at: [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF SOME NEW ACYLSELENOUREA AND ACYLTHIOUREA DERIVATIVES. ResearchGate. Available at: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central. Available at: [Link]
-
Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available at: [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
METHYLTHIOUREA. Organic Syntheses. Available at: [Link]
-
Preparation of the Thiourea Ester Dreivatives. SciSpace. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Publishing. Available at: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Protein Labeling with 3-Methylbenzoyl Isothiocyanate
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins using 3-Methylbenzoyl isothiocyanate (3-MB-ITC). We delve into the underlying chemical principles, provide detailed step-by-step protocols for conjugation, purification, and characterization, and offer expert insights into optimizing the labeling process. This guide is designed to equip researchers with the necessary knowledge to successfully synthesize and validate protein bioconjugates for a wide array of applications, from fundamental research to therapeutic development.
Introduction: The Chemistry and Utility of Isothiocyanate Bioconjugation
The covalent modification of proteins is a cornerstone of modern biological research and drug development. It allows for the attachment of specific moieties that can serve as probes, affinity tags, or therapeutic agents. Isothiocyanates (-N=C=S) are highly valuable reagents in this field due to their specific reactivity with primary amines under mild conditions.
This compound, an aromatic acyl isothiocyanate, features an electrophilic carbon atom within its isothiocyanate group that is susceptible to nucleophilic attack.[1] In the context of protein chemistry, the most accessible nucleophiles are the unprotonated primary amino groups found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[2][3] The reaction proceeds under slightly alkaline conditions and results in the formation of a stable thiourea linkage, covalently attaching the methylbenzoyl group to the protein.[4][5] The stability of this thiourea bond is generally considered robust for in vitro and cellular applications.[6]
The resulting labeled protein can be used in various downstream applications, including structural studies, interaction analyses, and as a modified therapeutic. Understanding and controlling this labeling process is paramount to ensuring the integrity and functionality of the final bioconjugate.
The Reaction Mechanism: A Step-by-Step Look
The conjugation of 3-MB-ITC to a protein is a nucleophilic addition reaction. The efficiency and specificity of this reaction are heavily influenced by the reaction environment, particularly the pH.
-
Deprotonation of the Amine: The reaction requires a nucleophilic primary amine. At physiological pH, the ε-amino group of lysine (pKa ~10.5) and the N-terminal α-amino group (pKa ~8.0) are predominantly protonated (-NH₃⁺) and thus non-nucleophilic. Increasing the pH to an alkaline range (typically 8.5-9.5) shifts the equilibrium towards the unprotonated, nucleophilic form (-NH₂).[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amine attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).
-
Thiourea Bond Formation: This attack leads to the formation of a stable thiourea derivative, covalently linking the 3-Methylbenzoyl moiety to the protein.[4]
While primary amines are the main target, side reactions with other nucleophilic residues, such as the thiol group of cysteine, can occur to form dithiocarbamate adducts.[7][8] However, the reaction with amines to form thiourea bonds is generally more stable and favored under standard labeling conditions.[5]
Caption: Nucleophilic addition of a protein's primary amine to 3-MB-ITC.
Pre-Labeling Protocol: Preparing for Success
Careful preparation of the protein sample and reagents is critical for achieving optimal and reproducible labeling results.
Protein Sample Preparation
-
Purity: The protein of interest should be highly purified to avoid labeling of contaminants.
-
Buffer Exchange: The protein must be in a buffer that is free of primary amines. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the protein for reaction with the isothiocyanate, drastically reducing labeling efficiency.[9][10] Perform dialysis or use a desalting column to exchange the protein into a suitable labeling buffer.
Table 1: Recommended Buffers for Isothiocyanate Labeling
| Buffer | pH Range | Concentration | Comments |
| Sodium Carbonate-Bicarbonate | 9.0 - 9.5 | 0.1 M | A commonly used and effective buffer for amine labeling.[10] |
| Sodium Borate | 8.5 - 9.0 | 50 mM | A suitable alternative to carbonate buffer.[11] |
| Phosphate-Buffered Saline (PBS) | Can be adjusted to 8.5 | 1X | If used, pH must be adjusted upwards with NaOH. Less buffering capacity at this pH. |
-
Concentration: The protein concentration should ideally be between 2-10 mg/mL. Lower concentrations can reduce reaction efficiency, while very high concentrations may lead to aggregation.[10]
Reagent Preparation
-
This compound (3-MB-ITC) Stock Solution: 3-MB-ITC is susceptible to hydrolysis and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[10] Prepare a concentrated stock solution (e.g., 10 mg/mL).
Experimental Protocol: Labeling Reaction
This protocol provides a general framework. Optimal conditions, particularly the molar ratio of 3-MB-ITC to protein, may need to be determined empirically.
Caption: General workflow for protein labeling with 3-MB-ITC.
Step-by-Step Methodology
-
Prepare Protein: Have your purified protein (e.g., 1 mL at 5 mg/mL) in a suitable labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0) in a microcentrifuge tube or small reaction vial.
-
Calculate Reagent Amount: Determine the desired molar excess of 3-MB-ITC to protein. A starting point is often a 10- to 20-fold molar excess.
-
Moles of Protein = (Volume in L × Concentration in g/L) / Molecular Weight in g/mol
-
Moles of 3-MB-ITC = Moles of Protein × Molar Fold Excess
-
Volume of 3-MB-ITC Stock = (Moles of 3-MB-ITC × MW of 3-MB-ITC) / Concentration of Stock
-
-
Initiate Reaction: Add the calculated volume of the 3-MB-ITC stock solution to the protein solution. Add the reagent slowly in small aliquots while gently stirring or vortexing to prevent localized high concentrations which can cause protein precipitation.[10]
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light, which is a general good practice for conjugation reactions.
-
Quench Reaction (Optional): The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or hydroxylamine, to a final concentration of ~50 mM. This will consume any unreacted 3-MB-ITC.
-
Purify Labeled Protein: It is essential to remove unreacted 3-MB-ITC and any reaction byproducts from the labeled protein.[9][12]
Table 2: Comparison of Post-Labeling Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Size-based separation using a semi-permeable membrane.[13] | Simple, gentle on the protein. | Time-consuming (requires multiple buffer changes). |
| Spin Desalting Columns | Size-exclusion chromatography in a spin-column format.[13] | Fast, high recovery, suitable for small volumes. | Limited capacity, potential for some sample dilution. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius on a gravity or FPLC column.[14] | High-resolution separation of labeled protein from free label. | Requires chromatography equipment, more complex setup. |
Post-Labeling Analysis: Validating Your Conjugate
After purification, you must characterize the conjugate to determine the extent of labeling and to confirm that the protein's function has not been compromised.
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or Degree of Substitution (DOS), is the average number of label molecules conjugated to each protein molecule.[12] An optimal DOL is crucial; too low results in a weak signal or effect, while too high (over-labeling) can lead to protein aggregation, loss of function, or other artifacts.[12][15]
-
Spectrophotometric Method (for chromophoric labels): For labels like FITC, DOL is calculated using the absorbance of the protein (at 280 nm) and the dye (at its λmax).[16][17] This method is challenging for 3-MB-ITC as its UV absorbance profile may overlap significantly with that of the protein, and its extinction coefficient is not as universally standardized as those for common fluorophores. If the extinction coefficient for 3-MB-ITC at a suitable wavelength is known, the following formula can be adapted:
-
Protein Conc. (M) = [A₂₈₀ - (A_label × CF_label)] / ε_protein
-
DOL = A_label / (ε_label × Protein Conc. (M)) (Where CF is the correction factor for the label's absorbance at 280 nm).
-
-
Mass Spectrometry (Recommended): The most accurate method for determining DOL for a non-chromophoric label is mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass shift, divided by the molecular weight of the this compound (177.22 g/mol ), will reveal the average number of labels attached.[18][19][20] This method can also reveal the distribution of labeled species (e.g., populations with 1, 2, or 3 labels).
Assessing Protein Functionality
It is critical to verify that the labeling process has not adversely affected the biological activity of the protein.[21] Covalent modification, especially at high DOLs, can alter the protein's conformation or block functionally important residues (e.g., in an active site or binding interface).
-
Enzyme Assays: If the protein is an enzyme, perform a kinetic analysis (e.g., determine Kₘ and Vₘₐₓ) and compare the results to the unlabeled control.
-
Binding Assays: For proteins like antibodies or receptors, conduct binding assays (e.g., ELISA, Surface Plasmon Resonance) to ensure that affinity for the target has been retained.
-
Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy can be used to check for major changes in the protein's secondary structure.[4]
Troubleshooting
Table 3: Common Problems and Solutions in Protein Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Labeling | - Buffer contains primary amines (e.g., Tris).- pH is too low.- 3-MB-ITC reagent is hydrolyzed/inactive.- Insufficient molar excess of reagent. | - Exchange protein into a recommended labeling buffer (Table 1).[9]- Ensure buffer pH is between 8.5 and 9.5.- Prepare 3-MB-ITC stock solution fresh in anhydrous DMSO/DMF.[10]- Increase the molar ratio of 3-MB-ITC to protein in increments. |
| Protein Precipitation | - High concentration of organic solvent from reagent stock.- Localized high concentration of reagent during addition.- Over-labeling leading to reduced solubility. | - Keep the volume of organic solvent to <10% of the total reaction volume.- Add the reagent stock slowly and with continuous mixing.[10]- Reduce the molar ratio of 3-MB-ITC to protein. |
| Loss of Biological Activity | - Labeling has modified critical lysine residues in the active/binding site.- Over-labeling has caused conformational changes. | - Decrease the molar ratio of 3-MB-ITC to protein to achieve a lower DOL.[21]- Consider site-directed mutagenesis to protect critical lysines or introduce a labeling site elsewhere.- Perform a functional assay to correlate DOL with activity. |
References
- Benchchem. (n.d.). Purification strategies to separate labeled from unlabeled proteins.
- Hu, R., et al. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. The Journal of biological chemistry, 287(8), 5367–5376.
- Yang, K. M., et al. (2023). Is Thiourea the Weak Link?
- Norman, A. B., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed.
- AAT Bioquest. (n.d.). How to Determine the Degree of Labeling.
- Kaur, N., & Kishore, D. (2015).
- Dr. Nick M. (2024, September 11).
- AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator.
- Zhang, Y. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current cancer drug targets, 8(7), 643–649.
- Lema, A., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1294.
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
- Keppler, J. K., et al. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 9(12), 1782.
- Douglass, I. B., & Dains, F. B. (1934). Some Derivatives of Benzoyl and Furoyl Isothiocyanates and their Use in Synthesizing Heterocyclic Compounds. Journal of the American Chemical Society, 56(3), 719-721.
- AxisPharm. (2024, October 9). Mastering Protein Purification: Your Essential Guide to Techniques, Tips, and Troubleshooting.
- Wikipedia. (2023, December 19).
- Maji, D. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Xiao, D., & Zhang, Y. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of visualized experiments : JoVE, (56), 3333.
- Benchchem. (n.d.). Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers.
- Petri, L., et al. (2020).
- Norman, A. B., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PloS one, 18(7), e0289230.
- AAT Bioquest. (n.d.). FITC (Fluorescein Isothiocyanate).
- Promega Corporation. (n.d.). An Introduction to Protein Purification Methods.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- Benchchem. (n.d.). A Head-to-Head Comparison of Isothiocyanate-Based Labeling Reagents for Bioconjugation.
- Sigma-Aldrich. (n.d.). FLUORESCEIN ISOTHIOCYANATE.
- LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scrum-net.co.jp [scrum-net.co.jp]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protein purification - Wikipedia [en.wikipedia.org]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound [webbook.nist.gov]
- 21. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methylbenzoyl Isothiocyanate as a Pre-Column Derivatization Reagent for Enhanced HPLC Analysis
Introduction: Overcoming Detection Challenges in HPLC
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of chemical compounds. However, a significant challenge arises when dealing with analytes that lack a strong chromophore, rendering them difficult to detect by common UV-Vis detectors. Pre-column derivatization is a powerful strategy to circumvent this limitation by chemically modifying the analyte to introduce a UV-absorbing or fluorescent tag.[1] This application note provides a comprehensive guide to the use of 3-methylbenzoyl isothiocyanate as a versatile derivatization reagent for the sensitive and accurate HPLC analysis of primary and secondary amines, such as those found in amino acids, peptides, and pharmaceuticals.
This compound is an aromatic isothiocyanate that reacts with primary and secondary amines to form stable, highly UV-active thiourea derivatives. This derivatization significantly enhances the molar absorptivity of the target analytes, thereby lowering their detection limits. The methyl group on the benzoyl ring provides a moderate increase in hydrophobicity, which can improve the chromatographic retention and separation of polar analytes on reversed-phase columns.
Principles and Mechanisms: The Chemistry of Derivatization
The derivatization reaction with this compound is a nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[2][3] This reaction proceeds readily under mild conditions, typically at a slightly alkaline pH to ensure the amine is in its more nucleophilic free base form. The resulting product is a stable N,N'-disubstituted thiourea derivative with a strong UV chromophore, making it amenable to sensitive detection by HPLC-UV.
The reaction mechanism can be summarized as follows:
-
Deprotonation of the Amine: In a basic environment, the amino group (-NH2 or -NHR) of the analyte is deprotonated, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group.
-
Proton Transfer: A proton is transferred to the nitrogen atom of the isothiocyanate, leading to the formation of the stable thiourea linkage.
This reaction is analogous to the well-known Edman degradation chemistry, where phenyl isothiocyanate is used for the sequencing of peptides.[4]
Diagram of the Derivatization Reaction
Caption: A streamlined workflow for the analysis of amines using this compound derivatization followed by HPLC.
Data Analysis and Interpretation
Quantification:
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized analyte against the corresponding concentration of the working standard solutions.
-
Linearity: Assess the linearity of the method by calculating the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.99.
-
Analyte Concentration: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation:
For use in regulated environments, the analytical method must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank sample.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no derivative peak | Incomplete reaction | Ensure pH is alkaline; check reagent concentration and activity; increase reaction time or temperature. |
| Analyte degradation | Investigate sample stability under derivatization conditions. | |
| Multiple peaks for a single analyte | Side reactions | Optimize reaction conditions (pH, temperature); ensure purity of the reagent. |
| Incomplete reaction | Increase reaction time or reagent concentration. | |
| Broad or tailing peaks | Poor chromatography | Optimize mobile phase composition and gradient; check column health. |
| Overloading the column | Inject a smaller volume or a more dilute sample. | |
| High background noise | Excess reagent | Optimize the quenching step; include a sample clean-up step after derivatization. |
| Contaminated mobile phase | Use fresh, high-purity solvents. |
Conclusion
This compound is a highly effective pre-column derivatization reagent for the HPLC analysis of primary and secondary amines. The derivatization protocol is straightforward and results in stable, UV-active thiourea derivatives that can be readily separated and quantified using standard reversed-phase HPLC-UV systems. This approach significantly enhances the sensitivity and selectivity of the analysis, making it a valuable tool for researchers, scientists, and drug development professionals working with compounds that are otherwise challenging to detect. Proper method development and validation are crucial to ensure the generation of accurate and reliable data.
References
- A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Benchchem.
-
Higashi, Y. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. Available at: [Link]
-
Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 141, 199-206. Available at: [Link]
- A Comparative Guide to the Validation of HPLC Methods for 9-Aminophenanthrene-Derivatized Compounds. Benchchem.
-
Kłossowski, S., et al. (2016). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 202, 347-354. Available at: [Link]
-
Jensen, N. B., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 149-158. Available at: [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Available at: [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
Application Notes: Advanced N-Terminal Peptide Sequencing with 3-Methylbenzoyl Isothiocyanate
Abstract
N-terminal peptide sequencing is a critical technique for protein identification, characterization, and quality control. The foundational method, Edman degradation, provides a stepwise chemical process to sequentially identify amino acid residues from the N-terminus.[1][2][3] This document provides detailed application notes and protocols for utilizing 3-Methylbenzoyl isothiocyanate (3-MBITC), a specialized derivatizing reagent, in a modified Edman degradation workflow. The introduction of a methyl group on the benzoyl ring offers distinct advantages in the analysis of the resulting thiohydantoin derivatives, particularly in mass spectrometry-based detection. These notes are designed to provide both the theoretical framework and practical guidance for researchers seeking to implement this advanced sequencing methodology.
Part 1: Principle and Mechanism
The sequencing chemistry using this compound is analogous to the classic Edman degradation, which involves a three-stage cyclical process: Coupling , Cleavage , and Conversion .[1][4]
-
Coupling: Under mildly alkaline conditions, the isothiocyanate group (-N=C=S) of 3-MBITC selectively reacts with the uncharged primary α-amino group at the N-terminus of a peptide.[4][5] This reaction forms a stable 3-Methylbenzoylthiocarbamoyl-peptide (MBTC-peptide) derivative. The reaction is rapid and high-yield.[5]
-
Cleavage: The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid residues.[1][2] This step releases the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact and ready for the next cycle.[1][4]
-
Conversion & Identification: The released ATZ-amino acid is unstable and is typically converted to a more stable 3-Methylbenzoyl-thiohydantoin (MBTH) amino acid derivative through treatment with aqueous acid.[2] This stable MBTH-amino acid is then collected and identified using analytical techniques like HPLC or Mass Spectrometry.[6][7] The shortened peptide re-enters the cycle for the next round of degradation.
The key distinction of this method lies in the structure of the resulting MBTH-amino acid, which carries the 3-methylbenzoyl group. This modification can enhance its analytical properties compared to the traditional phenylthiohydantoin (PTH) derivative.
Reaction Mechanism Workflow
Caption: Step-by-step workflow for one cycle of 3-MBITC peptide sequencing.
2.3 Detailed Step-by-Step Protocol (Manual)
This protocol outlines a single cycle for a sample immobilized on a PVDF membrane.
-
Coupling Reaction
-
Place the PVDF membrane with the adsorbed peptide sample into a microcentrifuge tube.
-
Add 20 µL of Coupling Buffer (R2) and 20 µL of 5% 3-MBITC solution (R1).
-
Vortex briefly and incubate at 50°C for 20 minutes.
-
Rationale: The alkaline pH deprotonates the N-terminal α-amino group, making it a potent nucleophile to attack the electrophilic carbon of the isothiocyanate. [1][5]The elevated temperature accelerates the reaction.
-
-
Reagent Removal (Wash)
-
Remove the reaction mixture via pipette.
-
Add 50 µL of Heptane (S1), vortex, and remove the solvent. Repeat once.
-
Add 50 µL of Ethyl Acetate (S2), vortex, and remove the solvent. Repeat once.
-
Rationale: These solvent washes remove excess 3-MBITC and byproducts, which could interfere with subsequent steps and analysis. The hydrophobicity of these reagents can sometimes cause precipitation if not managed. [8]
-
-
Drying
-
Dry the PVDF membrane completely in a vacuum centrifuge (SpeedVac) for 5-10 minutes.
-
Rationale: The subsequent cleavage step requires anhydrous conditions. Residual water can hydrolyze peptide bonds non-specifically.
-
-
Cleavage Reaction
-
Extraction of ATZ-Amino Acid
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove the TFA.
-
Add 30 µL of 1-Chlorobutane (S3) to the membrane, vortex for 30 seconds, and carefully transfer the solvent to a new, clean tube. This fraction contains the cleaved ATZ-amino acid.
-
Rationale: The ATZ derivative is soluble in specific organic solvents like 1-chlorobutane, while the longer, charged peptide remains adsorbed to the PVDF membrane.
-
-
Conversion and Analysis Preparation
-
Dry the 1-Chlorobutane fraction containing the ATZ-amino acid in a vacuum centrifuge.
-
Add 20 µL of 25% aqueous TFA (Conversion Solution) and incubate at 60°C for 10 minutes.
-
Dry the sample again completely.
-
Reconstitute the final MBTH-amino acid derivative in a suitable solvent (e.g., 20-30% Acetonitrile) for analysis.
-
Rationale: The aqueous acid catalyzes the rearrangement of the unstable ATZ ring into the more stable, planar MBTH structure, which is ideal for chromatographic analysis. [2]
-
-
Next Cycle
-
The PVDF membrane containing the shortened peptide is now ready for the next sequencing cycle, starting again at Step 1.
-
Part 3: Analysis of 3-Methylbenzoyl-thiohydantoin (MBTH) Amino Acids
3.1 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for separating and identifying the MBTH-amino acid derivatives produced in each cycle.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH adjusted.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10). [9]* Detection: UV detector at 269 nm.
-
Procedure: A gradient elution from low to high organic phase (Mobile Phase B) is used to separate the different MBTH-amino acids based on their hydrophobicity. Identification is achieved by comparing the retention time of the unknown peak to a standard chromatogram of all 20 MBTH-amino acid derivatives. [10][11]
Parameter Typical Condition Rationale Column Type C18 Reverse-Phase Separates molecules based on hydrophobicity; ideal for aromatic MBTH derivatives. Mobile Phase Aqueous Buffer / Organic Solvent Allows for gradient elution to resolve both polar and non-polar MBTH-AAs. Gradient 10% to 70% Organic over 20 min A shallow gradient provides the best resolution for all 20 derivatives. Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column. | Detection λ | 269 nm | The benzoyl ring provides a strong chromophore for sensitive UV detection. |
3.2 Mass Spectrometry (MS)
MS provides a highly sensitive and specific method for identifying MBTH derivatives, complementing HPLC data. [12]The use of 3-MBITC can be particularly advantageous in MS due to the specific mass of the tag.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). [2][13]* Analysis: The MBTH-amino acid is identified by its precise mass-to-charge (m/z) ratio. The mass of the 3-Methylbenzoyl-thiohydantoin moiety provides a consistent mass addition to the variable mass of the amino acid side chain.
-
Advantage: MS is not impeded by co-eluting peaks in HPLC and can provide unambiguous identification based on mass. [1]Tandem MS (MS/MS) can further confirm the identity by fragmenting the MBTH-amino acid and analyzing its daughter ions. [13]
Amino Acid Residue Mass (Da) Expected MBTH-AA m/z [M+H]⁺ Glycine (G) 57.02 236.07 Alanine (A) 71.04 250.08 Serine (S) 87.03 266.08 Proline (P) 97.05 276.10 Valine (V) 99.07 278.12 Threonine (T) 101.05 280.10 Cysteine (C) 103.01 282.06 Leucine (L) 113.08 292.13 Isoleucine (I) 113.08 292.13 Asparagine (N) 114.04 293.09 Aspartic Acid (D) 115.03 294.07 Glutamine (Q) 128.06 307.10 Lysine (K) 128.09 307.14 Glutamic Acid (E) 129.04 308.09 Methionine (M) 131.04 310.09 Histidine (H) 137.06 316.11 Phenylalanine (F) 147.07 326.12 Arginine (R) 156.10 335.15 Tyrosine (Y) 163.06 342.11 Tryptophan (W) 186.08 365.13 Note: Masses are monoisotopic and calculated based on the 3-MBTH moiety mass of ~179.05 Da.
Part 4: Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| No MBTH-AA peak detected | N-terminus of the peptide is blocked (e.g., by acetylation). | Confirm N-terminal availability with a control peptide. Use MS to check for modifications on the intact peptide. |
| Incomplete coupling reaction. | Ensure coupling buffer pH is correct (~9.0). Use fresh 3-MBITC reagent. Extend incubation time or increase temperature slightly. | |
| Low signal/yield | Poor sample adsorption to the membrane. | Ensure the PVDF membrane is properly wetted with methanol before sample application. [14] |
| Inefficient extraction or conversion. | Optimize solvent volumes for extraction. Ensure complete drying before and after TFA steps. Check temperature and time for the conversion step. | |
| Multiple peaks in HPLC | Incomplete reaction or side reactions. | Improve washing steps to remove byproducts. Ensure anhydrous conditions for cleavage to prevent peptide hydrolysis. |
| Sample contains impurities. | Re-purify the peptide sample using HPLC prior to sequencing. | |
| Sequence stops after a few cycles | "Washout" of the peptide from the membrane. | This is a known limitation, especially for smaller or more hydrophilic peptides. The method is most reliable for the first 15-20 residues. [3] |
| Accumulation of reaction byproducts. | Ensure highly pure reagents and solvents are used for all steps. |
References
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). National Institutes of Health. [Link]
-
Liu, Y., & Liang, S. (1997). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. Analytical Biochemistry, 249(1), 45-51. [Link]
-
Liu, Y., & Liang, S. (2001). Chemical Carboxyl-Terminal Sequence Analysis of Peptides and Proteins Using Tribenzylsilyl Isothiocyanate. Journal of Protein Chemistry, 20(5), 417-424. [Link]
-
Edman Degradation Sample Preparation Protocols. (n.d.). Centro de Investigaciones Biológicas (CSIC). [Link]
-
Accurate Peptide Sequencing: Principles, Techniques & Challenges. (n.d.). Creative Biolabs. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent Technologies. [Link]
-
Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239-245. [Link]
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-377. [Link]
-
Boyd, V. L., Bozzini, M., Guga, P., & Hawke, D. H. (1992). Sequencing of peptides and proteins from the carboxy terminus. Analytical Biochemistry, 206(2), 344-350. [Link]
-
Pícha, J., Budešínský, M., & Flegel, M. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(7), 442-447. [Link]
-
Attrill, J. E., & Smith, J. A. (1973). Identification of amino acid thiohydantoins directly by thin-layer chromatography and indirectly by gas-liquid chromatography after hydrolysis. Journal of Chromatography A, 79, 329-333. [Link]
-
Liu, Y., & Liang, S. (1997). Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. Analytical Biochemistry, 249(1), 45-51. [Link]
-
Soderberg, T. (2019). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. [Link]
-
HPLC chromatogram of the thiohydantoin-amino acid standard mixture... (n.d.). ResearchGate. [Link]
-
Why up on adding the Benzyl Iso thiocyanate to any protein or peptide precipitation is forming..? (2016). ResearchGate. [Link]
-
Edman Degradation. (2022). Chemistry LibreTexts. [Link]
-
Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. (n.d.). MtoZ Biolabs. [Link]
-
Schmedes, A., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Molecules, 26(24), 7578. [Link]
-
High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021). ResearchGate. [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (2017). Agilent Technologies. [Link]
-
Alterman, M. A. (2019). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 23-31. [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cib.csic.es [cib.csic.es]
Application Notes and Protocols: Cysteine-Specific Protein Modification using 3-Methylbenzoyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cysteine Modification
Cysteine, with its unique thiol (-SH) group, is a prime target for selective protein modification. The nucleophilicity of the thiolate anion (S⁻) makes it highly reactive towards specific electrophilic reagents, enabling the introduction of probes, tags, or therapeutic payloads with a high degree of precision. Isothiocyanates (ITCs) are a class of electrophilic compounds that demonstrate significant reactivity towards cysteine residues, forming a stable dithiocarbamate linkage.[1][2] This covalent modification is of great interest in various fields, including proteomics for identifying protein targets, chemical biology for introducing fluorescent probes, and drug development for creating antibody-drug conjugates.[3][4][5]
3-Methylbenzoyl isothiocyanate, an aromatic isothiocyanate, offers a valuable tool for cysteine modification. The benzoyl moiety provides a rigid scaffold that can be useful for structural studies, and the methyl group can subtly influence reactivity and solubility. This guide will provide a detailed protocol for the application of this compound in protein modification.
The Chemistry of Cysteine Modification by this compound
The core of the modification strategy lies in the reaction between the nucleophilic thiol group of a cysteine residue and the electrophilic carbon atom of the isothiocyanate group in this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the central carbon atom of the isothiocyanate. This results in the formation of a stable dithiocarbamate adduct.[6][7][8]
Caption: Reaction of this compound with a Cysteine Residue.
pH Dependence of the Reaction
The reactivity of the cysteine thiol is highly dependent on the pH of the reaction buffer. The thiol group has a pKa typically in the range of 8.0-8.5. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, thiolate form. Therefore, conducting the reaction at a pH slightly below or at the pKa of the cysteine thiol (pH 7.5-8.5) is generally optimal. At lower pH values, the thiol is protonated and less nucleophilic, leading to a slower reaction rate. At significantly higher pH values (pH > 9), the risk of side reactions with other nucleophilic residues, such as lysine, increases.[3][9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the modification of a protein with this compound.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound (CAS: 28115-86-8)[10]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4 or Tris buffer, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP), for reduction of disulfide bonds (if necessary)
-
Desalting columns (e.g., PD-10) or dialysis cassettes
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Workflow Overview
Sources
- 1. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylbenzoyl Isothiocyanate Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Acyl Isothiocyanates in Synthesis
Acyl isothiocyanates are a class of highly reactive organic intermediates that serve as powerful building blocks in the synthesis of a wide array of nitrogen and sulfur-containing heterocyclic compounds. Among these, 3-Methylbenzoyl isothiocyanate is a valuable reagent for introducing the 3-methylbenzoylthiourea moiety into various molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery, as derivatives of N-acylthioureas have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The reactivity of the isothiocyanate group with nucleophiles, particularly primary amines, provides a straightforward and efficient method for creating diverse compound libraries for screening and lead optimization.
This document provides a comprehensive guide to the experimental procedures for the synthesis and conjugation of this compound. It is designed to equip researchers with the necessary protocols and scientific rationale to successfully utilize this reagent in their synthetic endeavors.
I. Chemical Principles and Reaction Mechanism
The core of the conjugation process lies in the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is typically rapid and proceeds with high yield. The overall process can be divided into two main stages:
-
In Situ Generation of this compound: Due to its reactivity and sensitivity to moisture, this compound is most conveniently prepared in situ just before its use in the conjugation step. This is achieved by the reaction of 3-Methylbenzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone.[3] The thiocyanate ion acts as a nucleophile, displacing the chloride from the acyl chloride.
-
Nucleophilic Addition of an Amine: The freshly prepared this compound is then directly treated with a primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea derivative.[3]
The reaction mechanism is outlined in the diagram below:
Caption: Reaction mechanism for this compound conjugation.
II. Detailed Experimental Protocols
A. Synthesis of 3-Methylbenzoyl Chloride
The necessary precursor, 3-Methylbenzoyl chloride, can be readily synthesized from 3-methylbenzoic acid.
Materials:
-
3-Methylbenzoic acid (m-toluic acid)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Reaction flask with reflux condenser and gas outlet
-
Heating mantle
-
Distillation apparatus
Procedure: [4]
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas absorption trap (e.g., leading to a beaker with aqueous sodium hydroxide) to neutralize the HCl and SO₂ byproducts.
-
To the flask, add 3-methylbenzoic acid and thionyl chloride (approximately 2 molar equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (around 90°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.[4]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is crude 3-Methylbenzoyl chloride, which can be purified by vacuum distillation (boiling point: 86°C at 5 mmHg).[5] The purity should be checked by techniques like NMR or IR spectroscopy.
B. In Situ Preparation of this compound and Conjugation with a Primary Amine
This protocol describes a one-pot synthesis of an N-(3-methylbenzoyl)thiourea derivative.
Materials:
-
3-Methylbenzoyl chloride
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN), dried
-
Anhydrous acetone
-
Primary amine of interest
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Crushed ice
-
Deionized water
-
Büchner funnel and filter paper
Procedure: [3]
-
In a dry round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this solution, add 3-Methylbenzoyl chloride (1.0 equivalent) dropwise while stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux for 30-60 minutes. A precipitate of ammonium chloride will form.
-
Monitor the formation of the isothiocyanate by Thin Layer Chromatography (TLC) if desired.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve the primary amine (1.0 equivalent) in a minimal amount of acetone.
-
Add the amine solution dropwise to the freshly prepared this compound solution.
-
Stir the resulting mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice with constant stirring.[3]
-
A solid precipitate of the N-(3-methylbenzoyl)thiourea derivative should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator.
III. Purification and Characterization
A. Purification
The crude thiourea derivative can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6] Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.
B. Characterization
The identity and purity of the synthesized N-(3-methylbenzoyl)thiourea derivative should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the 3-methylbenzoyl and the R-group from the amine, the methyl group singlet (around 2.4 ppm), and characteristic broad singlets for the N-H protons (typically in the range of 9.0-13.0 ppm).[2] |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O) around 167 ppm and the thiocarbonyl carbon (C=S) around 178-180 ppm.[3] |
| FT-IR (KBr) | Strong absorption bands for the N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and C=S stretching (around 1260 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete formation of isothiocyanate | Ensure all reagents and solvents are anhydrous. Increase reflux time for the isothiocyanate formation step. |
| Decomposition of isothiocyanate | Use the freshly prepared isothiocyanate solution immediately. Avoid exposure to moisture. | |
| Poor quality of starting materials | Use pure 3-Methylbenzoyl chloride and a dry thiocyanate salt. | |
| Product is oily or difficult to crystallize | Impurities present | Attempt purification by column chromatography. Try different solvent systems for recrystallization. |
| Multiple spots on TLC after reaction | Incomplete reaction or side reactions | Increase reaction time for the conjugation step. Ensure stoichiometric balance of reactants. |
V. Safety and Handling
-
3-Methylbenzoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Thionyl chloride is highly toxic and corrosive. It reacts violently with water to release toxic gases (HCl and SO₂). All work with thionyl chloride must be conducted in a well-ventilated fume hood.[8]
-
Isothiocyanates are generally lachrymatory and can be toxic if swallowed or inhaled. They may also cause skin sensitization.[9] Handle with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
VI. Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis and conjugation of this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Methylbenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 7. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzoyl isothiocyanate | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 3-Methylbenzoyl Isothiocyanate
Introduction
3-Methylbenzoyl isothiocyanate (3-MBITC) is a bifunctional aromatic compound featuring both a reactive isothiocyanate (-N=C=S) group and a benzoyl moiety.[1][2] The presence of the electron-withdrawing acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making 3-MBITC a highly valuable reagent in organic synthesis for the creation of diverse heterocyclic compounds and functionalized thioureas.[3][4] These products are of considerable interest in drug development and materials science due to their wide-ranging biological activities.[5][6]
Given the compound's reactivity, precise monitoring of its reactions is critical for optimizing yield, minimizing by-products, and understanding reaction kinetics and mechanisms. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical methods for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established scientific principles.
Chemical Principles of this compound Reactivity
The reactivity of 3-MBITC is dominated by two primary electrophilic centers: the carbon of the isothiocyanate group and the carbonyl carbon.[3] The strong electron-withdrawing nature of the adjacent benzoyl group makes the isothiocyanate carbon exceptionally susceptible to nucleophilic attack by amines, thiols, alcohols, and other nucleophiles.[3][4] This reactivity is the foundation for its use in synthesizing N-acylthioureas and other derivatives. Understanding this dual reactivity is key to selecting an appropriate analytical method, as reaction conditions can influence which electrophilic site is favored.
Caption: Reaction schematic of this compound with a nucleophile.
Overview of Recommended Analytical Methods
The choice of analytical technique depends on the specific requirements of the study, such as the need for real-time monitoring, absolute quantification, or structural elucidation. We will focus on four powerful and complementary techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for the separation and quantification of the starting material, products, and by-products in a reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, providing both chromatographic separation and structural information from mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-invasive method that provides detailed structural information and allows for real-time monitoring of all soluble species in the reaction flask.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent technique for real-time kinetic analysis by monitoring the disappearance of the strong, characteristic isothiocyanate vibrational band.[9]
Method 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the preferred method for quantitative reaction monitoring due to its high resolution, sensitivity, and reproducibility. A reversed-phase C18 column is typically effective for separating the aromatic 3-MBITC and its derivatives from a complex reaction matrix. UV detection is suitable as the benzoyl group provides a strong chromophore.[10][11] For complex matrices or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity.[12] In some cases, pre- or post-column derivatization can be employed to enhance the detectability of products that may lack a strong chromophore.[13][14]
Caption: General workflow for HPLC-based reaction monitoring.
Detailed HPLC Protocol
Objective: To quantify the consumption of 3-MBITC and the formation of a primary product over time.
1. Materials and Instrumentation:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.
- This compound standard.
- Syringe filters (0.45 µm, PTFE or nylon).
2. Standard Preparation (Calibration Curve):
- Prepare a stock solution of 3-MBITC (1 mg/mL) in ACN.
- Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Inject each standard in triplicate to establish a calibration curve based on peak area versus concentration.
3. Reaction Sampling and Preparation:
- At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
- Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold mobile phase in an HPLC vial. This dilution factor must be recorded.
- If particulates are present, filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | 60:40 Acetonitrile:Water | Provides good separation for aromatic compounds.[11] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection λ | 246 nm | A common wavelength for aromatic isothiocyanates.[11] |
| Run Time | 10 minutes | Adjust based on the retention times of reactants and products. |
5. Data Analysis:
- Identify the peaks for 3-MBITC and the product(s) based on their retention times, confirmed by running standards.
- Integrate the peak area for each component at every time point.
- Calculate the concentration of each component using the calibration curve and account for the dilution factor.
- Plot concentration versus time to visualize the reaction kinetics.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is highly effective for reaction monitoring when the reactants and products are thermally stable and volatile. It offers excellent separation efficiency and provides definitive structural identification through mass spectral fragmentation patterns.[15][16] This is particularly useful for identifying unexpected by-products. However, a key consideration for isothiocyanates is their potential for thermal degradation in the hot GC injection port, which could lead to inaccurate quantification.[10][17] Therefore, method development should include an assessment of analyte stability.
Detailed GC-MS Protocol
Objective: To identify and quantify 3-MBITC and related volatile products in a reaction mixture.
1. Materials and Instrumentation:
- GC-MS system with an electron ionization (EI) source.
- A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
- High-purity helium as the carrier gas.
- Anhydrous solvent for dilution (e.g., dichloromethane, ethyl acetate).
2. Sample Preparation:
- At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction.
- Quench and dilute the sample in a suitable solvent (e.g., 950 µL of dichloromethane) in a GC vial.
- If necessary, derivatization can be performed at this stage to increase the volatility of non-volatile products.
3. Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | Balance between volatilization and preventing degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min | Separates compounds based on boiling points. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 400 m/z | Covers the expected mass range of reactants and products. |
4. Data Analysis:
- Identify peaks in the total ion chromatogram (TIC).
- Confirm the identity of 3-MBITC and its products by comparing their mass spectra with a library (e.g., NIST) and known standards.
- For quantification, create a calibration curve using an internal standard and monitor specific ions (Selected Ion Monitoring, SIM) for higher sensitivity and accuracy.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for its ability to provide detailed, unambiguous structural information about molecules in solution.[7] It can be used for real-time, non-invasive monitoring of a reaction directly in the NMR tube.[8] By integrating characteristic peaks in the ¹H NMR spectrum, one can determine the relative concentrations of reactants, intermediates, and products. While ¹³C NMR is also useful, the isothiocyanate carbon (~130-140 ppm) often exhibits a very broad or nearly silent signal due to quadrupolar relaxation and chemical exchange dynamics, making it unsuitable for direct quantitative monitoring.[18][19] Therefore, monitoring changes in adjacent proton or carbon signals is the preferred approach.
Detailed NMR Protocol
Objective: To monitor the conversion of 3-MBITC to its product in real-time and elucidate the product structure.
1. Materials and Instrumentation:
- NMR spectrometer (300 MHz or higher).
- Deuterated solvent compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).
- NMR tubes.
- Internal standard (e.g., tetramethylsilane (TMS) or a stable compound with a known concentration and non-overlapping peaks).
2. Sample Preparation:
- Prepare the reaction mixture directly in the deuterated solvent. Alternatively, prepare the reaction in a standard solvent and transfer aliquots at time points to NMR tubes containing the deuterated solvent.
- Add a known amount of an internal standard.
- Place the NMR tube in the spectrometer to begin data acquisition. For kinetic studies, the reaction can be initiated directly in the tube inside the magnet by injecting the final reagent.
3. NMR Acquisition Parameters:
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Pulse Program | Standard single pulse (zg30) | Standard with proton decoupling |
| Relaxation Delay (d1) | 5 seconds | 2 seconds |
| Number of Scans | 8-16 | 128 or more |
| Spectral Width | 0-12 ppm | 0-220 ppm |
4. Data Analysis:
- Identify characteristic peaks for 3-MBITC (e.g., aromatic protons, methyl protons at ~2.4 ppm) and the product.
- To determine the reaction progress, select a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals.
- Integrate these peaks at each time point. The relative ratio of the integrals (normalized to the number of protons) corresponds to the molar ratio of the species.
- Use 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the final reaction mixture to confirm the structure of the product(s).
Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring reaction kinetics in real time.[9] The isothiocyanate group has a very strong and distinct asymmetric stretching vibration that appears in a relatively clear region of the spectrum (around 2050-2150 cm⁻¹).[20] The disappearance of this intense band can be directly correlated with the consumption of 3-MBITC, providing a continuous profile of the reaction progress. The appearance of new bands (e.g., C=O or N-H stretches from a thiourea product) can simultaneously track product formation.
Detailed FTIR Protocol
Objective: To obtain real-time kinetic data for a reaction involving 3-MBITC.
1. Materials and Instrumentation:
- FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
- Reaction vessel compatible with the ATR probe.
2. Experimental Setup:
- Set up the reaction in the vessel.
- Insert the ATR probe into the reaction mixture, ensuring the sensor is fully submerged.
- Begin stirring to ensure the mixture is homogeneous.
3. Data Acquisition:
- Collect a background spectrum of the solvent and all reactants except for the limiting reagent that initiates the reaction.
- Initiate the reaction by adding the final reagent.
- Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds). The acquisition time should be fast enough to capture the reaction dynamics.
- Monitor the absorbance of the -N=C=S peak (~2100 cm⁻¹) and any key product peaks over time.
4. Data Analysis:
- Generate a 3D plot of absorbance vs. wavenumber vs. time to visualize the spectral changes.
- Create a trend plot of the absorbance at the characteristic -N=C=S wavenumber versus time. This profile is directly proportional to the concentration of 3-MBITC.
- The kinetic data can be used to determine reaction rates, orders, and activation energies.
Conclusion
The successful synthesis and application of derivatives from this compound rely on a robust understanding of its reaction dynamics. The analytical methods outlined in this guide—HPLC, GC-MS, NMR, and FTIR—provide a powerful and complementary toolkit for researchers. HPLC offers precise quantification, GC-MS provides structural identification of volatile species, NMR delivers comprehensive structural and real-time data non-invasively, and FTIR allows for continuous kinetic monitoring. The selection of the optimal method will depend on the specific goals of the analysis, but a combination of these techniques will provide the most complete picture of the chemical transformation, enabling efficient process optimization and mechanistic discovery.
References
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. PubMed. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [Link]
-
[Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives]. PubMed. [Link]
-
Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. PubMed. [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. [Link]
-
GC-MS analysis of isothiocyanates and glucosinolates hydrolytic... ResearchGate. [Link]
-
Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. PMC - NIH. [Link]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. NIH. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. [Link]
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Dr. Rainer Glaser. [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. ResearchGate. [Link]
-
A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. PMC - NIH. [Link]
-
Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein. Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately... ResearchGate. [Link]
-
Interaction plot for the removal of thiocyanate 3.11. FTIR studies. ResearchGate. [Link]
-
Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube. [Link]
-
Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). PubMed. [Link]
-
Monitoring Reactions by NMR. University of Wisconsin-Madison. [Link]
-
This compound | C9H7NOS | CID 141397. PubChem - NIH. [Link]
-
Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. [Link]
-
Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. PubMed. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
This compound. the NIST WebBook. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]
-
(PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. [Link]
Sources
- 1. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. researchgate.net [researchgate.net]
Application Note: Enhanced Peptide Identification and Characterization Using 3-Methylbenzoyl Isothiocyanate (3-MB-ITC) Labeling and LC-MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive guide for the chemical derivatization of peptides with 3-Methylbenzoyl isothiocyanate (3-MB-ITC) and their subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The addition of the 3-MB-ITC moiety to the N-terminus of peptides enhances chromatographic retention on reversed-phase columns and can influence fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in peptide identification and structural characterization. Detailed, step-by-step protocols for peptide labeling, sample cleanup, and LC-MS/MS analysis are presented, along with insights into the underlying chemical principles and expected results.
Introduction
The analysis of peptides by LC-MS is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. However, challenges such as poor ionization efficiency, complex fragmentation spectra, and insufficient chromatographic separation can limit the sensitivity and confidence of peptide identification. Chemical derivatization is a powerful strategy to overcome these limitations by altering the physicochemical properties of peptides.[1][2]
Isothiocyanates are a well-established class of reagents that react efficiently with the primary amines of peptides.[3] This chemistry is famously employed in Edman degradation, where phenyl isothiocyanate (PITC) is used to sequentially cleave N-terminal amino acids for protein sequencing.[4][5][6][7] In the context of modern LC-MS, derivatization with isothiocyanate analogues can be used not just for sequencing, but to improve analytical performance.[8][9]
This compound (3-MB-ITC) is an aromatic isothiocyanate that offers distinct advantages for LC-MS analysis. The benzoyl group introduces a hydrophobic moiety, which can improve retention and separation of small, hydrophilic peptides on reversed-phase (RP) columns. This guide details a robust protocol for utilizing 3-MB-ITC as a pre-column derivatization reagent to enhance the LC-MS analysis of complex peptide mixtures.
Principle of 3-MB-ITC Labeling
The core of the labeling strategy is the reaction between the electrophilic isothiocyanate group (-N=C=S) of 3-MB-ITC and the nucleophilic primary amine groups on a peptide. This reaction primarily occurs at the N-terminal α-amine and, to a lesser extent, the ε-amine of lysine side chains.
The reaction proceeds under mildly alkaline conditions (pH 8.5-9.0), which deprotonates the primary amines, making them effective nucleophiles.[4][7] The amine attacks the central carbon of the isothiocyanate, forming a stable thiourea linkage. This covalent modification adds a predictable mass to the peptide, which is essential for subsequent mass spectrometric analysis.
Mass Addition Summary:
| Reagent | Molecular Formula | Monoisotopic Mass | Target Functional Group |
|---|
| this compound | C₉H₇NOS | 177.02 g/mol [10] | N-terminal α-amine, Lysine ε-amine |
Experimental Protocols
Materials and Reagents
-
Peptide Sample: Purified synthetic peptides or complex peptide mixtures (e.g., tryptic digests).
-
Labeling Reagent: this compound (3-MB-ITC), CAS 28115-86-8.
-
Labeling Buffer: 50 mM Sodium Bicarbonate or Ammonium Bicarbonate, pH 8.5.
-
Quenching Solution: 5% (v/v) Hydroxylamine or 50 mM Glycine solution.
-
Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges appropriate for the peptide sample amount.
-
LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole).[11]
Protocol 1: Peptide Labeling with 3-MB-ITC
This protocol is optimized for labeling 10-100 µg of peptide material. Adjust volumes as needed for different sample amounts.
-
Sample Preparation: Dissolve the lyophilized peptide sample in 50 µL of Labeling Buffer. Ensure the peptide concentration is approximately 1-2 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of 3-MB-ITC in ACN. This solution should be prepared fresh.
-
Labeling Reaction: Add a 10-fold molar excess of the 3-MB-ITC solution to the peptide sample. For a complex mixture, a 5 µL addition is a good starting point.
-
Expert Insight: A molar excess ensures the reaction proceeds to completion, especially in complex mixtures where the exact peptide concentration is unknown. The use of ACN as a solvent aids in the solubility of the hydrophobic 3-MB-ITC reagent in the aqueous buffer.
-
-
Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour.
-
Quenching: Add 5 µL of Quenching Solution to the reaction mixture to consume any unreacted 3-MB-ITC. Incubate for 15 minutes at 37°C.
-
Trustworthiness Check: Quenching is a critical step to prevent the modification of LC-MS autosampler components or further non-specific reactions. Hydroxylamine or a primary amine like glycine effectively scavenges excess isothiocyanate.
-
Protocol 2: Sample Cleanup using C18 SPE
Excess reagent and salts must be removed prior to LC-MS analysis to prevent ion suppression and column contamination.
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of ACN, followed by 1 mL of 0.1% FA in water.
-
Loading: Acidify the labeled peptide sample with 5 µL of 10% FA. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and unreacted hydrophilic reagents.
-
Elution: Elute the labeled peptides with 500 µL of 50% ACN, 0.1% FA.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, labeled peptides in a suitable volume (e.g., 50-100 µL) of 2% ACN, 0.1% FA for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific LC-MS system and peptide sample.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 1.7 µm particle size, 100 Å pore size, 2.1 x 100 mm) | The hydrophobic 3-MB-ITC tag increases peptide retention, making a C18 stationary phase ideal for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for good peptide ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for eluting peptides from a reversed-phase column. |
| LC Gradient | 5-40% B over 30 minutes | A typical gradient for separating a moderately complex mixture of labeled peptides. May require optimization. |
| Flow Rate | 300 µL/min | A standard flow rate for analytical scale columns. |
| Column Temp. | 40-50°C | Elevated temperature can improve peak shape and reduce carryover for hydrophobic or "sticky" peptides.[12] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions in acidic mobile phases. |
| MS1 Scan Range | 350-1800 m/z | A broad range to capture precursor ions of various sizes and charge states. |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically select the most intense precursor ions for fragmentation. |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Standard methods for peptide fragmentation, producing b- and y-type fragment ions. |
Visualization of Experimental Workflow
The overall process from peptide sample to data analysis is summarized in the workflow diagram below.
Caption: Workflow for 3-MB-ITC labeling and LC-MS analysis of peptides.
Data Analysis and Interpretation
-
Mass Shift: The primary indicator of a successful labeling reaction is the mass shift of the peptide precursor ion. The addition of one 3-MB-ITC molecule results in a mass increase of 177.02 Da . Peptides with an N-terminal amine and one lysine will show a mass increase of 354.04 Da .
-
Database Searching: When using protein identification software (e.g., Mascot, Sequest, MaxQuant), the 3-MB-ITC modification must be defined as a variable modification on peptide N-termini and lysine residues with a mass shift of +177.0248 Da.
-
Fragmentation Spectra: Derivatization with isothiocyanate reagents can influence MS/MS fragmentation.[8][9] A characteristic fragmentation pattern may emerge, often yielding an intense b₁ ion, which corresponds to the labeled N-terminal amino acid. This can serve as a signature ion, increasing confidence in peptide identification.[9][13]
-
Chromatography: Expect an increase in the retention time of labeled peptides compared to their unmodified counterparts due to the added hydrophobicity of the 3-methylbenzoyl group. This effect is particularly beneficial for improving the retention of small, polar peptides that might otherwise elute in the void volume of the column.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of Labeling Buffer.- Degraded 3-MB-ITC reagent.- Insufficient molar excess of reagent. | - Verify buffer pH is between 8.5 and 9.0.- Prepare fresh 3-MB-ITC solution before each use.- Increase the molar excess of the labeling reagent. |
| No Peptide Signal in MS | - Loss of sample during SPE cleanup.- Poor ionization of labeled peptide. | - Ensure proper SPE conditioning and elution steps.- Check MS tune and calibration. Confirm reconstitution in an appropriate LC-MS solvent (e.g., 2% ACN, 0.1% FA). |
| High Background/Contamination | - Incomplete quenching of excess reagent.- Carryover from previous injections. | - Ensure quenching step is performed correctly.- Implement rigorous wash steps in the LC method between sample injections.[12] |
| Poor Chromatographic Peak Shape | - Peptide adsorption to vials or LC system.- Inappropriate LC conditions. | - Use low-binding vials. Consider adding a carrier protein for very "sticky" peptides.[12]- Optimize LC gradient, temperature, and mobile phase modifiers. |
References
-
Edman degradation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.2.7: The Edman Degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Eswaran, S. V. (n.d.). Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing. Retrieved from [Link]
-
McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Gevaert, K., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology. Retrieved from [Link]
-
Yuan, L. (2020). Sample Preparation for LC‐MS Bioanalysis of Peptides. ResearchGate. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Retrieved from [Link]
-
Gevaert, K., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. Retrieved from [Link]
-
Brodbelt, J. S., et al. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Saeed, A., & Batool, M. (2017). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Retrieved from [Link]
-
Voinov, V. G., et al. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry. Retrieved from [Link]
-
Brodbelt, J. S., et al. (2022). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. Retrieved from [Link]
-
Lee, J., & Juvik, J. A. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Voinov, V. G., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. Retrieved from [Link]
-
Ji, Y., et al. (2015). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Voinov, V. G., et al. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. Retrieved from [Link]
-
Gessner, A., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. Retrieved from [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]
-
Moore, M. L., & Crossley, F. S. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Martinez-Sierra, J., et al. (2012). Absolute protein quantification by LC-ICP-MS using MeCAT peptide labeling. PubMed. Retrieved from [Link]
-
Amini, A. (2013). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Retrieved from [Link]
-
Waterfield, M., & Haber, E. (1970). Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthiohydantoins by gas-liquid chromatography. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methylbenzoyl Isothiocyanate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 3-methylbenzoyl isothiocyanate in medicinal chemistry. Isothiocyanates (ITCs) are a class of organosulfur compounds, recognized for their significant biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][2] While naturally occurring ITCs like sulforaphane and benzyl isothiocyanate are extensively studied, synthetic analogues such as this compound serve as crucial building blocks and pharmacophores in the design of novel therapeutics. This guide elucidates the synthesis, chemical reactivity, and biological relevance of this compound, providing detailed protocols for its synthesis and derivatization, alongside insights into its potential mechanistic pathways.
Introduction to Acyl Isothiocyanates in Drug Discovery
Isothiocyanates (R–N=C=S) are highly reactive compounds due to the electrophilic nature of the central carbon atom. This reactivity is the cornerstone of their biological activity and synthetic utility.[3] They are naturally produced by cruciferous vegetables from the enzymatic hydrolysis of glucosinolates.[4][5] In medicinal chemistry, the isothiocyanate functional group is a key pharmacophore explored for its ability to modulate various biological pathways.
This compound belongs to the subclass of acyl isothiocyanates, where the isothiocyanate group is attached to a carbonyl carbon. This structural feature enhances its electrophilicity and makes it a versatile reagent for constructing complex heterocyclic systems, which are prevalent in modern pharmaceuticals.[3] Its primary value in medicinal chemistry lies in its role as a synthetic intermediate for generating libraries of novel compounds, such as substituted thioureas and thiazolidine derivatives, for biological screening.[3][4]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [6] |
| Molecular Weight | 177.22 g/mol | [6] |
| IUPAC Name | (3-methylphenyl)-oxomethyl isothiocyanate | [6] |
| CAS Number | 28115-86-8 | [6] |
| Appearance | (Predicted) Pale yellow oil or low-melting solid | - |
| Reactivity | Highly electrophilic; reacts with nucleophiles (amines, alcohols, thiols) | [3] |
Synthesis and Reactivity
The synthesis of acyl isothiocyanates is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an acyl chloride with a thiocyanate salt.
General Synthesis Workflow
The synthesis of this compound from 3-methylbenzoyl chloride is a straightforward nucleophilic acyl substitution reaction. Potassium thiocyanate (KSCN) acts as the nucleophile, displacing the chloride from the acyl chloride.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for synthesizing benzoyl isothiocyanate.[7]
Materials:
-
3-Methylbenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
PEG-400 (Polyethylene glycol 400)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-methylbenzoyl chloride (e.g., 10 mmol, 1.55 g) in a mixture of anhydrous acetone (30 mL) and anhydrous dichloromethane (30 mL).
-
Add dried potassium thiocyanate (10 mmol, 0.97 g) to the solution.
-
Add a few drops of PEG-400 to the mixture to act as a phase-transfer catalyst.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of potassium chloride (KCl) will have formed.
-
Filter the mixture through a pad of celite to remove the precipitated KCl.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified further by vacuum distillation if required.
Safety Note: This reaction should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Isothiocyanates may cause skin and respiratory irritation.[6]
Reactivity as a Synthetic Building Block
The primary application of this compound in medicinal chemistry is as an electrophilic building block. It readily reacts with primary and secondary amines to form N-acyl-N'-substituted thiourea derivatives. These thioureas are valuable intermediates for synthesizing a wide array of nitrogen- and sulfur-containing heterocycles.[3]
Caption: Reaction of this compound with a primary amine.
Protocol 2: Synthesis of an N-(3-methylbenzoyl)-N'-aryl Thiourea
Materials:
-
This compound
-
A primary aryl amine (e.g., aniline)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the primary amine (e.g., 10 mmol of aniline) in 20 mL of anhydrous THF in a round-bottom flask.
-
Add a solution of this compound (10 mmol, 1.77 g) in 10 mL of anhydrous THF dropwise to the amine solution at room temperature with stirring.
-
An exothermic reaction may be observed. Continue stirring at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
The thiourea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(3-methylbenzoyl)-N'-aryl thiourea.
Biological Activity and Medicinal Chemistry Applications
While specific biological data for this compound is not extensively published, its medicinal chemistry applications can be inferred from the well-documented activities of the broader isothiocyanate class. ITCs are known to exert potent anticancer, anti-inflammatory, and antimicrobial effects.[8][9]
Anticancer Mechanisms
Isothiocyanates modulate multiple signaling pathways involved in cancer progression.[10][11]
-
Induction of Phase II Enzymes: ITCs are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes (Phase II enzymes), protecting cells from carcinogenic insults.[2]
-
Apoptosis Induction: Many ITCs, including benzyl isothiocyanate (BITC), induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS), causing DNA damage, and activating caspase cascades.[12][13]
-
Cell Cycle Arrest: ITCs can arrest the cell cycle, typically at the G2/M phase, preventing cancer cell proliferation.[1][13]
Sources
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. plantarchives.org [plantarchives.org]
- 6. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Solid-Phase Synthesis with 3-Methylbenzoyl Isothiocyanate
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and drug discovery, enabling the efficient and automated construction of vast compound libraries.[1][2] A critical element in the success of SPS is the judicious selection of reagents to introduce diverse chemical functionalities. 3-Methylbenzoyl isothiocyanate emerges as a highly valuable building block for the synthesis of substituted thioureas. These thiourea moieties are recognized as "privileged structures" in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective application of this compound in solid-phase synthesis. We will explore the fundamental chemistry, present detailed, step-by-step experimental protocols, and offer insights grounded in established scientific principles to ensure reliable and reproducible outcomes.
Section 1: The Chemistry of this compound in Solid-Phase Synthesis
The synthetic utility of this compound is centered on the electrophilic character of the isothiocyanate carbon atom. In the context of solid-phase synthesis, this functional group readily undergoes a nucleophilic addition reaction with primary or secondary amines that are anchored to a solid support.[6][7] This reaction forges a stable thiourea linkage. The 3-methylbenzoyl group itself imparts a specific structural feature that can be further elaborated or may directly contribute to the pharmacological profile of the final molecule.[8][9]
The reaction mechanism is initiated by the nucleophilic attack of the resin-bound amine on the central carbon of the isothiocyanate group, forming a transient tetrahedral intermediate. This is followed by a proton transfer to the nitrogen atom, yielding the desired resin-bound N-(3-methylbenzoyl)thiourea. This transformation is typically high-yielding and proceeds under mild conditions, making it exceptionally well-suited for solid-phase methodologies.[6]
Diagram 1: General Reaction Mechanism
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. atdbio.com [atdbio.com]
- 3. mdpi.com [mdpi.com]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylbenzoyl Isothiocyanate
Welcome to the technical support guide for the synthesis of 3-Methylbenzoyl isothiocyanate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your success.
Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound is the reaction of 3-methylbenzoyl chloride with a suitable thiocyanate salt, such as ammonium, potassium, or sodium thiocyanate.[1][2] This reaction proceeds through a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initially forms an unstable acyl thiocyanate intermediate, which rapidly rearranges to the more thermodynamically stable this compound.[3]
The overall transformation is robust, but its efficiency is highly sensitive to reaction conditions, reagent quality, and purification techniques.
Reaction Mechanism: From Acyl Chloride to Isothiocyanate
The synthesis involves two key steps: nucleophilic attack followed by a rapid rearrangement.
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A low or zero yield is the most frequent issue and typically points to problems with reagents or reaction conditions.
Causality and Corrective Actions:
-
Moisture Contamination: 3-Methylbenzoyl chloride is highly sensitive to water, which will hydrolyze it back to the unreactive 3-methylbenzoic acid. Similarly, acyl isothiocyanates can be hydrolyzed by water.
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry acetone, acetonitrile) and fresh, high-purity 3-methylbenzoyl chloride.[2] If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Reactivity of Thiocyanate Salt: The choice and quality of the thiocyanate salt are critical.
-
Troubleshooting: Ammonium thiocyanate is commonly used and effective.[2] However, its solubility can be a factor. Potassium thiocyanate is another excellent option. Ensure the salt is finely powdered and dried in a vacuum oven before use to maximize its surface area and remove any adsorbed water.
-
-
Incorrect Solvent: The solvent must dissolve the reactants, particularly the thiocyanate salt, and be inert to the reactive species.
-
Troubleshooting: Acetone is a common and effective solvent as it readily dissolves ammonium thiocyanate.[2] Acetonitrile is also a good choice. Avoid protic solvents like alcohols, which can react with the acyl chloride.
-
-
Inappropriate Temperature: While the reaction is often exothermic, insufficient thermal energy may slow the reaction, while excessive heat can promote side reactions or decomposition.
-
Troubleshooting: The reaction is typically performed at room temperature followed by gentle reflux to ensure completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My final product is impure. What are the likely contaminants?
Impurities often arise from unreacted starting materials or side reactions.
Causality and Corrective Actions:
-
Unreacted 3-Methylbenzoyl Chloride: If the reaction is incomplete, the starting acyl chloride will remain.
-
Troubleshooting: This is easily removed during workup. Quenching the reaction mixture with water will hydrolyze the remaining acyl chloride to 3-methylbenzoic acid, which can then be removed with a basic wash (e.g., saturated sodium bicarbonate solution).[4]
-
-
3-Methylbenzoic Acid: This is present if your starting material was contaminated with water or if moisture was introduced during the reaction.
-
Troubleshooting: As mentioned above, a wash with a mild base like sodium bicarbonate during the aqueous workup will convert the carboxylic acid to its water-soluble carboxylate salt, effectively removing it from the organic layer.[4]
-
-
Byproducts from Thiocyanate: In some cases, complex side reactions can occur, though this is less common under optimized conditions.
-
Troubleshooting: Ensuring a slight excess of the acyl chloride can help drive the reaction to completion and minimize side reactions involving the thiocyanate. Final purification via vacuum distillation or column chromatography is highly effective at removing non-volatile or polar impurities.[5]
-
Q3: How do I effectively purify the final product?
Purification is crucial for obtaining high-purity this compound.
Causality and Corrective Actions:
-
Initial Work-up: The first step is to remove the inorganic salt byproduct (e.g., NH₄Cl).
-
Protocol: After the reaction is complete, cool the mixture and filter off the precipitated salt. Wash the salt cake with a small amount of the reaction solvent (e.g., dry acetone) to recover any trapped product.[2]
-
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Protocol: Use a rotary evaporator to carefully remove the solvent. Be mindful that acyl isothiocyanates can be volatile.
-
-
Final Purification:
-
Vacuum Distillation: This is the preferred method for larger scales, as it is efficient and yields a very pure product.[5] The product is a liquid, and its boiling point will be significantly lower under vacuum, preventing thermal decomposition.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective.[4][6] A non-polar eluent system, such as a hexane/ethyl acetate mixture, is typically used.
-
Frequently Asked Questions (FAQs)
-
Q: Which thiocyanate salt is best: ammonium, sodium, or potassium?
-
A: All three can be effective. Ammonium thiocyanate is widely used due to its good solubility in acetone.[2] The key factor is ensuring the salt is anhydrous and finely powdered.
-
-
Q: What are the critical safety precautions?
-
A: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] It is harmful if swallowed, inhaled, or in contact with skin.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 3-Methylbenzoyl chloride is corrosive and a lachrymator; handle with extreme care.
-
-
Q: Can I use the corresponding carboxylic acid instead of the acyl chloride?
-
A: Yes, methods exist for the one-step synthesis of acyl isothiocyanates directly from carboxylic acids using activating agents like trichloroisocyanuric acid/triphenylphosphine.[6] This approach avoids handling the often more hazardous acyl chloride but requires additional reagents and purification to remove byproducts like triphenylphosphine oxide.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Thiocyanate Salt | Anhydrous NH₄SCN or KSCN | Good solubility and reactivity. Must be dry. |
| Solvent | Anhydrous Acetone or Acetonitrile | Dissolves reactants well; inert under reaction conditions.[2] |
| Stoichiometry | ~1:1 ratio of Acyl Chloride to Thiocyanate | A slight excess of acyl chloride can be used to ensure full conversion of the salt. |
| Temperature | Room Temperature to Reflux | The reaction is exothermic; start at RT and gently heat to complete.[2] |
| Purification | Vacuum Distillation or Column Chromatography | Effectively removes salts and byproducts for high purity.[4][5] |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methylbenzoyl chloride
-
Ammonium thiocyanate (anhydrous, finely powdered)
-
Anhydrous acetone
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If using an inert atmosphere, flush the system with nitrogen or argon.
-
Reagents: In the flask, dissolve ammonium thiocyanate (e.g., 2.0 moles) in anhydrous acetone (e.g., 1000 mL).[2]
-
Addition: With vigorous stirring, add 3-methylbenzoyl chloride (e.g., 2.0 moles) dropwise to the acetone solution over approximately 1 hour. The reaction is exothermic, and a white precipitate (ammonium chloride) will form.[2]
-
Reaction: After the addition is complete, stir the mixture and gently heat to reflux for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture by suction to remove the precipitated ammonium chloride. Wash the filter cake with a small amount of anhydrous acetone.
-
Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain a clear, high-purity liquid.[5]
References
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate. Available at: [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Methyl isothiocyanate. Organic Syntheses Procedure. Available at: [Link]
- High-purity isothiocyanate compound preparation method for industrial production. Google Patents.
-
This compound. NIST Chemistry WebBook. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH). Available at: [Link]
- Method of producing methyl isothiocyanate. Google Patents.
-
Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Available at: [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates... ACS Publications. Available at: [Link]
-
Direct and facile synthesis of acyl isothiocyanates from carboxylic acids... ResearchGate. Available at: [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]
-
This compound | C9H7NOS | CID 141397. PubChem. Available at: [Link]
- Method for the preparation of aryl isothiocyanates. Google Patents.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylbenzoyl Isothiocyanate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-methylbenzoyl isothiocyanate from its reaction mixture. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues with a focus on mechanistic reasoning and practical solutions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the work-up and purification of this compound.
Problem: My crude product is a dark, viscous oil and shows multiple spots on TLC.
Question: After reacting 3-methylbenzoyl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN), my crude product is a hard-to-handle oil instead of a clean solid or liquid. Thin-layer chromatography (TLC) shows a smear or multiple products. What are the likely impurities and how can I improve my initial work-up?
Answer: This is a common issue arising from several potential side reactions and the inherent reactivity of the aroyl isothiocyanate product. The primary culprits are typically:
-
Unreacted 3-Methylbenzoyl Chloride: A highly reactive starting material that can persist if the reaction is incomplete.
-
Hydrolysis Products: 3-Methylbenzoyl chloride can hydrolyze to 3-methylbenzoic acid, and the product, this compound, can hydrolyze to 3-methylbenzamide, especially during aqueous work-up.[1][2]
-
Thiourea Derivatives: If the isothiocyanate intermediate reacts with any nucleophilic species (like residual amines or even moisture under certain conditions), it can form stable thiourea byproducts.[3][4]
-
Polymeric Materials: Isothiocyanates, particularly aroyl isothiocyanates, can be unstable and may polymerize upon heating or prolonged standing.
A robust work-up protocol is critical to remove the majority of these impurities before attempting final purification.
-
Filtration: After the reaction is complete (as monitored by TLC), filter the reaction mixture to remove inorganic salts (e.g., KCl).
-
Solvent Removal: Carefully remove the reaction solvent (e.g., acetone, CH₂Cl₂) under reduced pressure.[5] Avoid excessive heat to prevent thermal degradation of the product.[6]
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove any remaining inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities like 3-methylbenzoic acid).
-
Brine (to facilitate separation and remove bulk water).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[7]
This refined crude product should be significantly cleaner and more amenable to final purification.
Problem: My product is decomposing during column chromatography on silica gel.
Question: I am attempting to purify my crude this compound using standard silica gel column chromatography, but I'm observing streaking on the column and recovering low yields of a product that appears to be impure. What's happening?
Answer: Isothiocyanates are often sensitive to the acidic nature of standard silica gel.[3] The silanol groups (Si-OH) on the silica surface are acidic and can act as a catalyst for the hydrolysis of the isothiocyanate to the corresponding amide (3-methylbenzamide). The prolonged contact time on the column exacerbates this decomposition.
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a tertiary amine base, such as triethylamine (~1%). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). Do not let the purified fractions sit in the collection flasks for extended periods before solvent removal.
-
Switch Purification Methods: If decomposition remains a problem, column chromatography may not be suitable. Vacuum distillation is often a superior method for purifying thermally stable, liquid isothiocyanates.[8]
Problem: I am unsure of the best conditions for vacuum distillation.
Question: My crude product is a liquid, and I want to avoid chromatography. How do I perform a vacuum distillation, and what are the expected conditions for this compound?
Answer: Vacuum distillation is an excellent method for purifying liquids that have high boiling points or are prone to thermal decomposition at atmospheric pressure.[9][10] By reducing the pressure, the boiling point of the compound is significantly lowered.
-
System Check: Ensure all glassware is free of cracks and can withstand a vacuum. Use high-vacuum grease on all ground glass joints to ensure a tight seal.
-
Setup: Assemble the distillation apparatus (distilling flask with a stir bar, short-path distillation head with a thermometer, condenser, and receiving flask).
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The crude mixture may bubble vigorously as residual solvent is removed.
-
Heating: Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or an oil bath.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities first.
-
Main Fraction: Once the temperature stabilizes, collect the main product fraction. The boiling point is highly dependent on the pressure. While specific data for this compound is not readily published, related aroyl isothiocyanates often distill at temperatures between 100-180 °C under high vacuum (e.g., <1 mmHg).
-
Residue: Do not distill to dryness, as this can lead to the decomposition of the high-boiling residue.
-
-
Cooling: After collecting the product, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound?
A1: It is crucial to be aware of the properties and hazards of the target compound before starting any experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [11][12] |
| Molecular Weight | 177.22 g/mol | [11][12] |
| CAS Number | 28115-86-8 | [11][12] |
| GHS Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed, inhaled, or in contact with skin. | [11] |
Safety Precautions: Always handle this compound and its precursors in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Q2: Which purification method is generally the best for this compound?
A2: The "best" method depends on the physical state of your crude product (liquid vs. solid), the nature of the impurities, and the scale of your reaction.
| Method | Advantages | Disadvantages | Best For... |
| Vacuum Distillation | - Excellent for removing non-volatile impurities.- Avoids contact with solid supports like silica.- Good for moderate to large scales. | - Requires thermally stable compound.- Does not separate compounds with close boiling points.- Requires specialized glassware. | Purifying liquid products on a multi-gram scale from solid or polymeric impurities.[9] |
| Column Chromatography | - High resolving power for separating compounds with similar polarity.- Applicable to both liquids and solids. | - Risk of product decomposition on silica gel.[3]- Can be time-consuming and uses large solvent volumes. | Small-scale reactions or when impurities have very similar boiling points to the product.[7] |
| Recrystallization | - Can yield very high-purity crystalline material.- Cost-effective and simple procedure. | - Only applicable if the product is a solid.- Requires finding a suitable solvent system.- Can result in significant material loss in the mother liquor. | Purifying a solid product where impurities have different solubility profiles.[13] |
For this compound, which is often a liquid or low-melting solid, vacuum distillation is frequently the most robust and scalable purification method , provided the compound is stable at the required distillation temperature.
Q3: How should I store the purified this compound?
A3: Aroyl isothiocyanates are electrophilic and susceptible to degradation by atmospheric moisture.[1] For long-term stability, the purified product should be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen) and kept in a freezer (-20 °C).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of standard analytical techniques should be used:
-
Infrared (IR) Spectroscopy: Look for the characteristic strong, broad absorption band for the isothiocyanate (-N=C=S) group, typically appearing around 2000-2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the 3-methylbenzoyl group and the absence of impurities. The isothiocyanate carbon typically appears around 130-140 ppm in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight of the compound.[11][12]
References
-
Arslan, H., et al. (2008). N-(Diphenylcarbamothioyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Available at: [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(09), 1746–1752. Available at: [Link]
-
Synthesis of Aroyl Isothiocyanate Derivatives of Biological Interest. (2017). Shodhganga. Available at: [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4947. Available at: [Link]
-
Reagent, D., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. Available at: [Link]
-
Clarke, J. D., et al. (2011). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. Molecular Nutrition & Food Research, 55(3), 402-411. Available at: [Link]
-
Kabré, T. W., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 60(50), 12271–12276. Available at: [Link]
-
Singh, H., & Singh, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-53. Available at: [Link]
-
Németh, A. G., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6682. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isothiocyanates. Available at: [Link]
-
Wikipedia. Isothiocyanate. Available at: [Link]
-
Ábrányi-Balogh, P. (2022). Isothiocyanate Synthesis Using Elemental Sulfur. Encyclopedia. Available at: [Link]
-
Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]
-
Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Analytica, 2(4), 86-112. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 141397, this compound. Available at: [Link]
-
Reagent, D., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. MDPI. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]
- Google Patents. One pot process for the conversion of aroyl chlorides to acyl thioureas.
-
Unacademy. Everything about Distillation Under Reduced Pressure. Available at: [Link]
-
Kabré, T. W., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 193-198. Available at: [Link]
-
NIST. This compound. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
University of York. Reduced pressure distillation. YouTube. Available at: [Link]
-
Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Available at: [Link]
- Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74375, 3-Methylbenzoyl chloride. Available at: [Link]
-
Al-Mekhlafi, A. A., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Journal of the Saudi Society of Agricultural Sciences, 18(2), 163-167. Available at: [Link]
-
Dains, F. B., et al. (1930). Isothiocyanic acid, methyl ester. Organic Syntheses, 10, 74. Available at: [Link]
-
Gahlot, P., et al. (2023). Mechanism of reaction of ammonium thiocyanate with benzoyl chloride forming thiourea benzamide derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 47(2), 738-751. Available at: [Link]
-
Wasyl, A. (2018). Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. Available at: [Link]
Sources
- 1. laurentian.ca [laurentian.ca]
- 2. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 11. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Products in 3-Methylbenzoyl Isothiocyanate Reactions
Welcome to the technical support center for reactions involving 3-methylbenzoyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and subtle challenges encountered during the synthesis of N-(3-methylbenzoyl)thiourea derivatives. Our focus is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I can expect when working with this compound?
When reacting this compound with primary amines, the most prevalent side products are typically:
-
3-Methylbenzamide: This arises from the hydrolysis of the starting this compound or the desired N-(3-methylbenzoyl)thiourea product. The presence of moisture in the reactants or solvents is the primary cause.
-
Symmetrically Disubstituted Thiourea: If the amine reactant is particularly valuable or the reaction conditions are not optimized, the initially formed this compound can be consumed by the amine starting material, leading to the formation of a symmetrical thiourea (R-NH-C(S)-NH-R).
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the starting amine, complicating purification.
Q2: How does the 3-methyl group on the benzoyl ring influence the reaction and potential side products?
The methyl group at the meta-position of the benzoyl ring has a subtle but significant electronic effect. It is a weak electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon in the this compound compared to the unsubstituted benzoyl isothiocyanate. This can lead to:
-
Slower reaction rates: The nucleophilic attack by the amine on the isothiocyanate carbon may be slightly slower, potentially requiring longer reaction times or gentle heating to go to completion.
-
Increased susceptibility to hydrolysis of the starting material: If the reaction with the amine is slower, there is a larger window of opportunity for any residual moisture to hydrolyze the this compound to 3-methylbenzamide.
Q3: I'm observing a persistent impurity in my final product that isn't the starting materials or 3-methylbenzamide. What could it be?
Less common but possible side products to consider are:
-
N,N'-bis(3-methylbenzoyl)thiourea: This can form if the thiourea product itself acts as a nucleophile and reacts with another molecule of this compound. This is more likely to occur if there is an excess of the isothiocyanate or if the reaction is heated for an extended period.
-
Cyclization Products: N-acylthioureas are known to undergo cyclization reactions under certain conditions (e.g., in the presence of strong acids or bases) to form various heterocyclic compounds like thiazoles or thiadiazoles. While less common under standard reaction conditions, it's a possibility to consider if you observe unexpected products, especially after a harsh workup or purification.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N-(3-methylbenzoyl)thiourea
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The electron-donating effect of the 3-methyl group can slightly reduce the reactivity of the isothiocyanate. | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (40-50 °C) or extending the reaction time. |
| Hydrolysis of this compound | The isothiocyanate is sensitive to moisture, leading to the formation of 3-methylbenzamide. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Starting Materials | Impurities in the 3-methylbenzoyl chloride or the amine can lead to side reactions and lower yields. | Use freshly distilled or purified starting materials. The purity of the amine is particularly critical. |
Experimental Protocol: In-situ Generation and Reaction of this compound
This one-pot, two-step procedure minimizes the handling of the sensitive isothiocyanate intermediate.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Isothiocyanate Formation: To the stirring suspension, add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous acetone dropwise at room temperature. A white precipitate of ammonium chloride will form.
-
Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 30 minutes. Monitor the formation of the isothiocyanate by taking a small aliquot, filtering it, and analyzing the filtrate by IR spectroscopy (a strong absorption band around 2000-2100 cm⁻¹ indicates the N=C=S stretch).
-
Amine Addition: Once the formation of the isothiocyanate is confirmed, add a solution of the primary amine (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.
-
Reaction Completion: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux until the starting materials are consumed.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the crude N-(3-methylbenzoyl)thiourea. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Problem 2: Presence of 3-Methylbenzamide as a Major Impurity
Troubleshooting Flowchart
Caption: Troubleshooting workflow for minimizing 3-methylbenzamide impurity.
Problem 3: Difficulty in Removing Symmetrically Disubstituted Thiourea
Causality and Mitigation
The formation of symmetrical thiourea occurs when the added amine reacts with the already formed N-(3-methylbenzoyl)thiourea, displacing the 3-methylbenzoyl group. This is more likely if the amine is a stronger nucleophile than the thiourea anion intermediate.
Mitigation Strategy: Controlled Addition of Amine
-
Slow, Dropwise Addition: Add the amine solution to the in-situ generated this compound very slowly, ensuring that the isothiocyanate is always in slight excess relative to the unreacted amine.
-
Low Temperature: Perform the amine addition at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Purification Protocol: Selective Recrystallization
If symmetrical thiourea does form, it can often be removed by careful recrystallization. The polarity difference between the desired product and the symmetrical thiourea can be exploited.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, and mixtures with water).
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent in which the desired product is more soluble than the symmetrical thiourea.
-
Cooling and Filtration: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. The desired N-(3-methylbenzoyl)thiourea should crystallize out, leaving the more soluble symmetrical thiourea in the mother liquor.
-
Purity Check: Analyze the purity of the recrystallized product by TLC, HPLC, or NMR spectroscopy.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Purity
| Reaction Condition | Observed Side Products | Approximate Purity of Crude Product (by HPLC) | Troubleshooting Action |
| Anhydrous Acetone, RT, Inert Atmosphere | Minimal | >95% | Standard Protocol |
| Acetone (not anhydrous), RT, Air | 3-Methylbenzamide (major) | 70-80% | Use anhydrous solvent, inert atmosphere |
| Rapid Amine Addition, RT | Symmetrical Thiourea | 85-90% | Slow, dropwise addition of amine at 0 °C |
| Prolonged Reflux (>12h) | N,N'-bis(3-methylbenzoyl)thiourea, Decomposition | <70% | Monitor reaction by TLC and stop when complete |
Visualizations
Main Reaction Pathway and Key Side Reactions
Caption: Reaction scheme showing the desired product and common side products.
References
-
Synthesis and characterization of some new N-acylthiourea derivatives. Journal of Chemical Sciences, 2021 . [Link]
-
The Chemistry of Isothiocyanates. Chemical Reviews, 1960 . [Link]
-
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH, 2005 . [Link]
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007 . [Link]
Technical Support Center: 3-Methylbenzoyl Isothiocyanate in Aqueous Buffer
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylbenzoyl isothiocyanate. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of using this compound in aqueous buffer systems. My aim is to equip you with the knowledge to anticipate and overcome common experimental challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: I'm observing a precipitate after diluting my this compound stock solution into an aqueous buffer.
Root Cause Analysis:
Aryl isothiocyanates, including this compound, generally exhibit low solubility in aqueous solutions.[1] Direct dissolution into a buffer is often unsuccessful, leading to precipitation. This is due to the hydrophobic nature of the benzoyl group. The initial stock solution is typically prepared in a water-miscible organic solvent, and improper dilution into the aqueous phase can cause the compound to crash out of solution.
Step-by-Step Resolution Protocol:
-
Solvent Selection for Stock Solution: The recommended solvent for preparing a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[1] DMSO is a robust organic solvent that can dissolve many compounds with poor water solubility and is miscible with water, facilitating subsequent dilutions.[1]
-
Controlled Dilution: To prevent precipitation, the dilution of the DMSO stock solution into your aqueous buffer must be performed gradually and with vigorous mixing.
-
Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.
-
Avoid adding the buffer to the DMSO stock, as this can create localized high concentrations of the isothiocyanate, promoting precipitation.
-
-
Final Organic Solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in your experimental system to avoid off-target effects, especially in cell-based assays. Most cell lines can tolerate a final DMSO concentration up to 0.5%, but this should be empirically determined for your specific system.[1] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.[1]
-
Solubility Enhancement (If Needed): If precipitation persists even with controlled dilution, consider the use of a co-solvent or a surfactant. However, these should be used with caution as they can interfere with your experimental system.
Issue 2: My experimental results are inconsistent, suggesting the degradation of this compound in the aqueous buffer.
Root Cause Analysis:
Isothiocyanates are electrophilic compounds that are susceptible to hydrolysis in aqueous media, particularly at non-neutral pH.[2][3] The isothiocyanate functional group (-N=C=S) can be attacked by nucleophiles, such as water or buffer components, leading to its degradation.[2][4] The stability of isothiocyanates is significantly influenced by pH, temperature, and the composition of the buffer itself.[5][6][7]
Factors Influencing Isothiocyanate Stability in Aqueous Buffers:
| Factor | Effect on Stability | Rationale |
| pH | Generally most stable around neutral pH (pH 7.0).[6] Less stable at acidic (pH < 7) and basic (pH > 7) conditions.[5][6] | At low pH, hydrolysis can be acid-catalyzed, leading to the formation of amines.[3] At high pH, hydroxide ions act as strong nucleophiles, accelerating degradation. |
| Temperature | Higher temperatures generally decrease stability. | Increased temperature provides the activation energy for hydrolysis and other degradation reactions. |
| Buffer Composition | Certain buffer components can accelerate degradation. | Buffers containing nucleophilic species (e.g., primary amines like Tris) can react with the isothiocyanate group. Phosphate and citrate buffers have also been shown to accelerate the decline of some isothiocyanates compared to deionized water.[2] |
Step-by-Step Mitigation Protocol:
-
pH Control: Maintain the pH of your aqueous buffer as close to neutral (pH 7.0) as possible for optimal stability.[6]
-
Buffer Selection: Whenever possible, use a non-nucleophilic buffer. If your experimental system allows, consider using a buffer with minimal reactivity towards isothiocyanates. Based on studies with other isothiocyanates, Tris-Cl buffer may result in slower degradation compared to citrate phosphate or PBS buffers.[2]
-
Temperature Management: Perform your experiments at the lowest feasible temperature to minimize thermal degradation. Prepare solutions fresh and store them on ice if they are not for immediate use.
-
Fresh Preparation: Always prepare your working solutions of this compound in aqueous buffer fresh for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of this compound in aqueous buffers.
Q1: What is the primary degradation pathway for this compound in an aqueous buffer?
A1: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis.[2][3] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This initially forms an unstable thiocarbamic acid intermediate, which can then decompose to the corresponding primary amine (3-methylbenzylamine) and other byproducts.[3] The rate of this hydrolysis is dependent on factors such as pH and temperature.[5][7]
Caption: Hydrolysis of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a water-miscible organic solvent.[1] Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[1]
Protocol for Stock Solution Preparation:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[9]
-
Weigh the desired amount of this compound in a suitable container.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed vial at the recommended storage temperature, protected from moisture.[10]
Q3: What analytical techniques can be used to assess the stability of this compound in my buffer?
A3: Several analytical techniques can be employed to monitor the concentration of this compound over time and thus determine its stability. The choice of method will depend on the available instrumentation and the complexity of your sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common and reliable method for quantifying isothiocyanates.[11][12] A reversed-phase C18 column is typically used. It's important to be aware that some isothiocyanates can exhibit poor solubility in the mobile phase, which can be mitigated by heating the column.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of isothiocyanates, especially for identifying degradation products.[2][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS or UHPLC-MS can be used.[11] Derivatization with a reagent like N-acetyl-L-cysteine may be employed to improve ionization and detection limits.[11]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous chemical and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[10] It is also noted to be moisture-sensitive.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Section 3: Experimental Workflow and Data Interpretation
To assist you in designing and interpreting your experiments, a generalized workflow for assessing the stability of this compound in an aqueous buffer is provided below.
Caption: Workflow for assessing stability.
By following this workflow and the guidance provided in this technical support center, you will be better equipped to generate reliable and reproducible data in your research involving this compound.
References
-
Tsao, R., Yu, Q., Friesen, I., Potter, J., & Chiba, M. (2000). Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Journal of Agricultural and Food Chemistry, 48(5), 1898–1902. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 41(4), 255. [Link]
-
Kyriakoudi, A., & Tsimidou, M. Z. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-113. [Link]
-
ResearchGate. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
-
Koukounararas, A., & Tsimidou, M. Z. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4949. [Link]
-
ResearchGate. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
-
Ciska, E., & Drabińska, N. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2059–2065. [Link]
-
Papoutsis, D., Pristijono, P., Golding, J. B., Stathopoulos, C. E., Scarlett, C. J., & Bowyer, M. C. (2018). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization. Foods, 7(10), 166. [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
De Nicola, G. R., Montaut, S., Rollin, P., Nyegue, M., Menut, C., Iori, R., & Tatibouët, A. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 137–142. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 12. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 3-Methylbenzoyl Isothiocyanate
Welcome to the comprehensive technical support center for 3-Methylbenzoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful use of this versatile reagent in your experiments. Our focus is to empower you with the knowledge to prevent its hydrolysis and maximize its reactivity and stability.
Introduction to this compound
This compound (C₉H₇NOS) is an aromatic acyl isothiocyanate, a class of compounds recognized for their high reactivity and utility in organic synthesis and bioconjugation. The presence of the electron-withdrawing benzoyl group enhances the electrophilicity of the isothiocyanate carbon, making it more reactive than standard alkyl or aryl isothiocyanates. However, this increased reactivity also renders it more susceptible to hydrolysis, a primary concern during storage and experimental use.
This guide will delve into the fundamental principles of this compound stability, provide actionable protocols to mitigate degradation, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. The isothiocyanate functional group (-N=C=S) is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.
Q2: What are the products of this compound hydrolysis?
A2: Hydrolysis initially forms an unstable N-(3-methylbenzoyl)thiocarbamic acid intermediate. This intermediate can then decompose through two primary pathways depending on the conditions:
-
Decarboxylation and desulfurization: This pathway is more common and leads to the formation of 3-methylaniline and carbonyl sulfide. The 3-methylaniline can further react with intact isothiocyanate to form a symmetric thiourea byproduct.
-
Formation of 3-methylbenzoic acid and thiocyanate ion.
Q3: How should I properly store this compound to minimize hydrolysis?
A3: Proper storage is critical for maintaining the integrity of the reagent. We recommend the following conditions:
-
Temperature: Store in a cool, dark place, ideally refrigerated at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture. For long-term storage, consider sealing the vial with paraffin film.
Q4: What solvents are recommended for dissolving this compound?
A4: To minimize hydrolysis, always use anhydrous (dry) solvents. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
It is crucial to use solvents from a freshly opened bottle or that have been properly dried using molecular sieves.
Q5: At what pH should I perform my reactions to minimize hydrolysis while ensuring reactivity with my target molecule?
A5: The optimal pH is a balance between minimizing hydrolysis and maximizing the reactivity of your target nucleophile.
-
For reactions with primary amines (e.g., lysine residues on proteins): A slightly alkaline pH of 8.0-9.0 is typically recommended to ensure the amine is deprotonated and nucleophilic. To minimize hydrolysis, the reaction time should be kept as short as possible.
-
For reactions with thiols (e.g., cysteine residues on proteins): A near-neutral pH of 7.0-7.5 is generally preferred.
It is advisable to perform a small-scale pilot experiment to determine the optimal pH for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of this compound: The reagent may have degraded due to improper storage or the presence of moisture in the reaction. | Verify Reagent Integrity: Before use, you can check the purity of the isothiocyanate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. A strong, sharp peak around 2000-2100 cm⁻¹ is characteristic of the -N=C=S stretch. Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents. Prepare solutions immediately before use. |
| Inactive Nucleophile: The target amine or thiol may be protonated and therefore not sufficiently nucleophilic at the reaction pH. | Optimize pH: For amine coupling, ensure the pH is slightly basic (8.0-9.0). For thiol coupling, a pH of 7.0-7.5 is optimal. Consider using a buffer with a pKa close to the desired reaction pH. | |
| Steric Hindrance: The nucleophilic site on your target molecule may be sterically hindered, preventing efficient reaction with the isothiocyanate. | Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction closely for the formation of byproducts. Use a Linker: If direct conjugation is not feasible, consider using a linker to bridge the isothiocyanate and the target molecule. | |
| Multiple spots on TLC or peaks in chromatogram | Formation of Hydrolysis Byproducts: As discussed in the FAQs, hydrolysis can lead to multiple degradation products. | Implement Preventative Measures: Strictly follow the guidelines for preventing hydrolysis (anhydrous conditions, optimal pH, and temperature). Purification: Use column chromatography or preparative HPLC to isolate the desired product from byproducts. |
| Formation of Symmetric Thiourea: Unreacted amine from hydrolysis (3-methylaniline) or your target molecule can react with a second molecule of the isothiocyanate. | Control Stoichiometry: Use a slight excess of the isothiocyanate to ensure complete reaction with the target nucleophile, but avoid a large excess which can promote side reactions. Add the isothiocyanate dropwise to the solution of the nucleophile. | |
| Inconsistent results between experiments | Variability in Reagent Quality: The purity of this compound can vary between batches or degrade over time. | Aliquot the Reagent: Upon receiving a new bottle, aliquot the reagent into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to atmospheric moisture. Perform Quality Control: Before critical experiments, run a small-scale test reaction with a model nucleophile to confirm the reactivity of the isothiocyanate. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or solvent purity can significantly impact the outcome. | Standardize Protocols: Maintain detailed and consistent experimental protocols. Calibrate pH meters and thermometers regularly. Use solvents from the same batch when possible for a series of experiments. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation to a Protein
This protocol provides a general guideline for the conjugation of this compound to primary amine residues (e.g., lysine) on a protein.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein of interest
-
Conjugation Buffer: e.g., 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Isothiocyanate Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the isothiocyanate stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. Protect the reaction from light if the isothiocyanate or protein is light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted isothiocyanate. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol outlines a method to monitor the hydrolysis of this compound over time.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Hydrolysis Reaction: In separate vials, add an aliquot of the stock solution to the buffer solutions of different pH values to a final concentration of approximately 100 µg/mL.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of each reaction mixture into the HPLC system.
-
HPLC Conditions (example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to its hydrolysis products over time.
Visualizations
Hydrolysis Mechanism of this compound
Caption: General hydrolysis pathways of this compound.
Experimental Workflow for Preventing Hydrolysis
Caption: Workflow for minimizing hydrolysis during experiments.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Abdel-Kader, M. S., et al. (2017). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 13(Suppl 3), S639–S644. [Link]
-
Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Chemical Biology, 1(3), 206-212. [Link]
-
Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 188, 10-17. [Link]
-
Kühn, C., et al. (2018). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry, 66(26), 6727-6733. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Methylbenzoyl Isothiocyanate Labeling
Welcome to the technical support center for 3-Methylbenzoyl Isothiocyanate labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure successful conjugation experiments. As your dedicated application scientist, my goal is to empower you with the scientific rationale behind each step, enabling you to optimize your labeling reactions effectively and confidently.
Understanding the Chemistry: The "Why" Behind the Protocol
This compound is an acyl isothiocyanate, a class of compounds where an isothiocyanate group is attached to a carbonyl group. This structure enhances the electrophilicity of the isothiocyanate carbon, making it highly reactive towards primary nucleophiles.[1] The primary reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond.[2][3] This covalent linkage is robust, making it ideal for labeling proteins, peptides, and other biomolecules.[3]
The key to successful labeling lies in controlling the reaction conditions to favor the desired reaction and minimize side reactions. The most critical parameter is pH, which dictates the nucleophilicity of the target functional groups on your biomolecule.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling primary amines with this compound?
A1: The optimal pH for reacting isothiocyanates with primary amines is in the alkaline range, typically between 8.5 and 9.5.[2] At this pH, the primary amine groups (like the ε-amino group of lysine residues) are deprotonated and thus more nucleophilic, leading to an efficient reaction.[2]
Q2: Can this compound react with other functional groups on a protein?
A2: Yes, besides primary amines, the isothiocyanate group can also react with thiol (sulfhydryl) groups, such as those on cysteine residues, to form a dithiocarbamate linkage.[2][4] This reaction is generally favored at a more neutral pH, between 6.5 and 8.0.[2] Therefore, by controlling the pH, you can achieve a degree of selectivity in your labeling.
Q3: In what solvent should I dissolve this compound?
A3: this compound, like many other isothiocyanates, has limited solubility in aqueous buffers. It is recommended to first dissolve the compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[2] This stock solution is then added to the aqueous reaction buffer containing your biomolecule.
Q4: How should I store this compound?
A4: Isothiocyanates are sensitive to moisture and light.[2] this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is recommended. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but freshly prepared solutions are always best for optimal reactivity.[5]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound and its hydrolysis byproducts can be removed using size-based separation techniques. Gel filtration chromatography (e.g., using a Sephadex G-25 or G-50 column) or dialysis are effective methods for separating the labeled protein from smaller, unwanted molecules.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low, leading to protonated (less nucleophilic) primary amines. | Ensure the reaction buffer is at a pH between 8.5 and 9.5. Use a fresh buffer solution. |
| Hydrolyzed this compound: The reagent was exposed to moisture before or during the reaction. | Use anhydrous DMSO or DMF to prepare the stock solution. Prepare the stock solution immediately before use. | |
| Insufficient Molar Ratio: The concentration of this compound is too low relative to the target molecule. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio for your specific molecule. | |
| Precipitation during Reaction | High Concentration of Organic Solvent: Adding a large volume of the DMSO/DMF stock solution can denature and precipitate proteins. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. Prepare a more concentrated stock solution of the isothiocyanate. |
| Over-labeling: A high degree of labeling can alter the protein's solubility. | Reduce the molar ratio of this compound to the protein. | |
| Protein Instability: The protein may not be stable at the alkaline pH required for labeling. | Perform the reaction at a lower temperature (e.g., 4°C) to slow down potential denaturation. If possible, perform a buffer screen to find a more suitable buffer system. | |
| Loss of Biological Activity | Modification of Critical Residues: Labeling of primary amines within an active site or binding region can impair the protein's function. | Reduce the degree of labeling by lowering the molar ratio of the isothiocyanate. Consider site-directed mutagenesis to remove reactive amines from critical regions if the protein structure is known. |
| High Background Signal in Assays | Incomplete Removal of Unconjugated Label: Free this compound or its byproducts are still present in the sample. | Ensure thorough purification of the conjugate using gel filtration or extensive dialysis. |
| Non-specific Binding: Over-labeled, more hydrophobic protein conjugates may bind non-specifically to surfaces or other proteins. | Optimize the degree of labeling to the minimum required for your application. Include blocking agents (e.g., BSA) in your assay buffers. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a starting point for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of isothiocyanate to protein, should be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the protein solution does not contain any primary amine-containing buffers (e.g., Tris) or sodium azide, as these will compete with the labeling reaction. If necessary, exchange the buffer to the Labeling Buffer using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point of a 10 to 20-fold molar excess is recommended.
-
Slowly add the this compound stock solution to the stirring protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted this compound.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted this compound and byproducts by gel filtration using a column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the protein conjugate. The labeled protein will typically be visible as a colored band if the label is chromophoric.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry, if the label has a distinct absorbance peak.
-
Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry if the extinction coefficients of the protein and the label are known.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the this compound label (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free label / Amax of the free label) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Amax / εlabel
-
Where εlabel is the molar extinction coefficient of the this compound label at its Amax.
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizing the Workflow
Caption: Workflow for this compound labeling.
Mechanistic Insight
Caption: Reaction of this compound with a primary amine.
References
- Kaur, N. (2015).
- Kirilova, E., Fridmans, R., Puckins, A., Oreha, J., & Osipovs, S. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
- Al-Jibouri, M. N. (2025). Characterization of some amino acid derivatives of benzoyl isothiocyanate: Crystal structures and theoretical prediction of their reactivity.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- Reeg, S., & Grune, T. (2014). A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis. Oxidative medicine and cellular longevity, 2014, 683759.
- Ortega, G., Yue, Y., Re, S., Tiller, P., Liu, A., & Licea-Perez, H. (2017). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical biochemistry, 536, 32-41.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Baldermann, S., Schroter, D., Kroh, L. W., & Rohn, S. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods (Basel, Switzerland), 10(6), 1300.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
OUCI. (n.d.). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Retrieved from [Link]
- Vaughn, S. F., & Berhow, M. A. (2005). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Journal of agricultural and food chemistry, 53(13), 5345-5348.
- Gavari, S., & Danezis, G. P. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules (Basel, Switzerland), 27(15), 4976.
- Brandt, A., Aprodu, I., & Rohn, S. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods (Basel, Switzerland), 10(11), 2636.
- Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic letters, 25(31), 5692-5696.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]
- Matuschek, M., Brown, S., & Rohn, S. (2018). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of agricultural and food chemistry, 66(26), 6833-6840.
-
ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]
- Patent 3611163. (2020).
-
Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoyl isothiocyanate (CAS 16794-68-6). Retrieved from [Link]
- Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.
-
FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
-
ResearchGate. (n.d.). e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
- Leśniak, D., Bąk, A., & Wzorek, Z. (2017). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules (Basel, Switzerland), 22(11), 1848.
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
- Péczka, N., Orgován, Z., Ábrányi-Balogh, P., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & biomolecular chemistry, 18(16), 3096-3100.
-
Klugerman, M. R. (1965). Chemical and physical variables affecting fluorescein isothiocyanate and its protein conjugates. DTIC. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with 3-Methylbenzoyl Isothiocyanate
Welcome to the technical support center for 3-Methylbenzoyl Isothiocyanate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during conjugation reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your experiments are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a primary amine?
This compound is an aromatic isothiocyanate that reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable thiourea bond. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic amine, resulting in a covalent linkage. The presence of the electron-withdrawing benzoyl group enhances the reactivity of the isothiocyanate functionality.[1][2]
Q2: What are the optimal pH conditions for conjugating this compound to a protein?
The pH of the reaction is a critical parameter. For the reaction with primary amines, an alkaline pH, typically between 8.5 and 9.5, is favored.[3] At this pH, the amine groups are deprotonated and thus more nucleophilic, leading to a more efficient reaction.[3] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for conjugation.[4]
Q3: In which solvents should I dissolve this compound?
Aromatic isothiocyanates, including this compound, often have limited solubility in aqueous buffers. Therefore, it is recommended to first dissolve the compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][5] This stock solution can then be added to the aqueous reaction mixture containing the target molecule. Using high-quality, anhydrous solvents is essential to prevent premature hydrolysis of the isothiocyanate.[6]
Q4: How should I store this compound to ensure its stability?
Isothiocyanates are sensitive to moisture and light.[3] this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[3] For long-term storage, refrigeration or freezing may be necessary, but always refer to the manufacturer's specific recommendations.
Troubleshooting Guide: Low Conjugation Efficiency
Experiencing lower than expected conjugation efficiency can be frustrating. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Workflow for Troubleshooting Low Conjugation Yield
Below is a logical workflow to diagnose potential issues in your conjugation reaction.
Caption: A systematic workflow for troubleshooting low isothiocyanate conjugation yield.
Issue 1: Degradation of this compound
Question: My conjugation yield is consistently low, even with fresh reagents. Could my this compound be degrading?
Answer: Yes, this is a common issue. This compound is susceptible to hydrolysis, especially when exposed to moisture.
-
Causality: The electrophilic carbon of the isothiocyanate group can be attacked by water, leading to the formation of an unstable thiocarbamic acid, which then decomposes to the corresponding amine (3-methylbenzamide) and releases carbon disulfide. This side reaction consumes the isothiocyanate, reducing the amount available for conjugation. The hydrolysis of isothiocyanates is promoted by acidic conditions.[7]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always dissolve this compound in high-quality, anhydrous DMSO or DMF.[3][6]
-
Prepare Fresh Stock Solutions: Prepare the isothiocyanate stock solution immediately before use. Do not store it in solution for extended periods.
-
Proper Storage: Ensure the solid reagent is stored in a desiccator, protected from light and moisture.[3]
-
Issue 2: Suboptimal Reaction pH
Question: I am observing minimal to no conjugation. How critical is the pH of my reaction buffer?
Answer: The reaction pH is one of the most critical factors for successful conjugation.
-
Causality: The reaction between an isothiocyanate and a primary amine requires the amine to be in its unprotonated, nucleophilic state.[8] The pKa of the ε-amino group of lysine is around 10.5. A reaction pH of 8.5-9.5 ensures a sufficient concentration of deprotonated amines to drive the reaction forward efficiently.[3] If the pH is too low, the majority of amines will be protonated and non-reactive. Conversely, a pH that is too high can lead to protein denaturation or hydrolysis of the isothiocyanate.[9]
-
Troubleshooting Steps:
-
Verify Buffer pH: Accurately measure the pH of your reaction buffer at the reaction temperature.
-
Optimize pH: Perform small-scale test reactions across a pH range (e.g., 8.0, 8.5, 9.0, 9.5) to determine the optimal condition for your specific protein.
-
Use Amine-Free Buffers: Use buffers such as carbonate/bicarbonate or borate.[4] Avoid Tris or glycine buffers, as they contain primary amines that will compete with your target molecule.[4]
-
| Buffer System | Recommended pH Range | Comments |
| Carbonate-Bicarbonate | 9.0 - 10.5 | Commonly used and effective for isothiocyanate conjugations.[4] |
| Borate | 8.0 - 9.5 | A suitable alternative to carbonate buffers. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Generally too low for efficient amine labeling with isothiocyanates. |
| Tris | 7.5 - 9.0 | Avoid. Contains primary amines that will react with the isothiocyanate.[4] |
Issue 3: Presence of Competing Nucleophiles
Question: My protein is in a buffer containing other additives. Could these be interfering with the conjugation?
Answer: Yes, other nucleophiles in your reaction mixture can compete with the target amines.
-
Causality: Besides primary amines, isothiocyanates can also react with other nucleophilic groups, such as thiols (e.g., from cysteine residues or reducing agents like DTT). The reaction with thiols forms a dithiocarbamate linkage and is more efficient at a neutral to slightly basic pH (6.5-8.0).[3][10] While the primary amine reaction is favored at higher pH, the presence of a high concentration of other nucleophiles can still reduce the yield of the desired conjugate.
-
Troubleshooting Steps:
-
Buffer Exchange: Before conjugation, perform a buffer exchange (e.g., dialysis or using a desalting column) to remove any interfering substances like Tris, glycine, sodium azide, or free thiols.
-
Control for Thiol Reactivity: If your protein contains free cysteines and you wish to selectively label amines, ensure the pH is maintained above 8.5 to favor the amine reaction.[3][10]
-
Reaction Selectivity based on pH
Caption: pH-dependent selectivity of isothiocyanate reactions with thiols and amines.
Experimental Protocol: Test Conjugation of this compound to a Model Protein (e.g., BSA)
This protocol provides a starting point for optimizing your conjugation reaction.
-
Preparation of Protein Solution:
-
Dissolve Bovine Serum Albumin (BSA) in 0.1 M sodium carbonate buffer (pH 9.0) to a final concentration of 5 mg/mL.
-
Ensure the buffer is free from any amine-containing substances.
-
-
Preparation of Isothiocyanate Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the isothiocyanate stock solution for a 20-fold molar excess relative to the protein.
-
While gently stirring the protein solution, add the isothiocyanate solution dropwise.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Removal of Unreacted Isothiocyanate:
-
Separate the protein conjugate from unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Measure the absorbance of the conjugate at the appropriate wavelength for the benzoyl chromophore to determine the degree of labeling.
-
References
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]
-
ResearchGate. Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids. [Link]
-
ResearchGate. General reaction process for the synthesis of isothiocyanates. [Link]
-
PMC - NIH. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
PMC - NIH. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]
-
PMC. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
PubChem - NIH. This compound. [Link]
-
Chemical Communications (RSC Publishing). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. [Link]
-
National Library of Medicine. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media. [Link]
-
PubMed. Thiocyanation of Aromatic and Heteroaromatic Compounds with 1-Chloro-1,2-benziodoxol-3-(1H)-one and (Trimethylsilyl)isothiocyanate. [Link]
-
Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. [Link]
-
PubMed. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. [Link]
-
RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]
-
NIST WebBook. This compound. [Link]
-
ResearchGate. ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. [Link]
-
ResearchGate. (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
UCL Discovery. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
-
NIH. Conjugation of fluorescein isothiocyanate to antibodies. [Link]
- Google Patents.
-
ResearchGate. The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. [Link]
-
PMC - NIH. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. [Link]
-
PubMed. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Benzoyl Isothiocyanates
Welcome to the Technical Support Center for the synthesis of substituted benzoyl isothiocyanates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these versatile but challenging chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your synthetic strategies.
Substituted benzoyl isothiocyanates are highly valuable reagents in organic synthesis, particularly for the creation of a diverse range of nitrogen- and sulfur-containing heterocycles and thiourea derivatives with significant biological activity.[1][2][3] However, their synthesis is often plagued by challenges related to their reactivity and sensitivity. This guide provides a structured approach to understanding and overcoming these hurdles.
Part 1: The Primary Synthetic Route and Its Challenges
The most common and direct method for synthesizing benzoyl isothiocyanates is the reaction of a substituted benzoyl chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile.[1][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Standard Experimental Protocol: Synthesis of Benzoyl Isothiocyanate
-
To a solution of benzoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1 equivalent).[4]
-
Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the precipitated inorganic salt (e.g., potassium chloride) is removed by filtration.[4]
-
The solvent is then evaporated under reduced pressure to yield the crude benzoyl isothiocyanate.[4] The product can be used directly in the next step or purified by vacuum distillation or column chromatography.[4]
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted benzoyl chloride.
-
The final isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Moisture Contamination | Benzoyl chlorides and benzoyl isothiocyanates are highly sensitive to hydrolysis.[5] Trace amounts of water in the solvent or on the glassware can lead to the formation of the corresponding benzoic acid, which will be a major impurity and reduce your yield. Solutions: • Ensure all glassware is oven-dried before use. • Use anhydrous solvents. Consider distilling your solvent over a suitable drying agent. • Handle thiocyanate salts with care, as they can be hygroscopic. Dry them in a vacuum oven if necessary. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. Solutions: • Monitor the reaction closely by TLC until the starting benzoyl chloride spot has disappeared. • If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in acetone) for a short period (30-60 minutes) can drive the reaction to completion.[1][6] |
| Poor Quality Reagents | The purity of the starting benzoyl chloride and the thiocyanate salt is crucial. Impurities in the benzoyl chloride can lead to side reactions. Solutions: • Use freshly distilled benzoyl chloride. • Ensure the thiocyanate salt is of high purity. |
| Effect of Substituents | Electron-withdrawing groups on the benzoyl chloride can decrease the reactivity of the acyl carbon, slowing down the reaction. Conversely, strong electron-donating groups may affect the stability of the product. Solutions: • For benzoyl chlorides with electron-withdrawing groups, you may need to increase the reaction time or temperature. • For substrates with electron-donating groups, be mindful of potential instability and consider using the product immediately in the next step without purification. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Problem 2: Presence of Significant Impurities
Symptom:
-
TLC or NMR of the crude product shows multiple spots or peaks in addition to the desired product.
Potential Causes & Solutions:
| Impurity | Identification & Cause | Solution |
| Benzoic Acid | An acidic impurity, often visible as a streaky spot on TLC. It arises from the hydrolysis of either the starting benzoyl chloride or the benzoyl isothiocyanate product.[5] | Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic benzoic acid. Ensure rigorous anhydrous conditions in future reactions. |
| Unreacted Benzoyl Chloride | Can be identified by its characteristic sharp odor and TLC mobility. | Drive the reaction to completion by extending the reaction time or gentle heating. Unreacted benzoyl chloride can sometimes be removed during workup by washing with a mild base, but this may also hydrolyze the product. |
| 1,3-Dibenzoylthiourea | This byproduct can form if the benzoyl isothiocyanate reacts with any thiourea formed from its decomposition, or if there are other nucleophiles present that can react with a second molecule of benzoyl chloride.[5] | Use a stoichiometric amount of benzoyl chloride. Add the benzoyl chloride slowly to the thiocyanate salt solution to avoid localized high concentrations. |
Problem 3: Difficulties in Purification
Symptoms:
-
The product decomposes during vacuum distillation.
-
Poor separation during column chromatography.
Potential Causes & Solutions:
Vacuum Distillation:
Benzoyl isothiocyanates can be thermally labile. High temperatures during distillation can lead to decomposition.
-
Solution: Use a high-vacuum pump to lower the boiling point. Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Column Chromatography:
The polarity of substituted benzoyl isothiocyanates can vary significantly depending on the substituents on the aromatic ring.
-
Solution:
-
Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether or hexanes.[7] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC Monitoring: Before running a column, determine the optimal solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Silica Gel: Use silica gel with a neutral pH. Acidic silica gel can cause decomposition of the isothiocyanate. If your compound is acid-sensitive, you can neutralize the silica gel by eluting the column with your solvent system containing 1-3% triethylamine before loading your sample.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between benzoyl chloride and potassium thiocyanate?
A1: The reaction is a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack with either the sulfur or the nitrogen atom. In this reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This initially forms an unstable benzoyl thiocyanate intermediate, which rapidly rearranges to the more stable benzoyl isothiocyanate.
Reaction Mechanism
Caption: Mechanism of benzoyl isothiocyanate formation.
Q2: How do electron-donating and electron-withdrawing substituents on the benzoyl ring affect the synthesis?
A2: Substituents can have a significant impact on the reaction rate and the stability of the product.
| Substituent Type | Effect on Benzoyl Chloride | Effect on Benzoyl Isothiocyanate Product | Expected Yield & Reaction Time |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increase the electron density on the carbonyl carbon, making it less electrophilic and slowing down the nucleophilic attack. | May increase the stability of the product. | Generally good yields, but may require longer reaction times. |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Decrease the electron density on the carbonyl carbon, making it more electrophilic and speeding up the nucleophilic attack. | Can make the product more susceptible to nucleophilic attack and decomposition. | Often lower yields and may require careful control of reaction conditions to avoid side reactions.[8] |
Q3: My synthesis with an electron-deficient benzoyl chloride is consistently failing. Is there an alternative method?
A3: Yes, if the standard method is problematic, especially with electron-deficient substrates, you can consider synthesizing the benzoyl isothiocyanate from the corresponding benzoic acid. This avoids the use of the potentially less reactive benzoyl chloride.
Alternative Protocol: From Benzoic Acid
This method typically involves the activation of the carboxylic acid, followed by reaction with a thiocyanate source. One common approach is to use trichloroisocyanuric acid (TCCA) and a thiocyanate salt.
-
In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) and potassium thiocyanate (1.5 equivalents) in an anhydrous solvent like acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of TCCA (0.5 equivalents) in anhydrous acetonitrile.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up typically involves filtering the solids and removing the solvent under reduced pressure. The crude product can then be purified as previously described.
Q4: What are the key safety precautions I should take when working with benzoyl isothiocyanates?
A4: Benzoyl isothiocyanates and the reagents used in their synthesis have several hazards that require careful handling.
-
Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Benzoyl Isothiocyanate: Toxic if swallowed and can cause skin irritation or allergic reactions.[1] Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.[9][10][11][12]
-
Thiocyanate Salts (KSCN, NH₄SCN): Can release toxic hydrogen cyanide gas if they come into contact with strong acids. Avoid mixing with acids.
-
Solvents: Acetone and other organic solvents are flammable. Ensure there are no open flames or spark sources in the vicinity.
Always consult the Safety Data Sheet (SDS) for each chemical before starting your experiment.
References
- Cheng, F-C., et al. (2015). Heterocycles, 91(11), 2113-2125.
- BenchChem. (2025).
- Guidechem.
- Google Patents. (1972).
- Szabo-Scandic.
- National Center for Biotechnology Information. (2024).
- Benzyl isothiocyanate - Safety D
- Cole-Parmer.
- MedChemExpress.
- Fisher Scientific. (2012).
- ChemRxiv. (2023).
- synthesis of isothiocyan
- Google Patents. (1970).
- Arkivoc. (2015).
- ACS Publications. Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)
- ResearchGate. (2023).
- Google Patents. One pot process for the conversion of aroyl chlorides to acyl thioureas.
- BenchChem.
- Organic Syntheses Procedure. (URL not provided)
- ResearchGate.
- New Journal of Chemistry (RSC Publishing). (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams...
- RSC Publishing.
- Guidechem.
- BenchChem.
- PubMed. (2013).
- ResearchGate.
- Journal of Pharmaceutical Negative Results.
- PubMed. (2009).
- ResearchGate.
- SciSpace. The mechanism of the hydrolysis of benzyl chloride.
- BenchChem.
- BenchChem. 4-(Dimethylamino)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 7. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.vu.nl [bio.vu.nl]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Methylbenzoyl vs. 4-Methylbenzoyl Isothiocyanate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzoyl isothiocyanates are versatile chemical intermediates, playing a crucial role as building blocks in the synthesis of a wide array of heterocyclic compounds, thioureas, and other derivatives with significant pharmacological potential.[1] Their reactivity, centered on the electrophilic carbon of the isothiocyanate moiety (-N=C=S), is paramount to their utility. This guide provides an in-depth comparative analysis of the reactivity of two closely related isomers: 3-methylbenzoyl isothiocyanate and 4-methylbenzoyl isothiocyanate.
Understanding the subtle yet significant differences in reactivity imparted by the positional change of a single methyl group is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This document will delve into the underlying electronic principles governing their reactivity, present a robust experimental framework for quantitative comparison, and discuss the practical implications for chemical synthesis and drug development.
Part 1: The Theoretical Framework: Unpacking Electronic Effects
The reactivity of the isothiocyanate group in these molecules is fundamentally governed by the electrophilicity of the central carbon atom. This carbon is the primary site for nucleophilic attack.[2][3][4] The benzoyl portion of the molecule modulates this electrophilicity through electronic effects transmitted via the aromatic ring. The key to understanding the reactivity difference between the 3-methyl and 4-methyl isomers lies in the distinct electronic contributions of the methyl group from the meta versus the para position.
A methyl group influences the aromatic ring in two ways:
-
Inductive Effect (+I): As an alkyl group, it is weakly electron-donating, pushing electron density through the sigma bonds. This effect decreases with distance.
-
Hyperconjugation (+R Effect): This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. It is effectively a resonance-based electron-donating effect.
Case 1: 4-Methylbenzoyl Isothiocyanate (Para Isomer) In the para position, the methyl group exerts both its +I and +R effects. Hyperconjugation allows for direct delocalization of electron density into the aromatic pi system, which can then be relayed through the carbonyl group to the isothiocyanate functionality. This increased electron density on the isothiocyanate carbon reduces its partial positive charge (electrophilicity), thereby decreasing its reactivity towards nucleophiles.
Case 2: this compound (Meta Isomer) When the methyl group is in the meta position, its resonance effect (+R) cannot be transmitted to the carbonyl-isothiocyanate substituent. Only the weaker inductive effect (+I) is operative.[5] Consequently, the 3-methyl isomer donates less electron density to the reactive center compared to the 4-methyl isomer. This results in a more electrophilic isothiocyanate carbon and, therefore, greater reactivity towards nucleophiles.
Part 2: Experimental Validation and Protocol
To empirically validate the theoretical framework, a kinetic analysis is the most direct and quantitative approach. By measuring the rate of reaction of each isomer with a standard nucleophile under identical conditions, we can obtain their respective second-order rate constants (k), providing a definitive measure of their relative reactivity.
Experimental Design: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol describes the reaction of the isothiocyanates with a model nucleophile, aniline, to form the corresponding thiourea derivatives. The reaction progress can be monitored by observing the disappearance of the isothiocyanate reactant or the appearance of the thiourea product using UV-Vis spectrophotometry.
Causality Behind Experimental Choices:
-
Nucleophile: Aniline is chosen as it is a common, moderately reactive primary amine whose reaction kinetics are well-documented and proceed at a measurable rate.
-
Solvent: Acetonitrile is a polar aprotic solvent that will solubilize all reactants and products without participating in the reaction. Its use is common in kinetic studies of this type.[6]
-
Technique: UV-Vis spectrophotometry is selected for its sensitivity and the ability to continuously monitor the reaction in situ under pseudo-first-order conditions, which simplifies data analysis.
-
Self-Validation: The protocol is self-validating as the linearity of the pseudo-first-order plot (ln[A] vs. time) confirms the assumed reaction order, and repetition of the experiment at different nucleophile concentrations will yield a consistent second-order rate constant, ensuring the reliability of the results.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dry acetonitrile.
-
Prepare a 10 mM stock solution of 4-methylbenzoyl isothiocyanate in dry acetonitrile.
-
Prepare a series of aniline solutions in dry acetonitrile at concentrations of 100 mM, 150 mM, 200 mM, 250 mM, and 300 mM. The large excess of aniline ensures pseudo-first-order kinetics with respect to the isothiocyanate.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a range (e.g., 250-450 nm) to identify a wavelength where the isothiocyanate reactant and thiourea product have significantly different absorbance values. Let this monitoring wavelength be λ_max.
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature, typically 25.0 °C (298.15 K).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the 100 mM aniline solution into a quartz cuvette and place it in the holder to thermalize.
-
Initiate the reaction by rapidly injecting 20 µL of the 10 mM isothiocyanate stock solution into the cuvette. This results in an initial isothiocyanate concentration of ~0.1 mM.
-
Immediately begin recording the absorbance at λ_max as a function of time for a duration sufficient for the reaction to proceed to at least 90% completion.
-
-
Data Collection & Analysis:
-
Repeat the kinetic run for each of the remaining aniline concentrations (150 mM to 300 mM).
-
Perform the entire series of experiments for both the 3-methyl and 4-methyl isomers.
-
For each run, calculate the pseudo-first-order rate constant (k_obs) by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this line is -k_obs.
-
Determine the second-order rate constant (k) by plotting k_obs versus the concentration of aniline. The slope of this line is the second-order rate constant (k) in M⁻¹s⁻¹.
-
Part 3: Data Presentation and Mechanistic Interpretation
The data obtained from the kinetic study can be summarized to provide a clear, quantitative comparison.
Quantitative Data Summary
| Isomer | Substituent Position | Hammett Constant (σ) | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Relative Rate (k_isomer / k_4-Me) |
| 4-Methylbenzoyl ITC | Para | σ_p = -0.17 | k_4-Me (Expected slower rate) | 1.00 |
| 3-Methylbenzoyl ITC | Meta | σ_m = -0.07 | k_3-Me (Expected faster rate) | > 1.00 |
| Table 1: Expected experimental results and relevant Hammett constants for the reaction with aniline at 25°C. The Hammett sigma values are standard literature values.[5][7] |
Mechanistic Insights from Hammett Analysis
The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for correlating reactivity with the electronic nature of substituents on an aromatic ring.[5][8]
-
σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent (negative for electron-donating, positive for electron-withdrawing).
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to electronic effects.
For the nucleophilic attack of aniline on the isothiocyanate, a negative charge builds up in the transition state as the new C-N bond is formed. This charge is stabilized by electron-withdrawing groups and destabilized by electron-donating groups. Therefore, this reaction is expected to have a positive ρ value .[9][10]
Given that both methyl groups are electron-donating (negative σ values), they will both slow the reaction relative to the unsubstituted benzoyl isothiocyanate. However, since σ_p (-0.17) is more negative than σ_m (-0.07), the Hammett equation predicts that the 4-methyl isomer will be deactivated more strongly, resulting in a slower reaction rate. This aligns perfectly with our theoretical analysis. The experimental determination of a positive ρ value would serve as strong evidence for the proposed mechanism.
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that This compound is more reactive towards nucleophiles than 4-methylbenzoyl isothiocyanate . This difference is a direct consequence of the electronic effects of the methyl substituent, where the electron-donating hyperconjugation effect from the para position deactivates the electrophilic center more effectively than the purely inductive effect from the meta position.
For researchers and drug development professionals, this has tangible implications:
-
Reaction Optimization: When faster reaction rates or milder conditions are desired, the 3-methyl isomer is the superior choice.
-
Selectivity: In complex molecules with multiple electrophilic sites, the less reactive 4-methyl isomer might offer greater selectivity, reacting preferentially with more potent nucleophiles.
-
Scaffold Design: In medicinal chemistry, this differential reactivity can be exploited to tune the rate of formation of pharmacologically active thiourea derivatives or to control the covalent modification of biological targets.
By grounding our understanding in the fundamental principles of physical organic chemistry and validating it with robust kinetic data, we can harness these subtle structural modifications to achieve precise control over chemical synthesis and accelerate the development of novel therapeutics.
References
- Vertex AI Search, based on information from various sources regarding the nucleophilic attack on isothiocyan
- COMBINED EXPERIMENTAL AND COMPUTATIONAL APPROACHES FOR CHEMICAL-KINETICS INVESTIGATION OF BENZOYL ISOTHIOCYANATE FORM
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- Problem Set #3: Substitutent Effects and LFERS. Course Website.
- Nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide.
- Isothiocyan
- Hammett plot for the addition of the benzoyl radical to styrenes...
- Recent Advancement in Synthesis of Isothiocyan
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
- Mechanism of nucleophilic addition reactions. Khan Academy.
- Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. (2025).
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. Course Website.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. web.viu.ca [web.viu.ca]
- 9. ikprress.org [ikprress.org]
- 10. researchgate.net [researchgate.net]
3-Methylbenzoyl isothiocyanate as an alternative to phenyl isothiocyanate
An In-Depth Comparative Analysis: 3-Methylbenzoyl Isothiocyanate as a Potential Alternative to Phenyl Isothiocyanate in Peptide Derivatization
In the landscape of protein analysis, the derivatization of peptides and proteins is a cornerstone technique for enabling their detection and sequencing. For decades, Phenyl isothiocyanate (PITC), the reagent central to the Edman degradation, has been the undisputed standard for N-terminal amino acid sequencing. However, the continuous pursuit of enhanced sensitivity, alternative selectivity, and improved derivative stability necessitates the exploration of novel reagents. This guide introduces this compound as a compelling, albeit less-explored, alternative to PITC.
This document moves beyond a simple cataloging of features. It provides a mechanistic rationale for why a researcher might consider this alternative, outlines the hypothetical advantages based on chemical principles, and, most importantly, furnishes a detailed experimental protocol to validate these claims in your own laboratory.
The Established Benchmark: Phenyl Isothiocyanate (PITC)
Phenyl isothiocyanate is the reagent developed by Pehr Edman for the sequential degradation of peptides from the N-terminus. Its reaction mechanism is a two-step process that has been optimized extensively over the past 70 years.
Mechanism of Action: The process begins with the "coupling reaction," where the electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic, unprotonated alpha-amino group of the N-terminal amino acid under mildly alkaline conditions. This forms a phenylthiocarbamoyl (PTC) peptide. In the second "cleavage" step, under anhydrous acidic conditions, the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle. The unstable ATZ derivative is then typically converted to a more stable phenylthiohydantoin (PTH) derivative for chromatographic analysis.
Workflow: Edman Degradation using PITC
Caption: The two-stage reaction cycle of Edman degradation using Phenyl isothiocyanate (PITC).
The Challenger: this compound
This compound belongs to the family of acyl isothiocyanates. Its structure differs from PITC by the inclusion of a carbonyl group (part of the benzoyl group) and a methyl group on the aromatic ring. These modifications are not trivial and can be expected to significantly alter the reagent's chemical behavior.
Structural Comparison:
| Feature | Phenyl Isothiocyanate (PITC) | This compound |
| Structure | C₆H₅-N=C=S | CH₃-C₆H₄-CO-N=C=S |
| Molar Mass | 135.19 g/mol | 177.23 g/mol |
| Reactive Group | Isothiocyanate (-NCS) | Acyl Isothiocyanate (-CO-NCS) |
| Key Structural Difference | Phenyl group directly attached to NCS | Benzoyl group attached to NCS |
Hypothesized Impact of Structural Modifications:
-
Reactivity of the Isothiocyanate: The presence of the strongly electron-withdrawing carbonyl group adjacent to the isothiocyanate nitrogen is expected to increase the electrophilicity of the isothiocyanate carbon. This could potentially lead to faster and more efficient coupling reactions with the N-terminal amine, possibly allowing for milder reaction conditions.
-
Stability of the Intermediate: The resulting N-acylthiourea derivative (the equivalent of the PTC-peptide) may exhibit different stability profiles during the acidic cleavage step compared to the PTC-peptide.
-
Properties of the Final Derivative: The final thiohydantoin derivative will incorporate the 3-methylbenzoyl moiety. This larger, more complex group will alter the chromatographic properties (e.g., retention time in reversed-phase HPLC) of the resulting derivatives. Furthermore, the benzoyl chromophore may offer different UV-Vis absorption characteristics, which could be leveraged for enhanced detection sensitivity at specific wavelengths.
Proposed Experimental Protocol for Comparative Validation
To move from hypothesis to data, a direct comparative experiment is essential. This protocol provides a self-validating framework to objectively assess the performance of this compound against the PITC standard. The peptide Angiotensin II is recommended as a standard due to its well-characterized nature and convenient size.
Objective: To compare the coupling efficiency, cleavage yield, and chromatographic profile of derivatives from PITC and this compound using a standard peptide.
Materials:
-
Angiotensin II (DRVYIHPF) standard
-
Phenyl isothiocyanate (PITC), sequencing grade
-
This compound
-
Heptane, sequencing grade
-
Ethyl acetate, sequencing grade
-
Pyridine, sequencing grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reaction vials (2 mL)
-
Nitrogen gas source
-
Heater block/thermomixer
-
Centrifugal vacuum evaporator
-
HPLC system with a UV detector and C18 column
Experimental Workflow:
Caption: Parallel workflow for the direct comparison of PITC and this compound.
Step-by-Step Procedure:
-
Peptide Preparation: Reconstitute Angiotensin II in a suitable buffer (e.g., 50% pyridine in water) to a concentration of 1 nmol/10 µL. Aliquot 10 µL into two separate reaction vials (Vial A for PITC, Vial B for 3-MBI). Dry completely in a centrifugal vacuum evaporator.
-
Coupling Reaction:
-
Prepare fresh coupling solutions. For PITC, a common mixture is 5% PITC in a 7:1:1:1 solution of heptane:pyridine:ethyl acetate:water.
-
Prepare an equimolar solution of this compound in the same solvent mixture.
-
To Vial A, add 50 µL of the PITC solution. To Vial B, add 50 µL of the 3-MBI solution.
-
Gently vortex and incubate both vials at 50°C for 30 minutes.
-
-
Washing:
-
After incubation, add 100 µL of a 2:1 heptane:ethyl acetate mixture to each vial. Vortex and centrifuge briefly to separate the phases.
-
Carefully remove the upper organic phase. Repeat the wash step twice.
-
Dry the peptide pellet completely under a gentle stream of nitrogen.
-
-
Cleavage Reaction:
-
Add 25 µL of neat trifluoroacetic acid (TFA) to each vial.
-
Incubate at 50°C for 15 minutes.
-
Dry the samples completely in a centrifugal vacuum evaporator to remove the TFA.
-
-
Extraction and Conversion:
-
To the dried residue, add 50 µL of water and 100 µL of ethyl acetate. Vortex vigorously.
-
Centrifuge to separate the phases. The cleaved amino acid derivative (ATZ or its equivalent) will be in the upper ethyl acetate layer. The shortened peptide will remain in the lower aqueous layer.
-
Carefully transfer the upper organic layer to a new vial.
-
Dry the organic extract. Reconstitute in 20 µL of HPLC-grade acetonitrile for analysis. (Note: For full conversion to the more stable thiohydantoin, a further acidic heat step can be incorporated, but direct analysis of the primary cleavage product is often sufficient for comparison).
-
-
HPLC Analysis:
-
Inject equal volumes of the reconstituted samples onto a C18 HPLC column.
-
Run a standard gradient (e.g., 10-60% Acetonitrile with 0.1% TFA over 20 minutes).
-
Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 269 nm, 280 nm) to identify the optimal detection wavelength for each derivative.
-
Data Analysis and Interpretation:
-
Yield Comparison: Compare the peak area of the derivative from Vial B (3-MBI) to that from Vial A (PITC). A larger, well-defined peak suggests a more efficient reaction.
-
Chromatographic Profile: Note the retention time. The 3-methylbenzoyl derivative is expected to be more hydrophobic and thus have a longer retention time on a C18 column. This could be advantageous for separating it from early-eluting contaminants.
-
Byproduct Formation: Examine the chromatograms for the presence of any significant side-product peaks that may indicate instability of the reagent or its derivatives under the reaction conditions.
Senior Application Scientist's Perspective
The decision to explore an alternative to a gold-standard reagent like PITC is driven by the need for tangible improvements. While PITC is robust, its derivatives for certain amino acids can be challenging to resolve, and enhancing detection sensitivity is a perpetual goal.
This compound presents a theoretically sound avenue for investigation. The electron-withdrawing nature of the acyl group promises enhanced reactivity, which could translate to faster protocols or the ability to derivatize less reactive amino groups. More significantly, the altered structure of the resulting thiohydantoin derivative is the primary advantage. This structural change provides a new dimension for analytical separation. If the 3-methylbenzoyl-thiohydantoin derivatives exhibit better chromatographic resolution or a higher molar absorptivity at a convenient wavelength, this reagent could offer a genuine advantage in specific, challenging sequencing applications.
However, it is crucial to recognize potential drawbacks. Acyl isothiocyanates can be more susceptible to hydrolysis than their phenyl counterparts. Therefore, rigorous anhydrous conditions are paramount for success. The stability of the resulting N-acylthiourea peptide intermediate through the cleavage step must also be confirmed experimentally.
This compound should not be viewed as a direct replacement for PITC in all applications, but rather as a specialized tool for researchers seeking to overcome specific analytical hurdles. Its potential for faster kinetics and the generation of derivatives with novel chromatographic and spectrophotometric properties make it a compelling candidate for methods development. The experimental protocol outlined in this guide provides a clear and robust pathway for any laboratory to validate its performance and determine its utility for their specific research needs.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. URL: [Link]
-
Johnson, R. S., & Walsh, K. A. (1992). Sequence analysis of proteins and peptides. In A Practical Guide to Protein and Peptide Purification for Microsequencing (pp. 79-105). Academic Press. URL: [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–) "Edman degradation". URL: [Link]
A Researcher's Guide to Validating Protein Binding Sites of 3-Methylbenzoyl Isothiocyanate
For researchers, scientists, and drug development professionals, the validation of a small molecule's protein binding site is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comprehensive, in-depth comparison of methodologies for validating the protein binding site of 3-Methylbenzoyl isothiocyanate (3-MB-ITC), a compound for which specific biological targets are not yet widely documented.
Given the electrophilic nature of its isothiocyanate group, 3-MB-ITC is predicted to form covalent bonds with nucleophilic residues on target proteins. This guide, therefore, focuses on a multi-faceted approach, combining computational prediction with robust experimental validation techniques tailored for covalent inhibitors. We will explore the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.
The Isothiocyanate Moiety: A Reactive Probe for Covalent Interactions
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. This group is highly electrophilic and readily reacts with nucleophiles, particularly the thiol groups of cysteine residues, but also with the amine groups of lysine and the N-terminus of proteins. This reactivity makes ITCs potent covalent modifiers of protein function, often leading to downstream cellular effects such as the induction of apoptosis and cell cycle arrest.[1][2] Prominent examples of well-studied ITCs include sulforaphane and phenethyl isothiocyanate (PEITC), whose anticancer properties are linked to their ability to covalently modify key cellular proteins like tubulin and Keap1.[2][3]
The validation of the specific protein targets and binding sites of a novel ITC like 3-MB-ITC is paramount to elucidating its biological activity and for any future therapeutic development.
A Multi-pronged Strategy for Binding Site Validation
Due to the absence of established protein targets for 3-MB-ITC, a logical and efficient workflow begins with computational prediction to generate hypotheses, followed by rigorous experimental validation. This strategy minimizes resource-intensive screening and provides a clear path from predicted targets to confirmed binding sites.
Caption: A multi-phase workflow for validating the protein binding site of this compound.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on wet-lab experiments, computational methods can provide a valuable starting point by predicting potential protein targets for 3-MB-ITC. These in silico approaches leverage the chemical structure of the small molecule and known protein structures to identify plausible binding partners.
For covalent inhibitors like 3-MB-ITC, specialized tools can predict which proteins contain reactive residues (e.g., cysteine, serine, lysine) in accessible and druggable pockets.[4][5][6]
Key In Silico Approaches:
| Method | Principle | Advantages | Disadvantages | Representative Tools |
| Structure-Based Virtual Screening | Docks the 3D structure of 3-MB-ITC into the binding sites of a library of protein structures. Scoring functions estimate the binding affinity. | Provides a ranked list of potential targets with predicted binding poses. Can identify novel targets. | Requires 3D structures of proteins. Scoring functions can be inaccurate. | AutoDock, Schrödinger Suite |
| Ligand-Based Similarity Searching | Compares the structure of 3-MB-ITC to a database of compounds with known protein targets. Assumes that structurally similar molecules bind to similar targets. | Does not require protein structures. Computationally efficient. | Limited to identifying targets of known ligands. May miss novel targets. | SwissTargetPrediction, PharmMapper |
| Covalent Docking | Specifically models the covalent bond formation between the isothiocyanate group of 3-MB-ITC and a nucleophilic residue on the protein target. | More accurate prediction of binding mode and affinity for covalent inhibitors. | Computationally more intensive than standard docking. Requires knowledge of the reactive residue. | CovalentDock, AutoDock Covalent |
Experimental Protocol: In Silico Target Prediction
-
Obtain the 3D structure of this compound. This can be generated from its SMILES string (CC1=CC(=CC=C1)C(=O)N=C=S) using software like Avogadro or online tools.
-
Select a protein structure database. The Protein Data Bank (PDB) is a comprehensive repository of experimentally determined protein structures.
-
Choose a suitable in silico screening tool. For a novel covalent compound, a combination of ligand-based and covalent docking approaches is recommended.
-
Perform the virtual screening. Follow the specific instructions of the chosen software. This will typically involve providing the ligand structure and the target protein database.
-
Analyze and prioritize the results. The output will be a list of potential protein targets, often ranked by a scoring function. Prioritize targets that are biologically relevant to the intended application of 3-MB-ITC.
Phase 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a small molecule binds to its target protein within the complex environment of a cell or cell lysate.[6][7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Sources
- 1. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Our Research — CETSA [cetsa.org]
- 4. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Labeling Efficiency of Isothiocyanate Isomers
Introduction
In the fields of proteomics, cell biology, and drug development, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique. Among the various amine-reactive chemistries, isothiocyanates have long been favored for their ability to form stable, covalent bonds with primary amines on proteins. The reaction yields a durable thiourea linkage, enabling researchers to track, quantify, and visualize proteins in a multitude of applications, from immunoassays to flow cytometry[1][2].
The most iconic of these labels is Fluorescein Isothiocyanate (FITC). However, FITC is not a single compound but typically exists as two primary positional isomers: fluorescein 5-isothiocyanate (Isomer I) and fluorescein 6-isothiocyanate (Isomer II) [3]. A critical question for any researcher is whether the choice of isomer impacts the efficiency and outcome of the conjugation reaction.
This guide provides an in-depth comparison of these isomers. We will dissect the underlying chemistry, present the known differences, and, most importantly, provide a robust, self-validating experimental protocol to empower you to determine the optimal labeling strategy for your specific protein and application.
Section 1: The Chemistry of Isothiocyanate Labeling
The foundation of any successful bioconjugation is a deep understanding of the reaction mechanism. The isothiocyanate group (-N=C=S) is a highly electrophilic moiety that readily reacts with nucleophiles. In the context of protein labeling, the primary targets are the free amine groups (-NH₂) found at the N-terminus of the polypeptide chain and on the side chain of lysine residues[1].
The reaction is a nucleophilic addition, as depicted below. The lone pair of electrons from the unprotonated amine nitrogen attacks the central carbon atom of the isothiocyanate group. This leads to the formation of a stable thiourea bond[1].
Critical Reaction Parameters: The "Why" Behind the Protocol
Several factors govern the success of this reaction. Controlling them is essential for achieving reproducible and optimal labeling.
-
pH: This is arguably the most critical parameter. The nucleophilic attack can only occur if the amine group is deprotonated (-NH₂), not protonated (-NH₃⁺). Therefore, the reaction buffer must be alkaline, typically between pH 9.0 and 9.5 .[4] At this pH, the equilibrium shifts to favor the deprotonated, reactive form of lysine and N-terminal amines. Using buffers with primary amines, such as Tris or glycine, is contraindicated as they will compete with the protein for reaction with the dye.
-
Stoichiometry: The molar ratio of dye to protein directly influences the final number of dye molecules per protein, known as the Degree of Labeling (DOL). A higher dye-to-protein ratio will generally result in a higher DOL. However, excessive labeling can lead to protein precipitation or quenching of the fluorescent signal[5].
-
Solvent: Isothiocyanates like FITC are hydrophobic and have poor solubility in aqueous buffers. They must first be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the protein solution[1][6]. It is crucial to prepare this stock solution fresh, as FITC is susceptible to hydrolysis in the presence of water[1][6].
Section 2: Profiling the Isomers: FITC Isomer I vs. Isomer II
The two isomers of FITC differ only in the attachment point of the isothiocyanate group on the lower phenyl ring of the fluorescein core[3][7].
-
Isomer I: The -N=C=S group is at position 5.
-
Isomer II: The -N=C=S group is at position 6.
This seemingly minor structural difference has practical implications for purity and cost, but less so for performance in most standard applications.
| Feature | FITC Isomer I (5-FITC) | FITC Isomer II (6-FITC) | Expert Insight & Rationale |
| Purity & Cost | More easily isolated in pure form, making it generally less expensive.[6] | More difficult to purify from the synthesis reaction. | The synthetic route often produces a mixture of isomers. The separation of Isomer I is more straightforward, leading to its wider availability and lower cost. For most applications, a mixture of isomers is perfectly suitable[6]. |
| Excitation Max (λex) | ~491-495 nm[3][6][7] | ~490 nm[3] | The difference is negligible and falls within the emission spectrum of standard 488 nm lasers used in flow cytometers and microscopes. |
| Emission Max (λem) | ~516-520 nm[3][8] | ~525 nm[3] | Spectrally, the two isomers are considered indistinguishable for most filter sets[6]. |
| Reactivity | High | High | No significant difference in labeling efficiency or reaction kinetics has been reported in peer-reviewed literature under standard labeling conditions. The electronic and steric differences appear to be insufficient to cause a notable change in reactivity towards protein amines. |
| When to Choose | Ideal for general-purpose labeling where cost is a consideration. | May be considered in specific structural biology studies where the precise geometry of the dye-protein linkage is critical (e.g., FRET or crystallography). A single, pure isomer is recommended for applications sensitive to slight differences in elution, such as HPLC or electrophoresis[6]. |
Section 3: A Self-Validating Protocol for Comparing Labeling Efficiency
Since published data directly comparing the kinetic efficiency of the isomers is scarce, the most authoritative approach is to perform an empirical comparison with your specific protein of interest. This protocol is designed as a self-validating system to provide a definitive answer.
Materials
-
Protein of interest (e.g., IgG antibody) at >2 mg/mL.
-
Amine-free conjugation buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0.
-
FITC Isomer I and FITC Isomer II.
-
Anhydrous DMSO.
-
Purification column (e.g., Sephadex G-25 size-exclusion column).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
UV-Vis Spectrophotometer and quartz cuvettes.
Methodology
-
Protein Preparation:
-
Dialyze your protein stock against PBS overnight to remove any interfering buffer components like Tris or sodium azide.
-
After dialysis, exchange the buffer to the pH 9.0 conjugation buffer.
-
Determine the precise protein concentration via spectrophotometry at 280 nm (A280).
-
-
FITC Stock Preparation (Perform Immediately Before Use):
-
Prepare a 1 mg/mL stock solution of FITC Isomer I in anhydrous DMSO.
-
Prepare a separate 1 mg/mL stock solution of FITC Isomer II in anhydrous DMSO.
-
-
Parallel Conjugation Reactions:
-
Set up two separate reaction tubes, one for each isomer.
-
To each tube, add your protein solution.
-
Calculate the required volume of FITC stock to add to each tube. A common starting point is a 10- to 20-fold molar excess of FITC to protein. Crucially, use the exact same molar ratio for both isomers.
-
Add the calculated volume of FITC Isomer I stock to one tube and FITC Isomer II stock to the other. Add the dye dropwise while gently vortexing.
-
Incubate both reactions for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separately purify each conjugate (from Isomer I and Isomer II reactions) using a size-exclusion chromatography column pre-equilibrated with PBS.
-
This step removes unreacted, free FITC from the labeled protein. The labeled protein will elute first.
-
-
Characterization and DOL Calculation (The Self-Validation Step):
-
For each purified conjugate, measure the absorbance at 280 nm (A280) and 495 nm (A495).
-
Calculate the protein concentration, correcting for the FITC's absorbance at 280 nm:
Protein Conc. (M) = [A₂₈₀ - (A₄₉₅ × CF)] / ε_protein Where CF is the correction factor for FITC at 280 nm (~0.35) and ε_protein is the molar extinction coefficient of your protein (for IgG, ~210,000 M⁻¹cm⁻¹).
-
Calculate the dye concentration:
Dye Conc. (M) = A₄₉₅ / ε_FITC Where ε_FITC is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹).[8]
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Conc. / Protein Conc.
-
Section 4: Interpreting the Results & Practical Considerations
By comparing the DOL achieved for both Isomer I and Isomer II under identical conditions, you will have a quantitative measure of their relative labeling efficiency for your protein. For most proteins, the resulting DOL values are expected to be very similar.
Stability of the Thiourea Bond The thiourea linkage formed is generally considered robust and stable for a wide range of in vitro and in vivo applications[5]. It withstands changes in pH and temperature commonly encountered in biological assays. However, it is important to note that its stability is not absolute. Some recent studies in the field of radiopharmaceuticals have suggested that the thiourea bond may be susceptible to cleavage in vivo under specific metabolic or enzymatic conditions, leading to the development of alternative conjugation chemistries like amide bonds for those applications. For standard fluorescence microscopy, flow cytometry, and ELISA, this is not a common concern.
Troubleshooting
-
Low DOL: This may be caused by inactive (hydrolyzed) dye, suboptimal pH, or the presence of competing amine-containing substances in the buffer. Ensure the FITC stock is fresh and the buffer is correctly prepared.
-
Protein Precipitation: This often occurs with over-labeling (high DOL). The hydrophobic nature of the FITC molecule can cause the protein conjugate to aggregate and precipitate. Reduce the molar excess of FITC in the reaction.
-
Photobleaching: FITC is known to be susceptible to photobleaching upon intense or prolonged light exposure[9]. When performing fluorescence microscopy, use appropriate anti-fade mounting media and minimize light exposure to preserve the signal. For applications requiring high photostability, consider modern alternatives like Alexa Fluor™ or CF® dyes[2].
Conclusion and Recommendations
The choice between FITC Isomer I and Isomer II is primarily one of practicality rather than performance.
-
For General Applications: For the vast majority of uses, including routine antibody conjugation for flow cytometry, immunofluorescence, and ELISAs, FITC Isomer I or a mixture of isomers is the recommended choice . The isomers are spectrally indistinguishable, their reactivity is comparable, and the lower cost of Isomer I presents a clear advantage[6].
-
For Specialized Applications: If your research involves high-resolution techniques like FRET, structural analysis, or sensitive chromatographic methods where the precise geometry and homogeneity of the conjugate are paramount, using a pure, single isomer (either I or II) is advisable [6].
Ultimately, the most reliable method for determining the optimal reagent is through direct empirical testing. The protocol provided in this guide offers a straightforward and robust framework for validating the labeling efficiency in the context of your own experimental system, ensuring confidence and reproducibility in your results.
References
-
TdB Labs. FITC (Fluorescein isothiocyanate). [Online]. Available: [Link]
-
Wikipedia. Fluorescein isothiocyanate. [Online]. Available: [Link]
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. [Online]. Available: [Link]
-
Maki, A. A., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 676, 115239. [Online]. Available: [Link]
-
PubMed. (2023, July 28). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. [Online]. Available: [Link]
-
Singh, S., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6), BSR20181764. [Online]. Available: [Link]
Sources
- 1. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 8. biotium.com [biotium.com]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of 3-Methylbenzoyl Isothiocyanate with Biological Nucleophiles
Introduction: The Significance of Isothiocyanate Reactivity in Research
Isothiocyanates (ITCs) are a class of reactive compounds characterized by the -N=C=S functional group. Their utility spans from cancer chemopreventive research to their widespread use as reagents for labeling proteins and peptides[1][2]. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by a variety of biological nucleophiles, leading to the formation of stable covalent bonds[3][4]. 3-Methylbenzoyl isothiocyanate (3-MB-ITC), an aromatic acyl isothiocyanate, is of particular interest due to the influence of its benzoyl group on the reactivity of the ITC moiety.
Understanding the cross-reactivity of 3-MB-ITC is paramount for its effective application. In drug development, selectivity is key; a compound that reacts indiscriminately with various cellular components can lead to off-target effects and toxicity. Conversely, in chemical biology and proteomics, predictable reactivity is essential for selectively labeling specific amino acid residues on proteins[1][5]. This guide provides a comparative analysis of 3-MB-ITC's reactivity with key biological nucleophiles, supported by mechanistic insights and actionable experimental protocols.
The Fundamental Reactivity of the Isothiocyanate Group
The reactivity of the isothiocyanate group is dictated by the electrophilicity of its central carbon atom. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack. The general reaction involves the addition of a nucleophile (Nu-H) across the C=N or C=S bond, most commonly the former.
The reaction proceeds via a nucleophilic addition mechanism. The nucleophile attacks the central carbon, leading to the formation of a tetrahedral intermediate. This is followed by proton transfer to yield the final, stable adduct. The nature of the R group—in this case, 3-Methylbenzoyl—can modulate the electrophilicity of the carbon, with electron-withdrawing groups generally increasing reactivity[6].
Caption: General mechanism of isothiocyanate reaction with a nucleophile (H-Nu).
Comparative Reactivity with Biological Nucleophiles
The primary nucleophiles encountered by 3-MB-ITC in a biological system are the side chains of amino acids, particularly thiols (cysteine) and amines (lysine, N-terminus), as well as water and other small molecules like glutathione (GSH). The reactivity order is heavily influenced by the nucleophilicity of the attacking atom and the reaction conditions, especially pH[7][8].
The general order of reactivity is: Thiols > Amines >> Alcohols/Water [3].
Reaction with Thiols (Dithiocarbamate Formation)
Thiols, such as the side chain of cysteine or in glutathione, are potent nucleophiles, especially in their deprotonated thiolate form (S⁻). The reaction of an isothiocyanate with a thiol yields a dithiocarbamate adduct. This reaction is often rapid and can occur at neutral to slightly basic pH (pH 7-8.5), where a significant portion of thiol groups are deprotonated without substantially increasing the reactivity of competing amines[7][8]. However, it's crucial to note that this reaction can be reversible[9].
Reaction with Amines (Thiourea Formation)
Primary and secondary amines, such as the ε-amino group of lysine and the α-amino group of a protein's N-terminus, react with isothiocyanates to form highly stable thiourea linkages[10]. This reaction is strongly pH-dependent. For the amine to be nucleophilic, it must be in its unprotonated form (-NH₂). Given that the pKa of lysine's ε-amino group is ~10.5, the reaction rate increases significantly at alkaline pH (typically pH 9-11)[8][11]. At physiological pH (~7.4), the majority of lysine residues are protonated (-NH₃⁺) and thus non-nucleophilic, which provides a window of selectivity for thiol-ITC reactions[8].
Reaction with Hydroxyls (Thiocarbamate Formation)
Hydroxyl groups, found on serine, threonine, and tyrosine residues, as well as water, are generally poor nucleophiles for isothiocyanates under physiological conditions. Their reaction to form unstable thiocarbamate adducts is significantly slower than reactions with thiols or amines and typically requires harsher conditions not relevant to most biological applications.
Factors Influencing Reactivity and Selectivity
Several factors govern the rate and outcome of the reaction between 3-MB-ITC and a nucleophile. Mastering these allows researchers to control the desired modification.
-
pH: As the most critical factor, pH dictates the protonation state of the nucleophile. Selectivity between thiols and amines can be achieved by carefully controlling the pH of the reaction buffer[7][8]. Thiol-selective labeling is favored at pH 7.0-8.5, while amine-selective labeling requires pH > 9.0[8].
-
Nucleophilicity: The intrinsic chemical nature of the nucleophile is key. The higher polarizability and lower electronegativity of sulfur make thiols inherently more nucleophilic than amines or alcohols at a given pH[12][13].
-
Steric Hindrance: The accessibility of the nucleophilic site on a protein and the structure of the ITC itself can influence reaction rates. Bulky groups near the reactive site can slow down the reaction[12]. The 3-methylbenzoyl group may impart some steric influence compared to a smaller substituent.
-
Solvent: Polar aprotic solvents can enhance the rate of SN2-type reactions by solvating the cation but not the nucleophilic anion, thereby increasing its reactivity. In biological contexts, reactions occur in aqueous buffers, where solvent effects are more complex[14][15].
Quantitative Comparison of Reactivity
| Nucleophile Target | Product | Relative Rate (pH 7.4) | Relative Rate (pH 9.5) | Stability of Adduct | Key Considerations |
| Cysteine (Thiol) | Dithiocarbamate | ++++ | ++++ | Moderate (Reversible)[9] | Dominant reaction at physiological pH. |
| Lysine (Amine) | Thiourea | + | +++++ | High (Very Stable)[3] | Reaction is highly pH-dependent; requires alkaline conditions.[8] |
| N-terminus (Amine) | Thiourea | ++ | +++++ | High (Very Stable) | pKa is lower than lysine (~8.0), so more reactive at neutral pH. |
| Ser/Thr (Hydroxyl) | Thiocarbamate | - | + | Low (Unstable) | Generally not a significant side reaction under biological conditions. |
| Water (Hydroxyl) | Dithiocarbamic Acid (unstable) | - | + | Very Low (Decomposes) | Hydrolysis is a competing reaction, especially at high pH. |
Relative Rate Key: +++++ (Very Fast) to - (Negligible)
Experimental Protocol: Competitive Reactivity Assay
To empirically determine the cross-reactivity of 3-MB-ITC, a competitive assay using model nucleophiles can be performed. This protocol outlines a method to compare the reactivity towards a thiol (N-acetyl-cysteine) and an amine (N-acetyl-lysine) using HPLC to monitor the reaction progress.
Objective: To quantify the relative reaction rates of 3-MB-ITC with N-acetyl-cysteine and N-acetyl-lysine at physiological pH.
Materials:
-
This compound (3-MB-ITC)
-
N-acetyl-cysteine (NAC)
-
N-acetyl-lysine (NAL)
-
Phosphate-buffered saline (PBS), 100 mM, pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column and UV detector
Workflow Diagram:
Caption: Workflow for the competitive reactivity assay of 3-MB-ITC.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3-MB-ITC in acetonitrile.
-
Prepare a 10 mM stock solution of N-acetyl-cysteine in 100 mM PBS, pH 7.4.
-
Prepare a 10 mM stock solution of N-acetyl-lysine in 100 mM PBS, pH 7.4.
-
Scientist's Note: Prepare nucleophile solutions fresh to prevent oxidation of the thiol group.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the NAC stock and 50 µL of the NAL stock. This creates a solution with a final concentration of 5 mM for each nucleophile.
-
Equilibrate the tube at room temperature for 5 minutes.
-
To initiate the reaction, add 10 µL of the 10 mM 3-MB-ITC stock solution (final concentration ~0.9 mM) and vortex immediately. Start a timer.
-
Causality: Using equimolar concentrations of the nucleophiles allows for a direct comparison of their reactivity towards the limiting electrophile (3-MB-ITC).
-
-
Time-Course Analysis:
-
Immediately after adding the ITC (t=0), and at subsequent time points (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 90 µL of a 1% TFA in 50:50 ACN:water solution. This acidifies the sample, stopping the reaction by protonating the nucleophiles.
-
Self-Validation: The t=0 sample serves as a baseline, showing the initial peak areas of the reactants before any significant reaction has occurred.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactants (3-MB-ITC, NAC, NAL) from the products (3-MB-ITC-NAC adduct, 3-MB-ITC-NAL adduct).
-
Monitor the elution profile at a wavelength appropriate for the benzoyl chromophore (e.g., 254 nm).
-
-
Data Interpretation:
-
Integrate the peak areas for the disappearance of 3-MB-ITC and the appearance of the two product peaks over time.
-
Plot the concentration of reactants and products versus time to determine the initial reaction rates.
-
The ratio of the formation rate of the 3-MB-ITC-NAC adduct to the 3-MB-ITC-NAL adduct provides a quantitative measure of the cross-reactivity under these conditions.
-
Conclusion and Implications
The reactivity of this compound is a nuanced interplay of its intrinsic electrophilicity and the specific reaction environment. While highly reactive towards nucleophiles in general, significant selectivity can be achieved. At physiological pH, 3-MB-ITC will preferentially react with accessible, deprotonated thiols, such as those on cysteine residues. Reaction with amines, like lysine, is substantially slower at this pH but becomes dominant under alkaline conditions. This pH-dependent selectivity is a powerful tool for researchers, enabling targeted modification of proteins and other biomolecules[7][8]. For drug development professionals, this predictable reactivity profile is crucial for anticipating potential off-target modifications and designing molecules with improved selectivity and safety profiles.
References
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link].
-
Petri, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. DOI: 10.1039/D0RA02934C. Available at: [Link].
-
I.K. Press. (2020). COMBINED EXPERIMENTAL AND COMPUTATIONAL APPROACHES FOR CHEMICAL-KINETICS INVESTIGATION OF BENZOYL ISOTHIOCYANATE FORMATION. Available at: [Link].
-
Mi, L., et al. Identification of Potential Protein Targets of Isothiocyanates by Proteomics. PMC. Available at: [Link].
-
Wang, Y., et al. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Available at: [Link].
-
Schou, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. DOI: 10.1039/D0RA10436A. Available at: [Link].
-
Polski, M., et al. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC - NIH. Available at: [Link].
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Available at: [Link].
-
ResearchGate. Three-Component Reaction of Isothiocyanates, Amines, and Sulfonium Salts Leading to S -Alkyl Isothioureas. Available at: [Link].
-
Kawauchi, H., et al. (1969). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. Available at: [Link].
-
NIH. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Available at: [Link].
-
Nishikawa, M., et al. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH. Available at: [Link].
-
Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link].
-
Brodbelt, J.S., et al. Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Available at: [Link].
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link].
-
Iliceto, A., et al. Thiocyanates and Isothiocyanates. III.1 Kinetics and Mechanism of Benzhydryl Thiocyanates Isomerization. Journal of the American Chemical Society. Available at: [Link].
-
McKinney, R.M., et al. (1964). FACTORS AFFECTING THE RATE OF REACTION OF FLUORESCEIN ISOTHIOCYANATE WITH SERUM PROTEINS. PubMed. Available at: [Link].
-
PSIBERG. (2022). Factors affecting rate of SN2 reactions. Available at: [Link].
-
ResearchGate. Reaction of isothiocyanates with nucleophiles. Compiled from data in[11]. Available at: [Link].
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link].
-
Afshinnekoo, R. (2014). Factors affecting rate of nucleophilic substitution. YouTube. Available at: [Link].
-
NIST. This compound. NIST WebBook. Available at: [Link].
-
ResearchGate. (2025). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Available at: [Link].
-
The Organic Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. YouTube. Available at: [Link].
-
Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link].
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. Available at: [Link].
-
PubMed Central. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Available at: [Link].
Sources
- 1. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikprress.org [ikprress.org]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. psiberg.com [psiberg.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to Benzoyl Isothiocyanates for N-Terminal Sequencing: Enhancing Edman Chemistry
For decades, the sequential degradation of proteins from their N-terminus, pioneered by Pehr Edman, has been a cornerstone of protein chemistry.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of benzoyl isothiocyanates as reagents for N-terminal sequencing, benchmarking them against the classic phenyl isothiocyanate (PITC) and contemporary mass spectrometry-based approaches. We will delve into the chemical principles, experimental workflows, and the impact of structural modifications on sequencing performance, offering a comprehensive resource for selecting and optimizing your N-terminal analysis strategy.
The Enduring Relevance of Edman Degradation in the Proteomics Era
While mass spectrometry has revolutionized protein identification, direct N-terminal sequencing via Edman degradation retains its unique and indispensable role.[2] It provides unambiguous sequence information without reliance on genomic databases, making it the gold standard for:
-
De novo sequencing of novel proteins.
-
Confirmation of N-terminal residues of recombinant proteins, including the precise start site and the presence of initiator methionine.
-
Identification of N-terminal post-translational modifications that result in a free amino group.
-
Quality control of therapeutic proteins and peptides.
The core of the Edman degradation is the reaction of an isothiocyanate with the free α-amino group of the N-terminal amino acid, followed by cleavage and identification of the released amino acid derivative.[3]
Benzoyl Isothiocyanates: A Step Beyond Phenyl Isothiocyanate?
The traditional Edman reagent is phenyl isothiocyanate (PITC).[4] However, the search for improved efficiency, sensitivity, and versatility has led to the exploration of alternative isothiocyanate reagents. Benzoyl isothiocyanates, with their carbonyl group adjacent to the phenyl ring, and related compounds like benzyl isothiocyanates, offer intriguing possibilities for modulating reactivity and detection.
Chemical Rationale: The Impact of the Benzoyl and Benzyl Moieties
The reactivity of the isothiocyanate group is central to the efficiency of the coupling reaction in Edman degradation. The electronic nature of the substituent on the phenyl ring can influence the electrophilicity of the isothiocyanate carbon.
-
Benzoyl Isothiocyanate: The electron-withdrawing nature of the carbonyl group in benzoyl isothiocyanate is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more efficient coupling reaction with the N-terminal amino group of the peptide.
-
Benzyl Isothiocyanate: In contrast, the methylene bridge in benzyl isothiocyanate isolates the phenyl ring from the isothiocyanate group, resulting in a reactivity profile more akin to aliphatic isothiocyanates. Interestingly, studies on protein labeling have shown benzyl isothiocyanate to be more effective than phenyl isothiocyanate for labeling cysteine residues, suggesting that the steric and electronic properties of the entire molecule play a complex role in its reactivity with different amino acid side chains and the N-terminus.[5]
This difference in reactivity highlights a key consideration in reagent selection: the balance between rapid coupling and potential side reactions.
Performance Comparison: Benzoyl Isothiocyanates vs. PITC and Other Alternatives
A direct, comprehensive comparative study of a wide range of benzoyl isothiocyanate derivatives for N-terminal sequencing is not extensively documented in publicly available literature. However, based on the principles of organic chemistry and existing data on related compounds, we can construct a logical comparison.
| Feature | Phenyl Isothiocyanate (PITC) | Benzoyl Isothiocyanate (Hypothesized) | Modified Benzoyl Isothiocyanates (e.g., with Fluorophores) | Mass Spectrometry (MS)-Based Methods |
| Coupling Efficiency | High, well-established | Potentially higher due to electron-withdrawing carbonyl group | Dependent on the specific modification | Not applicable (different principle) |
| Cleavage Efficiency | High (>99% per cycle in automated sequencers)[6] | Expected to be similar to PITC | Expected to be similar to PITC | Not applicable |
| Detection Method | UV absorbance of PTH-amino acids | UV absorbance of BTH-amino acids | Fluorescence or enhanced MS signal of modified BTH-amino acids | Mass-to-charge ratio of peptide fragments |
| Sensitivity | Picomole to low nanomole range[1] | Similar to PITC, dependent on detector | Potentially femtomole to attomole range[7][8] | High (femtomole to attomole range) |
| Throughput | Low (one sample at a time) | Low | Low | High (suitable for complex mixtures)[6] |
| Blocked N-termini | Not applicable | Not applicable | Not applicable | Can sometimes be characterized |
| Sequence Read Length | Typically 30-60 residues[1] | Similar to PITC | Similar to PITC | Can provide internal sequence information from multiple peptides |
BTH: Benzoylthiohydantoin
Enhancing Detection: The Promise of Modified Benzoyl Isothiocyanates
A significant avenue for improving Edman degradation lies in enhancing the detection of the cleaved amino acid derivatives. By incorporating chromophoric or fluorophoric moieties into the benzoyl ring, it is possible to create reagents that yield highly detectable benzoylthiohydantoin (BTH)-amino acids.
For instance, a fluorescent derivative of phenyl isothiocyanate, 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate, has been successfully used for pico-level protein sequencing.[7] A similar strategy can be applied to benzoyl isothiocyanates, leading to reagents that could push the sensitivity of Edman degradation into the femtomole or even attomole range, making it competitive with mass spectrometry for certain applications.
Experimental Protocols
Synthesis of Benzoyl Isothiocyanate
Benzoyl isothiocyanate can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of benzoyl chloride with a thiocyanate salt.[9]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone
-
Dichloromethane (CH2Cl2)
-
PEG-400 (as a phase-transfer catalyst)
Procedure:
-
Dissolve potassium thiocyanate in a mixture of dichloromethane and acetone.
-
Add a catalytic amount of PEG-400 to the solution.
-
Slowly add benzoyl chloride to the reaction mixture at room temperature with stirring.
-
Continue stirring for approximately 2 hours.
-
Filter the reaction mixture to remove the precipitated salt (KCl).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude benzoyl isothiocyanate.
-
The crude product can be purified by vacuum distillation.
N-Terminal Sequencing using Benzoyl Isothiocyanate (Conceptual Workflow)
The workflow for N-terminal sequencing with benzoyl isothiocyanate is analogous to the established Edman degradation protocol using PITC.
1. Coupling Reaction:
-
The purified protein or peptide is dissolved in a suitable buffer (e.g., 50% pyridine in water) to maintain a slightly alkaline pH (around 8.5-9.0).
-
Benzoyl isothiocyanate is added in excess to the protein solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to allow for the formation of the benzoylthiocarbamoyl (BTC)-peptide.
2. Cleavage Step:
-
After the coupling reaction, the excess reagent and by-products are removed by extraction with an organic solvent (e.g., benzene or ethyl acetate).
-
The dried BTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, in this case, a benzoylthiazolinone derivative.[6]
3. Conversion to a Stable BTH-Amino Acid:
-
The unstable thiazolinone derivative is extracted into an organic solvent and then converted to the more stable benzoylthiohydantoin (BTH)-amino acid by heating in the presence of an aqueous acid (e.g., 1 M HCl).
4. Identification of the BTH-Amino Acid:
-
The resulting BTH-amino acid is identified by a chromatographic method, typically high-performance liquid chromatography (HPLC), by comparing its retention time with that of known BTH-amino acid standards.[10][11]
5. Repetition of the Cycle:
-
The remaining peptide, now one amino acid shorter, is subjected to the next cycle of coupling, cleavage, and conversion to determine the sequence of the subsequent amino acid.
Visualizing the Workflow
Caption: The cyclical workflow of N-terminal sequencing using benzoyl isothiocyanate.
Comparison with Alternative N-Terminal Sequencing Methods
The primary alternative to Edman degradation is mass spectrometry (MS)-based sequencing.[12]
Caption: Comparison of Edman Degradation and Mass Spectrometry for N-terminal sequencing.
Conclusion
Benzoyl isothiocyanates and their derivatives represent a promising, albeit not fully explored, class of reagents for N-terminal protein sequencing. Their potential for increased reactivity and the possibility of incorporating reporter groups for enhanced sensitivity make them an attractive area for further research and development. While mass spectrometry will continue to dominate high-throughput proteomics, the precision and unambiguous nature of Edman degradation, potentially enhanced by novel reagents like modified benzoyl isothiocyanates, will ensure its continued relevance in the rigorous characterization of proteins and biotherapeutics. The choice between these methodologies ultimately depends on the specific research question, sample availability, and the desired level of sequence confirmation.
References
-
Petrie, L., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14841-14847. [Link]
-
MtoZ Biolabs. (n.d.). Application of Edman Degradation in Protein Analysis. Retrieved from [Link]
-
Bai Tai Paike Biotechnology Co., Ltd. (n.d.). Edman degradation workflow in N-terminal protein sequencing. Retrieved from [Link]
-
Gocer, H., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 14(7), 1326-1339. [Link]
-
Liang, S. P., et al. (2002). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. Analytical Biochemistry, 301(2), 221-228. [Link]
-
Stefanowicz, P., et al. (2013). New method of peptide cleavage based on Edman degradation. Molecular Diversity, 17(4), 605-611. [Link]
-
Kim, H., & Park, S. B. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Matthews, E. W., Byfield, P. G., & MacIntyre, I. (1975). Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography. Journal of Chromatography A, 110(2), 369-373. [Link]
-
Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved from [Link]
-
Kuhlmann, L., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 415(28), 7059-7073. [Link]
-
Oe, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(3), 324-330. [Link]
-
Real, L. A., et al. (2023). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society, 145(17), 9465-9474. [Link]
-
Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology, 82(4), 534-537. [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Tarr, G. E. (1981). Rapid separation of amino acid phenylthiohydantoins by isocratic high-performance liquid chromatography. Analytical Biochemistry, 111(1), 27-32. [Link]
-
ResearchGate. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]
-
Vogel, J. S., et al. (2001). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Analytical Biochemistry, 291(2), 265-273. [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Retrieved from [Link]
-
YouTube. (2023, March 11). How To Prepare Amino Acid Solution For Paper Chromatography? [Video]. Chemistry For Everyone. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the provided snippet.)
-
Hirano, H., & Wittmann-Liebold, B. (1987). Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate. Biological Chemistry Hoppe-Seyler, 368(5), 475-484. [Link]
-
Kuhlmann, L., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 415(28), 7059-7073. [Link]
-
ResearchGate. (n.d.). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Retrieved from [Link]
-
Vecchi, M. M., Xiao, Y., & Wen, D. (2019). Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation. Analytical Chemistry, 91(21), 13591-13600. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation workflow in N-terminal protein sequencing | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 10. Separation of phenylthiohydantoin-amino acids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Rapid separation of amino acid phenylthiohydantoins by isocratic high-performance liquid chromatography / Analytical Biochemistry, 1981 [sci-hub.red]
- 12. Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methylbenzoyl Isothiocyanate: Traditional vs. A Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the quest for efficient, robust, and safer methodologies is perpetual. 3-Methylbenzoyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds and heterocyclic scaffolds, is traditionally prepared via a two-step process involving the corresponding acyl chloride. This guide provides a comprehensive comparison of this established method with a promising, modern one-pot synthesis from the carboxylic acid, offering insights into the practical advantages and potential drawbacks of each approach.
Introduction to this compound
This compound is a valuable reagent in organic chemistry, primarily utilized for its electrophilic carbon atom in the isothiocyanate group (-N=C=S). This reactivity allows for the facile construction of thiourea derivatives, which are precursors to a wide array of nitrogen and sulfur-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
The Established Synthesis: Acyl Chloride Route
The traditional and most widely employed method for synthesizing this compound involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN), in an anhydrous solvent.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of an acyl chloride as the starting material is dictated by its high reactivity, which facilitates the nucleophilic attack by the thiocyanate ion. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 3-methylbenzoyl chloride back to the carboxylic acid and the product isothiocyanate. Acetone is a commonly used solvent as it readily dissolves potassium thiocyanate and the organic starting material, while the byproduct, potassium chloride, is insoluble and can be easily removed by filtration.
Experimental Protocol: A Representative Procedure
The following protocol describes the in-situ generation of this compound, which is then used in a subsequent reaction. For isolation, a modified workup would be required.
-
To a suspension of potassium thiocyanate (0.97 g, 10 mmol) in 30 mL of dry acetone, a solution of 3-methylbenzoyl chloride (1.55 g, 10 mmol) in 50 mL of dry acetone is added dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 30 minutes.[1]
-
After cooling to room temperature, the precipitated potassium chloride is removed by filtration.
-
The resulting filtrate contains the this compound and can be used directly for subsequent reactions. For isolation, the solvent would be removed under reduced pressure, and the crude product purified, typically by vacuum distillation.
Limitations of the Traditional Method:
-
Multi-step process: This method requires the prior synthesis of 3-methylbenzoyl chloride from 3-methylbenzoic acid, often using hazardous reagents like thionyl chloride or oxalyl chloride.
-
Moisture sensitivity: The high reactivity of 3-methylbenzoyl chloride necessitates stringent anhydrous conditions, which can be challenging to maintain on a large scale.
-
Safety concerns: 3-Methylbenzoyl chloride is a lachrymator and is corrosive. Thionyl chloride, used in its preparation, is also highly toxic and corrosive.
A Novel Approach: One-Pot Synthesis from Carboxylic Acid
A more recent and greener approach to acyl isothiocyanates involves a one-pot synthesis directly from the corresponding carboxylic acid, bypassing the need for the hazardous acyl chloride intermediate. One such promising method utilizes a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP).
Proposed Reaction Scheme:
Expertise & Experience: The Rationale Behind the Reagents
This method leverages the in-situ activation of the carboxylic acid by the TCCA/TPP system. Triphenylphosphine and trichloroisocyanuric acid are believed to form a reactive phosphonium salt intermediate. This intermediate then activates the carboxylate, making it susceptible to nucleophilic attack by the thiocyanate ion. This one-pot procedure is inherently more atom-economical and avoids the isolation of the moisture-sensitive acyl chloride.
Experimental Protocol (General, based on similar transformations)
-
To a solution of 3-methylbenzoic acid (1.36 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), and a thiocyanate source (e.g., KSCN, 0.97 g, 10 mmol) in an anhydrous solvent such as dichloromethane or acetonitrile (50 mL) under an inert atmosphere, trichloroisocyanuric acid (TCCA) (0.78 g, 3.33 mmol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time, likely several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove any insoluble byproducts.
-
The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: The exact stoichiometry and reaction conditions would require optimization for this specific substrate.
Head-to-Head Comparison
To provide an objective assessment, the following table summarizes the key performance indicators for both synthesis methods. It is important to note that the data for the novel method is based on general reports for similar substrates and would need to be experimentally verified for this compound.
| Feature | Traditional Method (Acyl Chloride) | Novel Method (Carboxylic Acid) |
| Starting Material | 3-Methylbenzoyl chloride | 3-Methylbenzoic acid |
| Number of Steps | Two (from carboxylic acid) | One |
| Reagent Safety | Uses hazardous 3-methylbenzoyl chloride and often thionyl chloride. | TCCA is a strong oxidizer and can react violently with certain materials. Triphenylphosphine is a skin and eye irritant. Overall, avoids the highly corrosive acyl chloride. |
| Reaction Conditions | Requires stringent anhydrous conditions. | Requires anhydrous conditions, but may be more tolerant than the acyl chloride method. |
| Yield | Generally good to high, but depends on the purity of the acyl chloride. | Reported to be high for various aroyl isothiocyanates. |
| Workup & Purification | Filtration of KCl, followed by distillation or use in-situ. | Filtration of byproducts, aqueous workup, and column chromatography. |
| Environmental Impact | Generates chloride salts as byproducts. Use of hazardous chlorinating agents. | Generates cyanuric acid and triphenylphosphine oxide as byproducts. Considered a greener alternative due to the avoidance of acyl chlorides. |
Data Presentation: Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Data |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, the carbonyl carbon, and the isothiocyanate carbon.[2] |
| IR Spectroscopy | A strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group, typically in the range of 2000-2200 cm⁻¹. |
Experimental Workflows and Logical Relationships
To visualize the procedural differences, the following diagrams illustrate the workflows for both the traditional and the novel synthesis methods, as well as the logical flow of the comparison.
Experimental Workflow Diagrams
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the novel one-pot synthesis of this compound.
Comparison Logic Diagram
Caption: Logical flow for the comparison of synthesis methods.
Conclusion and Future Outlook
The traditional synthesis of this compound via the acyl chloride route is a well-established and reliable method. However, it suffers from drawbacks related to the handling of hazardous materials and the necessity of a two-step process.
The novel one-pot synthesis from 3-methylbenzoic acid using the TCCA/TPP system presents a compelling alternative. Its primary advantages lie in its operational simplicity, improved safety profile by avoiding the isolation of the acyl chloride, and its potential for higher atom economy. While specific experimental data for the synthesis of this compound using this method requires further investigation and optimization, the reported success with other aroyl isothiocyanates suggests it is a highly promising avenue for researchers.
For laboratories focused on process safety, green chemistry, and efficiency, the development and validation of the one-pot TCCA/TPP method for the synthesis of this compound is a worthwhile endeavor. Future work should focus on establishing a robust and scalable protocol and providing a detailed comparison of yield and purity with the traditional method based on direct experimental evidence.
References
-
Entezari, N., Akhlaghinia, B., & Rouhi-Saadabad, H. (2014). Direct and Facile Synthesis of Acyl Isothiocyanates from Carboxylic Acids Using Trichloroisocyanuric Acid/Triphenylphosphine System. Croatica Chemica Acta, 87(3). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. Retrieved from [Link]
-
Arslan, H., Duran, N., Borekci, G., Koray Ozer, C., & Akbay, C. (2009). N-(Diphenylcarbamothioyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o378. Available at: [Link]
Sources
Assessing the Specificity of 3-Methylbenzoyl Isothiocyanate for Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the selective modification of protein residues is a cornerstone technique for elucidating function, developing targeted therapeutics, and creating diagnostic tools. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for covalent labeling. This guide provides an in-depth assessment of 3-Methylbenzoyl isothiocyanate (3-MB-ITC) as a specific reagent for cysteine modification, comparing its performance with other common alternatives and providing the experimental framework necessary to validate its specificity.
The Critical Role of Cysteine and the Quest for Specificity
Cysteine residues are often found at catalytically active sites, involved in protein-protein interactions, or play a crucial role in maintaining protein structure through disulfide bonds. Their relatively low abundance and unique reactivity make them attractive targets for modification. However, the challenge lies in achieving high specificity, as other nucleophilic residues, such as lysine, can also react with electrophilic probes, leading to off-target effects and confounding experimental results.
This compound: A Focus on Cysteine
This compound belongs to the isothiocyanate (ITC) family of compounds. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by the thiolate anion of cysteine. The reaction forms a stable thiourea linkage, covalently modifying the cysteine residue.
The specificity of this reaction is highly dependent on pH. At physiological or slightly basic pH (around 7.4), the thiol group of cysteine (pKa ~8.5) is more readily deprotonated to the highly nucleophilic thiolate anion compared to the ε-amino group of lysine (pKa ~10.5). This differential nucleophilicity forms the basis for the selective targeting of cysteine residues by isothiocyanates under controlled pH conditions.[1][2]
The presence of the benzoyl group in 3-MB-ITC, and specifically the electron-donating methyl group on the aromatic ring, influences the reactivity of the isothiocyanate moiety. While electron-withdrawing groups can enhance reactivity, the methyl group in 3-MB-ITC may slightly temper the electrophilicity of the isothiocyanate carbon compared to unsubstituted benzyl isothiocyanate. However, the general principles of pH-dependent selectivity for cysteine remain. Studies on the closely related benzyl isothiocyanate have shown it to be more effective and selective for cysteine compared to phenyl isothiocyanate, suggesting that the benzyl scaffold is favorable for this application.[1][3]
Caption: Reaction mechanism of this compound with a cysteine residue.
Comparison with Alternative Cysteine-Modifying Reagents
The choice of a cysteine-modifying reagent depends on the specific application, desired reactivity, and the stability of the resulting bond. Here, we compare 3-MB-ITC with two widely used classes of reagents: maleimides and iodoacetamides.
| Reagent Class | Reactive Group & Mechanism | Advantages | Disadvantages |
| This compound | Isothiocyanate; Nucleophilic addition | High specificity for thiols at neutral to slightly basic pH. Forms a stable thiourea bond. | Reactivity with amines increases at higher pH. The reaction can be reversible under certain conditions.[2] |
| Maleimides | Maleimide; Michael addition | High reactivity and specificity for thiols at near-neutral pH. Forms a stable thioether bond. | Potential for off-target reactions with other nucleophiles at higher pH. The formed succinimide ring can undergo hydrolysis. |
| Iodoacetamides | Haloacetyl; Nucleophilic substitution | Forms a very stable thioether bond. Well-characterized reactivity. | Generally slower reaction kinetics compared to maleimides. Potential for off-target reaction with histidine and methionine. |
Experimental Protocol: Assessing the Specificity of 3-MB-ITC using Quantitative Mass Spectrometry
To empirically determine the specificity of this compound for cysteine residues, a quantitative proteomics workflow is indispensable. The following protocol outlines a competitive labeling and mass spectrometry-based approach.
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylbenzoyl Isothiocyanate
Navigating the lifecycle of reactive chemical reagents requires a commitment to safety that extends beyond the synthesis phase and into the critical, yet often overlooked, process of disposal. 3-Methylbenzoyl isothiocyanate, a member of the reactive acyl isothiocyanate family, demands a rigorous and chemically-informed approach to its disposal.[1] Its utility in the synthesis of heterocyclic compounds is matched by its hazardous nature, necessitating protocols that not only comply with regulations but are also grounded in a fundamental understanding of its reactivity.
This guide provides a procedural framework for the safe handling and disposal of this compound. It is designed for researchers and drug development professionals who prioritize a culture of safety and scientific integrity within the laboratory. The procedures outlined herein are built on the principles of hazard neutralization, transforming the reactive isothiocyanate into a more stable and less hazardous form before it enters the waste stream.
Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as hazardous, and its potential effects must be respected to ensure personnel safety.[2] The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
The isothiocyanate functional group (-N=C=S) is an electrophilic center, making the compound susceptible to reaction with nucleophiles such as water, alcohols, and amines.[1] It is also moisture-sensitive, and contact with acids can liberate toxic gases.[4][5] Therefore, the first step in any disposal plan is a careful risk assessment of the quantities involved and the environment in which the disposal will occur.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NOS | [2][6] |
| Molecular Weight | 177.22 g/mol | [3][6] |
| CAS Number | 28115-86-8 | [2][6] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.May also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, alcohols, amines, water. | [4][5][7] |
| Decomposition | When heated or in contact with acid, may emit highly toxic fumes of cyanides, sulfur oxides (SOx), and nitrogen oxides (NOx). | [8] |
Immediate Safety Protocols: Preparing for Disposal
Proper preparation is a non-negotiable prerequisite for safety. All disposal activities must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]
Personnel Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[3][5]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: For large-scale disposal or in case of ventilation failure, a respirator with an appropriate cartridge may be necessary.[5]
Workspace Preparation:
-
Ensure the chemical fume hood is operational and uncluttered.
-
Have an emergency safety shower and eyewash station readily accessible.[5]
-
Prepare all necessary reagents and equipment before handling the isothiocyanate.
-
Keep spill containment materials (e.g., absorbent pads, sand) within arm's reach.
Disposal Procedures: From Small Spills to Bulk Waste
Disposal of this compound should never involve direct discharge into a sewer or admixture with general laboratory waste.[9][10] The core principle is chemical neutralization to a less hazardous substance.
Managing Small Spills and Contaminated Materials
For minor spills (a few milliliters) or cleaning contaminated labware (e.g., stir bars, glassware):
-
Containment: Cordon off the affected area to prevent cross-contamination.
-
Absorption: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled, and sealable hazardous waste container.[7][9] Use non-sparking tools if the material is a solid or if flammable solvents are present.[9]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming normal work.[11]
Protocol for Bulk Waste Neutralization
For larger quantities of unused or waste this compound, a chemical neutralization protocol is required. The most effective method is to convert the reactive isothiocyanate into a more stable thiourea derivative by reacting it with an amine.[12] This procedure must be performed with caution in a chemical fume hood.
Principle of Neutralization: The electrophilic carbon atom of the isothiocyanate group is readily attacked by the nucleophilic amine, forming a stable C-N bond and yielding a substituted thiourea, which is significantly less reactive and hazardous.
Experimental Protocol:
-
Setup: In a chemical fume hood, place a three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a thermometer, in an ice/water bath for cooling.
-
Reagent Preparation: Choose a suitable amine for the reaction. A 10% aqueous solution of a common, inexpensive amine like ethanolamine or a dilute solution of aqueous ammonia can be used. Prepare a molar excess (approximately 1.5 to 2.0 equivalents) of the amine solution relative to the isothiocyanate.
-
Dilution: If the isothiocyanate waste is concentrated, dilute it with a compatible, inert solvent (e.g., toluene or tetrahydrofuran) in the reaction flask to better manage the reaction exotherm.
-
Controlled Addition: With vigorous stirring and cooling, slowly add the this compound (or its solution) from the dropping funnel to the amine solution. Maintain the internal temperature below 25°C throughout the addition. The reaction is often exothermic.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Verification (Optional but Recommended): To ensure complete destruction of the isothiocyanate, a small aliquot of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to confirm the disappearance of the characteristic isothiocyanate peak (~2100 cm⁻¹).
-
Final Disposal: The resulting thiourea solution should be collected in a properly labeled hazardous waste container. While significantly less hazardous, it must still be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations.[9][13]
Decontamination of Empty Containers
Empty containers that held this compound must be treated as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).
-
Collect Rinsate: Each portion of the rinsate must be collected and added to the appropriate hazardous chemical waste stream for disposal. Do not discharge to the drain.
-
Deface Label: Once decontaminated, obliterate or remove the original label. The container can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.
Disposal Workflow and Regulatory Adherence
The following diagram outlines the decision-making process for the proper disposal of this compound waste. Adherence to this workflow ensures a safe and compliant disposal pathway. All hazardous waste disposal must be conducted in accordance with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[14] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[14]
Caption: Decision workflow for this compound disposal.
References
- Methyl isothiocyanate - SAFETY DATA SHEET. (2023-01-06).
- Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov.
- Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). (n.d.). Cole-Parmer.
- Methyl isothiocyanate - Safety Data Sheet. (2025-09-27). ChemicalBook.
- Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). CPAchem.
- SAFETY DATA SHEET - Benzoyl isothiocyanate. (2012-05-09). Thermo Fisher Scientific.
- 3-Chlorobenzoyl isothiocyanate Safety Data Sheet. (2016-11-17). Synquest Labs.
- This compound. (n.d.). PubChem, National Institutes of Health.
- SAFETY DATA SHEET - Benzyl isothiocyanate. (2012-05-03). Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA.
- 2-METHYLBENZOYL ISOTHIOCYANATE - Safety Data Sheet. (n.d.). ChemicalBook.
- METHYLTHIOUREA. (n.d.). Organic Syntheses.
- Learn the Basics of Hazardous Waste. (2025-03-24). US EPA.
- Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc.
- Allyl Isothiocyanate. (n.d.). PubChem, National Institutes of Health.
- This compound. (n.d.). NIST WebBook.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. This compound | C9H7NOS | CID 141397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-METHYLBENZOYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound [webbook.nist.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. nj.gov [nj.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 3-Methylbenzoyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that cutting-edge research requires the use of novel and reactive compounds. 3-Methylbenzoyl isothiocyanate is a valuable reagent in organic synthesis, particularly in the development of new therapeutic agents. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The signal word for this chemical is Warning .[1]
Isothiocyanates as a class are known to be moisture-sensitive and can be lachrymators, meaning they can cause tearing.[2][3] Upon decomposition, they can release hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation.[1] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on established safety protocols for isothiocyanates and related hazardous chemicals.
Hand Protection:
-
Double Gloving: Always wear two pairs of nitrile gloves. This provides an extra layer of protection against potential tears or rapid permeation.
-
Glove Compatibility: Ensure the gloves are rated for protection against chemicals of this class. Consult the glove manufacturer's compatibility charts.
-
Immediate Disposal: If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and vapors.[4]
-
Face Shield: For operations with a higher risk of splashing, such as when transferring larger quantities, a face shield should be worn in addition to safety goggles.[4][5]
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against incidental skin contact.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection:
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Respirator: In the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] A full respiratory protection program, including fit testing and training, is required if respirators are to be used.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step guide outlines the best practices for handling this compound from receipt to disposal.
Safe handling workflow for this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the section above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
2. Handling:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage. Unpack in a well-ventilated area, preferably within a fume hood.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[2][5] The container should be tightly closed to prevent moisture contamination.[2]
-
Weighing and Dispensing: Conduct all weighing and dispensing operations inside a chemical fume hood. Use the smallest amount of the chemical necessary for the experiment. Keep the container sealed when not in use.
-
Use in Reaction: When setting up a reaction, add the this compound slowly and in a controlled manner. Be aware of any potential exothermic reactions.
3. Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common method is to rinse with a compatible solvent (e.g., acetone) in the fume hood, followed by washing with soap and water.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container.
-
Disposal: Dispose of all hazardous waste according to your institution's and local regulations.[7] Do not pour any waste down the drain.[7]
Emergency Response Plan: Immediate Actions for a Safer Outcome
In the event of an exposure or spill, a rapid and informed response is critical.
Emergency response decision tree.
1. In Case of a Spill:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your colleagues and laboratory supervisor.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Following your institution's standard operating procedures for hazardous chemical spills, carefully clean the affected area.
-
Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.
2. In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Remove any contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
- BenchChem. (2025).
- Matrix Scientific.
- CymitQuimica. (2024).
- Sigma-Aldrich. (2025).
- ChemicalBook. (2023).
- Ningbo Inno Pharmchem Co., Ltd.
- Fisher Scientific. (2024).
- Cayman Chemical. (2025).
- Sigma-Aldrich. (2025). Safety Data Sheet: Dodecyltrimethylammonium chloride.
- CPAchem Ltd. (2024).
- BenchChem. (2025).
- New Jersey Department of Health.
- Fisher Scientific. (2023).
- AK Scientific, Inc.
- Fisher Scientific. (2025).
- Barpimo. (2016).
- The Good Scents Company.
- Fisher Scientific. (2021).
- Angene Chemical. (2021).
- Thermo Fisher Scientific. (2025).
- ChemicalBook.
- Synquest Labs. (2016).
- Thermo Fisher Scientific. (2025).
- The Good Scents Company.
- PubMed Central.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
